molecular formula C7H11Br B092505 1-Bromocyclohept-1-ene CAS No. 18317-64-1

1-Bromocyclohept-1-ene

Cat. No.: B092505
CAS No.: 18317-64-1
M. Wt: 175.07 g/mol
InChI Key: VYAZDEWSYBZNPG-UHFFFAOYSA-N
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Description

1-Bromocyclohept-1-ene is a useful research compound. Its molecular formula is C7H11Br and its molecular weight is 175.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromocycloheptene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAZDEWSYBZNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340504
Record name 1-Bromocyclohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18317-64-1
Record name 1-Bromocyclohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromocyclohept-1-ene: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Bromocyclohept-1-ene, a versatile halogenated cycloalkene intermediate. The document delves into its core chemical and physical properties, detailed structural elucidation through spectroscopic methods, and its reactivity profile. Emphasis is placed on its application in modern organic synthesis, with detailed protocols for its preparation and its use in key carbon-carbon bond-forming reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this seven-membered ring scaffold in their synthetic endeavors.

Introduction: The Significance of the Cycloheptene Scaffold

Cycloheptane and its derivatives are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The seven-membered ring system offers a unique conformational landscape that can be exploited to achieve specific spatial arrangements of functional groups, a critical aspect in drug design and discovery. This compound serves as a key building block for accessing this valuable chemical space. Its vinyl bromide functionality provides a handle for a multitude of chemical transformations, making it a strategic starting material for the synthesis of complex molecular architectures.[1] This guide aims to provide a detailed understanding of its chemical nature and practical utility.

Molecular Structure and Spectroscopic Characterization

This compound is a halogenated cycloalkene with the molecular formula C₇H₁₁Br.[2][3] The structure consists of a seven-membered carbon ring containing a double bond, with a bromine atom attached to one of the vinylic carbons.[2] This arrangement of atoms dictates its characteristic chemical behavior.

Spectroscopic Data

Table 1: Key Physical and Spectroscopic Identifiers for this compound

PropertyValueSource
Molecular Formula C₇H₁₁Br[2][3]
Molecular Weight 175.07 g/mol [2][3]
CAS Number 18317-64-1[2][3]
Appearance Liquid[4]
Storage 2-8°C, Sealed in dry conditions[4]
¹H NMR (Predicted) Vinylic H: ~6.2 ppm (t), Allylic H: ~2.5 ppm (m), Aliphatic H: ~1.5 - 2.0 ppm (m)[1]
¹³C NMR (Predicted) C-Br: ~130 ppm, C=C: ~125 ppm[1]
Mass Spec (EI) M⁺ peaks at m/z 174/176 (~1:1 ratio), Base peak at m/z 95[2]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield signal for the vinylic proton, likely a triplet due to coupling with the adjacent allylic methylene protons. The allylic protons would appear as a multiplet further downfield than the other aliphatic protons due to the influence of the double bond. The remaining methylene groups in the ring would present as a complex multiplet in the upfield region.[1]

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by two signals in the olefinic region. The carbon atom directly bonded to the electronegative bromine atom is expected to be significantly deshielded and appear at a lower field compared to the other sp²-hybridized carbon. The remaining five sp³-hybridized carbons of the ring will resonate at higher fields.[1]

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the sp² and sp³ hybridized carbons, the C=C stretching of the double bond, and the C-Br stretching vibration.

2.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a powerful tool for confirming the molecular weight and elucidating the structure. A hallmark of a monobrominated compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2] For this compound, these peaks would appear at m/z 174 and 176. The most prominent fragmentation is the loss of a bromine radical to form a stable cycloheptenyl cation, which would be observed as the base peak at m/z 95.[2]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electronic properties of the vinyl bromide moiety. The electronegative bromine atom polarizes the C-Br bond and also influences the electron density of the adjacent double bond, rendering the carbon atom bonded to bromine electrophilic and susceptible to attack by nucleophiles.[1][5]

Reactivity_of_this compound A This compound B Nucleophilic Substitution A->B  Nu⁻ C Elimination (Dehydrobromination) A->C  Base D Organometallic Formation A->D  Mg or R-Li E Cycloaddition Reactions A->E  Diene

Caption: Key reaction pathways of this compound.

Nucleophilic Substitution Reactions

Despite the generally lower reactivity of vinyl halides in traditional Sₙ2 reactions, this compound can undergo nucleophilic substitution, particularly under conditions that favor addition-elimination or metal-catalyzed pathways. A variety of nucleophiles can displace the bromide, leading to the formation of new functional groups on the cycloheptene ring.

3.1.1. Protocol: Nucleophilic Substitution with Sodium Azide

This protocol describes a representative nucleophilic substitution to form 1-azidocyclohept-1-ene, a precursor for the synthesis of triazoles and other nitrogen-containing heterocycles.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.[6]

Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Elimination Reactions (Dehydrobromination)

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form cycloheptyne or its rearranged products. The choice of base is critical to favor elimination over substitution.

3.2.1. Protocol: Dehydrobromination with Potassium tert-Butoxide

This protocol outlines the dehydrobromination using a bulky base to promote the formation of an alkyne.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Pentane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding cold water.

  • Extract the product with pentane (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The volatile product can be purified by distillation.[7]

Formation of Organometallic Reagents

The C-Br bond in this compound can be converted into a carbon-metal bond, transforming the electrophilic carbon into a nucleophilic one. This is a powerful strategy for carbon-carbon bond formation.

3.3.1. Grignard Reagent Formation

The reaction with magnesium metal in an ethereal solvent yields the corresponding Grignard reagent, cyclohept-1-en-1-ylmagnesium bromide. This reagent is a potent nucleophile that reacts with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.[8]

3.3.1.1. Protocol: Formation of Cyclohept-1-en-1-ylmagnesium Bromide and Reaction with Benzaldehyde

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine.

  • Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel.

  • If the reaction does not initiate (disappearance of the iodine color), gently warm the flask.

  • Once the reaction starts, add the remaining this compound solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Grignard_Reaction_Workflow A This compound + Mg in THF B Cyclohept-1-en-1-ylmagnesium Bromide A->B Formation D Addition Reaction B->D C Benzaldehyde C->D E Aqueous Workup (NH₄Cl) D->E F Phenyl(cyclohept-1-en-1-yl)methanol E->F

Caption: Workflow for the Grignard reaction.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are highly efficient for forming new carbon-carbon bonds.

3.4.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryls, vinylarenes, and polyenes.[9][10]

3.4.1.1. Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • n-Propanol

  • Ethyl acetate

  • Celite

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and n-propanol.

  • Stir the mixture to dissolve the solids.

  • To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), and 2M aqueous sodium carbonate solution (1.3 eq).

  • Heat the solution at reflux under an inert atmosphere until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-phenylcyclohept-1-ene.[9]

Suzuki_Coupling_Mechanism Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition R-Br R-Pd(II)-Br(L₂) R-Pd(II)-Br(L₂) Oxidative\nAddition->R-Pd(II)-Br(L₂) Transmetalation Transmetalation R-Pd(II)-Br(L₂)->Transmetalation R'-B(OH)₂ Base R-Pd(II)-R'(L₂) R-Pd(II)-R'(L₂) Transmetalation->R-Pd(II)-R'(L₂) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Catalyst Regeneration R-R' R-R' Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique seven-membered ring structure and the reactivity of its vinyl bromide functionality provide access to a diverse range of complex molecules. This guide has detailed its fundamental properties, spectroscopic characterization, and key synthetic transformations. The provided protocols offer a practical starting point for researchers to incorporate this important intermediate into their synthetic strategies for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

  • PubChem. This compound | C7H11Br | CID 565318. [Link]

  • Callum, J.; Lowary, T. L. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. J. Chem. Educ.2001 , 78 (7), 947. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 565318, this compound. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Grignard Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education. [Link]

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

  • Organic Syntheses Procedure. [Link]

  • The Grignard Reaction. Experiment 25. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Medium. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Experiment 8 - Suzuki Coupling Reaction | PDF | Organic Synthesis | Chemistry - Scribd. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromocyclohept-1-ene is a halogenated cycloalkene that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a seven-membered carbon ring with a bromine atom attached to the double bond, imparts unique reactivity.[2] The electron-withdrawing nature of the bromine atom renders the double bond electrophilic, making it susceptible to a variety of nucleophilic attacks and a key building block for more complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into the underlying chemical principles and detailed experimental protocols for researchers and professionals in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and characterization.

PropertyValue
Molecular Formula C₇H₁₁Br[2][3]
Molecular Weight 175.07 g/mol [2][3]
CAS Number 18317-64-1[2][3]
Appearance Liquid[4]
Storage Temperature 2-8°C, sealed in a dry environment[4]
InChI Key VYAZDEWSYBZNPG-UHFFFAOYSA-N[3][4]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step sequence starting from cycloheptene: electrophilic addition of bromine to form a vicinal dibromide, followed by a base-mediated elimination reaction.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Elimination Cycloheptene Cycloheptene Dibromocycloheptane 1,2-Dibromocycloheptane Cycloheptene->Dibromocycloheptane Electrophilic Addition Br2 Bromine (Br₂) Br2->Dibromocycloheptane Product This compound Dibromocycloheptane->Product E2 Elimination Base Potassium tert-butoxide Base->Product

Caption: E2 elimination mechanism for the formation of this compound.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dibromocycloheptane (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add an excess of potassium tert-butoxide (e.g., 2-3 equivalents) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent such as diethyl ether or pentane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound must be confirmed through various spectroscopic techniques. [2]

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Vinylic proton signal (triplet) around δ 6.1-6.3 ppm. Allylic proton signals and other methylene protons will appear as complex multiplets in the upfield region.
¹³C NMR Two sp² hybridized carbon signals in the downfield region. The carbon directly bonded to bromine will be more deshielded. Five sp³ hybridized carbon signals in the upfield region.
Mass Spectrometry Molecular ion peaks corresponding to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br) at m/z 174 and 176.
Infrared (IR) Spectroscopy C=C stretching vibration for the double bond, and C-Br stretching vibration.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. The vinylic proton, being adjacent to the electronegative bromine atom and part of the double bond, is expected to resonate significantly downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is used to identify the number of unique carbon atoms and their electronic environments. The two olefinic carbons will have distinct chemical shifts, with the carbon atom bonded to the bromine atom appearing further downfield due to the halogen's deshielding effect.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (e.g., m/z 174 and 176), which is characteristic of a compound containing one bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the C=C double bond stretch and the C-Br bond stretch.

Conclusion

This technical guide has detailed a reliable and widely used method for the synthesis of this compound, a versatile building block in organic chemistry. The two-step synthesis involving bromination of cycloheptene followed by base-induced elimination is a robust procedure. The guide has also outlined the essential spectroscopic techniques for the comprehensive characterization of the final product, ensuring its identity and purity for subsequent applications. The provided protocols and mechanistic insights are intended to equip researchers and scientists with the necessary knowledge to successfully synthesize and characterize this important chemical intermediate.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chegg. (2016, March 26). Treatment of 1,2-dibromocycloheptane with excess potassium tert-butoxide yields a product that absorbs UV light. Draw the product. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 5: Elimination. Retrieved from [Link]

  • BYJU'S. (n.d.). Elimination Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cycloheptene synthesis. Retrieved from [Link]

Sources

1-Bromocyclohept-1-ene CAS number 18317-64-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromocyclohept-1-ene (CAS 18317-64-1) for Advanced Synthesis and Drug Discovery

Introduction

This compound is a halogenated cycloalkene that serves as a highly versatile and reactive intermediate in the field of organic synthesis.[1][2] Characterized by a seven-membered carbon ring containing a vinyl bromide moiety, this compound provides a strategic entry point for introducing the cycloheptane framework into more complex molecular architectures. The seven-membered carbocyclic structure is a recurring motif in a variety of biologically active natural products and synthetic compounds, making this compound a molecule of significant interest for researchers in medicinal chemistry and drug development.[1][2] Its unique combination of a reactive carbon-bromine bond and a double bond allows for a diverse range of chemical transformations.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into its synthesis, reactivity, and application. The protocols and mechanistic discussions are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Section 1: Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. This compound is a liquid at room temperature, typically supplied with a purity of around 95%.[2][3]

Table 1: Physicochemical and Identification Data

Property Value Source(s)
CAS Number 18317-64-1 [1][3][4]
Molecular Formula C₇H₁₁Br [1][4][5]
Molecular Weight 175.07 g/mol [1][6]
Appearance Liquid [2][3]
Purity ~95% [2][3]
Storage Sealed in dry, 2-8°C [3][5]
InChI Key VYAZDEWSYBZNPG-UHFFFAOYSA-N [1][3][7]

| Canonical SMILES | C1CCC=C(CC1)Br |[1][5] |

Spectroscopic Signature

Analytical identification and purity assessment rely on standard spectroscopic techniques.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for confirming the structure and isomeric purity of this compound.

  • ¹H NMR Spectroscopy: The key diagnostic signal is the vinylic proton on the carbon adjacent to the bromine-bearing carbon. This proton is deshielded by both the double bond and the electronegative bromine atom, causing it to appear in the downfield region of the spectrum.[7]

  • ¹³C NMR Spectroscopy: The two sp²-hybridized carbons of the double bond are readily identified. The carbon atom directly bonded to the bromine (C1) is significantly deshielded and appears further downfield than the other olefinic carbon (C2).[7]

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Key Feature
¹H (Vinyl) ~6.2 Triplet (t) Confirms the presence of the C=CH proton adjacent to a CH₂ group.
¹³C (C-Br) >125 Singlet Downfield shift confirms direct attachment of the electronegative Br atom.

| ¹³C (C=C) | ~120-125 | Singlet | Represents the second carbon of the double bond. |

Note: Predicted values are based on typical chemical shifts for similar structures and should be confirmed experimentally.

Section 2: Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the controlled bromination of cycloheptene.[1][7] However, this reaction is not trivial; the primary challenge is to favor the formation of the desired vinyl bromide over the thermodynamic product, 1,2-dibromocycloheptane, which results from electrophilic addition across the double bond.[7][8][9]

Synthetic Rationale: Allylic Bromination Followed by Elimination/Rearrangement

A robust strategy involves an initial allylic bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator, followed by controlled elimination or rearrangement to yield the thermodynamically stable vinylic bromide. This two-step approach provides greater control and avoids the direct addition of Br₂ across the alkene.

G cluster_0 Step 1: Allylic Bromination cluster_1 Step 2: Isomerization/Elimination cluster_2 Purification A Cycloheptene reagent1 NBS, AIBN (initiator) CCl₄, Reflux A->reagent1 B 3-Bromocyclohept-1-ene reagent2 Base (e.g., DBU) or Thermal Rearrangement B->reagent2 D Crude Product B->D reagent1->B C This compound (Target Product) reagent2->C purify Fractional Distillation under Reduced Pressure D->purify E Pure this compound purify->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptene (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and carbon tetrachloride (CCl₄) as the solvent.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating on the surface.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter to remove the succinimide. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Isomerization: The crude product, primarily 3-bromocycloheptene, is then heated with a non-nucleophilic base (e.g., DBU) or carefully heated to promote rearrangement to the more stable 1-bromocycloheptene isomer.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The final product is purified by fractional distillation under reduced pressure to yield pure this compound as a clear liquid.

Section 3: Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its dual functionality. The carbon-bromine bond is the primary site for nucleophilic attack and metal-catalyzed cross-coupling reactions, while the double bond can participate in addition reactions.[1]

Vinylic Halide Reactivity: A Platform for C-C Bond Formation

The presence of the vinyl bromide makes this compound an excellent substrate for modern C-C bond-forming reactions, which are cornerstones of complex molecule synthesis in drug discovery.

This palladium-catalyzed reaction couples the vinyl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond.[10][11] It is a powerful method for synthesizing substituted styrenes, biaryls, and polyolefins.[10] The reaction proceeds through a well-established catalytic cycle.[11][12]

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X in) pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation (R²-B(OR)₂ in, Base) pd2_trans->pd0 Reductive Elimination (R¹-R² out) R1X R¹-X = this compound R2B R²-B(OR)₂ = Organoboron Reagent R1R2 R¹-R² = Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by flash column chromatography on silica gel to yield 1-phenylcyclohept-1-ene.

This compound can be converted into its corresponding Grignard reagent, cyclohept-1-en-1-ylmagnesium bromide. This transforms the electrophilic carbon of the starting material into a potent nucleophile, capable of reacting with a wide range of electrophiles like aldehydes, ketones, and CO₂.[13] The formation requires the insertion of magnesium metal into the C-Br bond, a reaction that often requires activation of the magnesium surface.[14][15]

G A This compound reagent1 Mg turnings, I₂ (cat.) Anhydrous THF A->reagent1 B Cyclohept-1-en-1-ylmagnesium bromide (Grignard Reagent) C Aldehyde (R-CHO) (Electrophile) reagent2 1. Add Electrophile 2. Aqueous Workup (H₃O⁺) B->reagent2 D Alkoxide Intermediate E Secondary Alcohol Product reagent1->B Step 1: Formation reagent2->E Step 2: Reaction & Quench

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Protocol: Grignard Reaction with Benzaldehyde

  • Activation & Formation: In a flame-dried, three-neck flask under argon, place magnesium turnings (1.5 eq) and a small crystal of iodine. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction: Cool the resulting gray-green Grignard solution to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Quench & Workup: After the addition is complete, warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by column chromatography.

Section 4: Applications in Medicinal Chemistry

The introduction of bromine into a molecule is a recognized strategy in drug design, often used to modify the therapeutic properties of a known compound.[16] this compound serves as a key precursor for building molecules that contain the cycloheptane ring, a scaffold found in various bioactive compounds. The synthetic transformations described—particularly palladium-catalyzed cross-couplings—are essential tools for drug discovery programs.[17] They allow for the rapid generation of analog libraries to explore structure-activity relationships (SAR). For example, coupling this compound with various aryl or heteroaryl boronic acids can produce a diverse set of compounds for screening in biological assays.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. As with most organobromine compounds, it should be treated as a hazardous substance.

Table 3: Safety and Handling Summary

Category Recommendation
Hazards Flammable liquid.[18] Irritant to skin, eyes, and respiratory system.
PPE Chemical-resistant gloves, safety goggles, lab coat.
Handling Use only in a well-ventilated chemical fume hood.[18] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[18] Use spark-proof tools.[18]
Incompatibilities Strong oxidizing agents, strong bases.[18]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area (2-8°C).[3]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[18] |

Conclusion

This compound (CAS 18317-64-1) is more than a simple chemical; it is a strategic building block that offers access to the synthetically important cycloheptane core. Its well-defined reactivity, particularly in powerful C-C bond-forming reactions like Suzuki coupling and Grignard additions, makes it an invaluable tool for researchers in organic synthesis and medicinal chemistry. By understanding the principles behind its synthesis and the nuances of its reactivity, scientists can effectively leverage this reagent to construct complex molecular targets, accelerating the discovery and development of new therapeutic agents and functional materials.

References

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  • This compound | 18317-64-1 | C7H11Br. Appchem.
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  • Solved When cycloheptene reacts with bromine (Br) in carbon. Chegg.com.
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  • This compound | C7H11Br | CID 565318. PubChem.
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Spectroscopic Profile of 1-Bromocyclohept-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromocyclohept-1-ene (CAS No. 18317-64-1) is a halogenated cycloalkene that serves as a valuable intermediate in organic synthesis.[1] Its utility in constructing complex molecular architectures, particularly in the development of pharmaceuticals and materials science, necessitates a thorough understanding of its structural and electronic properties.[2] The molecule features a seven-membered carbon ring with a bromine atom affixed to one of the sp²-hybridized carbons of the endocyclic double bond.[3] This configuration imparts a distinct electrophilic character to the molecule, governing its reactivity in nucleophilic substitution and addition reactions.[2]

Accurate structural confirmation and purity assessment are paramount for its effective use in synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary analytical depth. This guide presents a detailed examination of the spectroscopic data for this compound, offering insights into spectral interpretation, the causality behind its spectroscopic features, and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The asymmetry of the molecule results in a unique signal for each carbon and proton environment. The data presented here is based on predicted values which serve as a reliable reference for experimental verification.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is distinguished by a downfield vinylic proton signal and a series of multiplets for the allylic and aliphatic protons of the cycloheptene ring. The electronegativity of the bromine atom and the anisotropy of the C=C double bond significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound [2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Vinylic H (on C2) ~6.2 Triplet (t) Deshielded by the adjacent electronegative bromine atom and the double bond. The triplet multiplicity arises from coupling to the two allylic protons on C3.
Allylic H (on C3, C7) ~2.5 Multiplet (m) These protons are deshielded due to their proximity to the double bond.

| Aliphatic H (on C4, C5, C6) | ~1.5 - 2.0 | Multiplet (m) | These protons are in a more shielded, alkane-like environment and appear as a complex multiplet. |

Causality of Chemical Shifts:

  • Vinylic Proton (C2-H): The chemical shift of ~6.2 ppm is a hallmark of a proton on a carbon-carbon double bond. This downfield shift is amplified by the electron-withdrawing inductive effect of the bromine atom on the adjacent carbon (C1), which reduces the electron density around the vinylic proton, thus "deshielding" it from the applied magnetic field.

  • Allylic Protons (C3-H₂, C7-H₂): The protons on the carbons adjacent to the double bond resonate at ~2.5 ppm. This is downfield from typical aliphatic protons (~0.9-1.8 ppm) because the π-electrons of the double bond induce a local magnetic field that deshields the allylic positions.

  • Aliphatic Protons (C4, C5, C6): The remaining methylene protons are more shielded and appear in the expected aliphatic region. Their signals overlap to form a complex multiplet, characteristic of the flexible seven-membered ring.

G M [C₇H₁₁Br]⁺˙ m/z 174/176 F1 [C₇H₁₁]⁺ m/z 95 (Base Peak) M->F1 - •Br F2 [C₅H₇]⁺ m/z 67 F1->F2 - C₂H₄

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized procedures. The following are generalized protocols for the characterization of this compound.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio. [4]5. Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectra to the TMS signal at 0.00 ppm.

Protocol 2: IR Data Acquisition
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place a single drop of the neat liquid between two KBr or NaCl salt plates to create a thin film.

  • Spectrometer Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer. Record a background spectrum of the clean salt plates first.

  • Data Acquisition: Place the sample into the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry Data Acquisition
  • Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. The sample is typically introduced via a Gas Chromatography (GC) system for separation and purification before entering the ion source.

  • Data Acquisition: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure.

G cluster_0 General Spectroscopic Workflow A Sample Preparation (Dissolve/Dilute/Prepare Film) B Instrumental Analysis (NMR, FT-IR, or GC-MS) A->B C Data Acquisition (FID/Interferogram/Mass Spectrum) B->C D Data Processing (FT, Baselining, Referencing) C->D E Spectral Interpretation & Structural Elucidation D->E

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a complete and consistent picture of its molecular structure. ¹H and ¹³C NMR define the carbon-hydrogen framework, identifying the distinct vinylic, allylic, and aliphatic environments. IR spectroscopy confirms the presence of the key alkene functional group, while mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the bromine atom. Together, these techniques provide a robust analytical fingerprint essential for researchers and chemists utilizing this versatile synthetic building block.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

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  • PubChem. (n.d.). 1-Bromocyclohepta-1,3,5-triene. Retrieved from [Link]

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Introduction: The Structural Landscape of 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 1-Bromocyclohept-1-ene

Executive Summary: This guide provides a comprehensive technical analysis of the reactivity of the carbon-bromine bond in this compound, a molecule of significant interest in synthetic organic chemistry. As a vinylic halide incorporated into a seven-membered ring, its reactivity is a unique interplay of electronic effects, steric hindrance, and ring strain. This document explores its primary reaction pathways—nucleophilic substitution, elimination, and metal-catalyzed cross-coupling—offering mechanistic insights and field-proven experimental protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex molecular synthesis.

This compound is a halogenated cycloalkene characterized by a bromine atom attached to a sp²-hybridized carbon within a seven-membered ring.[1] This structural arrangement dictates its chemical behavior, distinguishing it from saturated alkyl halides and other vinylic halides in smaller or larger ring systems. The molecule's reactivity is primarily governed by the electrophilic nature of the carbon atom bonded to the bromine, an effect stemming from the high electronegativity of the halogen.[1][2] Furthermore, the conformational flexibility and inherent strain of the cycloheptene ring introduce unique steric and energetic factors that influence reaction kinetics and outcomes.[1][3]

PropertyValueSource
Molecular Formula C₇H₁₁Br[1][4]
Molecular Weight 175.07 g/mol [1][4]
CAS Number 18317-64-1[1][4]
IUPAC Name 1-bromocycloheptene[1][4]
Canonical SMILES C1CCC=C(CC1)Br[1]

Synthesis and Preparation

The most common and direct synthesis of this compound involves the electrophilic addition of bromine (Br₂) to cycloheptene.[1] The reaction must be carefully controlled to favor the desired mono-brominated vinylic product over potential di-brominated derivatives. The mechanism proceeds through a characteristic bromonium ion intermediate, which subsequently undergoes rearrangement and elimination to yield the final product.[1]

Synthesis cluster_main Synthesis of this compound Cycloheptene Cycloheptene Bromonium Bromonium Ion Intermediate Cycloheptene->Bromonium + Br₂ (e.g., in CCl₄) Product This compound Bromonium->Product - HBr (Rearrangement)

Caption: Synthesis via electrophilic addition of bromine to cycloheptene.

Core Reactivity of the Carbon-Bromine Bond

The C-Br bond in this compound is the epicenter of its reactivity, participating in a diverse range of transformations critical for synthetic applications.

Nucleophilic Substitution: Pathways and Challenges

Replacing the bromine atom with a nucleophile is a key transformation. However, due to its nature as a vinylic halide, this compound does not readily undergo classical Sₙ1 or Sₙ2 reactions.

  • Mechanistic Considerations: The Sₙ1 pathway is highly disfavored due to the instability of the resulting vinylic carbocation.[5] A direct backside Sₙ2 attack is sterically and geometrically impossible because of the double bond. Therefore, substitution reactions likely proceed through alternative mechanisms such as an Sₙ2' pathway or, more plausibly, an addition-elimination sequence, particularly with strong nucleophiles.[1] In the addition-elimination pathway, the nucleophile first adds to the π-system, creating a carbanionic intermediate, which then eliminates the bromide ion to form the substituted product.

Substitution_Pathways cluster_sn1 Sₙ1 Pathway (Disfavored) cluster_add_elim Addition-Elimination Pathway (Plausible) Start This compound SN1_Int Vinylic Carbocation (Highly Unstable) Start->SN1_Int - Br⁻ Add_Int Carbanionic Intermediate Start->Add_Int + Nu⁻ SN1_Prod Substitution Product SN1_Int->SN1_Prod + Nu⁻ Add_Prod Substitution Product Add_Int->Add_Prod - Br⁻

Caption: Competing and plausible nucleophilic substitution pathways.

Experimental Protocol 1: Nucleophilic Substitution with Sodium Methoxide

This protocol describes the synthesis of 1-methoxycyclohept-1-ene via a substitution reaction.

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium methoxide (1.5 eq) and anhydrous dimethylformamide (DMF).

  • Substrate Addition: Cool the mixture to 0 °C in an ice bath. Add this compound (1.0 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Elimination Reactions: The Gateway to Strained Cycloheptyne

Under strongly basic conditions, this compound undergoes dehydrohalogenation to form cycloheptyne.[1][2][6] This strained alkyne is a highly reactive intermediate that cannot be isolated but can be trapped in situ, most commonly through [4+2] cycloaddition reactions (Diels-Alder).

  • Mechanism: The reaction typically proceeds via a concerted E2 mechanism, where the base abstracts a proton from the carbon adjacent to the double bond while the bromide ion is simultaneously eliminated.[6] The formation of the linear alkyne geometry within the seven-membered ring induces significant angle strain, making cycloheptyne exceptionally reactive.[3]

Elimination cluster_main E2 Elimination to Cycloheptyne Reactant This compound Product Cycloheptyne (Strained Intermediate) Reactant->Product + Strong Base (e.g., t-BuOK) - HBr Trapped Trapped Product (e.g., Diels-Alder Adduct) Product->Trapped + Diene (Trapping Agent)

Caption: Generation and in-situ trapping of cycloheptyne.

Experimental Protocol 2: Generation and Trapping of Cycloheptyne

This protocol details the formation of cycloheptyne and its immediate trapping with a suitable diene like furan.

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and a diene trapping agent (e.g., furan, 5.0 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of potassium tert-butoxide (t-BuOK) (1.2 eq) in THF to the reaction mixture over 30 minutes.

  • Reaction: Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.

  • Extraction: Extract with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting Diels-Alder adduct by flash chromatography.

Palladium-Catalyzed Cross-Coupling: A Tool for C-C Bond Formation

The carbon-bromine bond of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings.[1] These methods are foundational for constructing new carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

  • General Mechanism (Suzuki Coupling): The catalytic cycle typically involves three key steps:

    • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

    • Transmetalation: A boronic acid (or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide.

    • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Suzuki_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R-Pd(II)-Br(L₂) Pd0->PdII_A Oxidative Addition OxAdd Oxidative Addition PdII_B R-Pd(II)-R'(L₂) PdII_A->PdII_B Transmetalation Transmetal Transmetalation PdII_B->Pd0 Reductive Elimination Product R-R' PdII_B->Product Product Formation RedElim Reductive Elimination Reactant This compound (R-Br) Boronic R'-B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

Experimental Protocol 3: Suzuki Cross-Coupling with Phenylboronic Acid

This protocol is adapted from general procedures for vinyl bromides.[7][8]

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. Stir the mixture for 10 minutes.

  • Substrate Addition: Add this compound (1.0 eq) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion (typically 12-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-phenylcyclohept-1-ene.

Ancillary Reactivity: The Role of the Alkene Moiety

While the C-Br bond is the primary focus, the adjacent double bond also exhibits characteristic reactivity. It can undergo electrophilic addition reactions with reagents like hydrogen halides (HX).[1] The regioselectivity of this addition is influenced by the electronic effects of the bromine atom. The halogen's inductive (-I) effect is deactivating, but its resonance (+M) effect can stabilize an adjacent carbocation, often leading to the addition of the electrophile at the carbon atom not bearing the bromine.[9]

Applications in Synthesis

The varied reactivity of this compound makes it a valuable intermediate. The seven-membered carbocyclic ring is a structural motif present in various bioactive natural products and pharmaceutical compounds.[1][2] The ability to functionalize the ring through substitution, form new C-C bonds via cross-coupling, or generate strained intermediates for cycloadditions provides synthetic chemists with a powerful tool for constructing complex molecular frameworks and exploring structure-activity relationships in drug discovery.[2]

Conclusion

The reactivity of the carbon-bromine bond in this compound is a rich and multifaceted subject. It deviates from simple alkyl or aryl halide chemistry due to the unique electronic and steric environment of a vinylic halide within a medium-sized ring. A thorough understanding of its preferred reaction pathways—nucleophilic substitution via non-classical mechanisms, elimination to form strained cycloheptyne, and versatile palladium-catalyzed cross-couplings—is essential for its effective application. By carefully selecting reagents and conditions, researchers can harness the distinct reactivity of this compound to achieve a wide range of synthetic transformations.

References

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  • Vinylic Halide Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
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  • This compound | 18317-64-1. (n.d.). Benchchem.
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  • Application Notes: Nucleophilic Substitution Reactions of 1-Bromohept-2-ene. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromohept-2-ene. (n.d.). Benchchem.
  • A Comparative Analysis of 1-Bromohept-2-ene in Suzuki and Stille Cross-Coupling Reactions. (n.d.). Benchchem.
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An In-depth Technical Guide to the Electrophilic Nature of 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

<

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromocyclohept-1-ene is a halogenated cycloalkene whose chemical behavior is largely dictated by the electrophilic character of the sp²-hybridized carbon atom bonded to the bromine.[1][2] This guide elucidates the electronic and structural underpinnings of this reactivity, provides a comprehensive overview of its participation in key synthetic transformations, and offers detailed, field-proven experimental protocols. By synthesizing mechanistic principles with practical applications, this document serves as a technical resource for chemists leveraging this versatile building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[2]

Introduction: Structural and Electronic Profile

This compound, identified by its CAS Number 18317-64-1, is a seven-membered carbocycle featuring a vinylic bromide.[1][3][4][5] Its molecular formula is C₇H₁₁Br.[1][4] The core of its reactivity lies in the electronic disparity between the carbon and bromine atoms within the C=C-Br moiety. The high electronegativity of bromine induces a significant dipole moment, polarizing the carbon-bromine bond and rendering the C1 carbon atom electron-deficient and thus, electrophilic.[1][2] This inherent electrophilicity makes it a prime substrate for a variety of reactions where it serves as the electrophilic partner, most notably in palladium-catalyzed cross-coupling reactions and nucleophilic vinylic substitutions.[2][6]

The seven-membered ring imparts specific conformational constraints that can influence reaction kinetics and stereochemical outcomes, distinguishing it from more common five- or six-membered analogues.[1][2] Its utility is particularly recognized in synthetic schemes that require the introduction of a cycloheptane framework, a structural motif present in a number of biologically active natural products.[2]

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling

The most powerful and widely exploited application of this compound's electrophilic nature is in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[7] As a vinyl bromide, this compound exhibits a favorable balance of reactivity and stability, generally showing higher reactivity than vinyl chlorides and greater accessibility than vinyl iodides.[7]

The Heck-Mizoroki Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[8][9] This reaction is a testament to the electrophilicity of the C-Br bond, which undergoes oxidative addition to a Pd(0) complex, initiating the catalytic cycle.[8]

The general mechanism involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.[8]

  • Alkene Coordination and Insertion: The reactant alkene coordinates to the resulting Pd(II) complex, followed by migratory insertion into the Pd-C bond.[8]

  • β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, forming the new C=C bond of the product and a hydridopalladium complex.[8][10]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium species, completing the cycle.[8]

Heck_Cycle

Caption: Fig. 1: Catalytic Cycle of the Heck Reaction.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide.[11] For this compound, this reaction provides a highly efficient route to synthesize substituted cycloheptenes. The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.[11]

The catalytic cycle is similar to the Heck reaction but involves a key transmetalation step:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium(II) center, displacing the bromide.[11] This step requires activation of the organoboron reagent by a base.[11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[12]

Experimental Protocols: A Practical Guide

Adherence to precise experimental conditions is critical for success. The following protocols are presented as self-validating systems, grounded in established methodologies.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative Suzuki coupling, a robust method for forming aryl-vinyl bonds.[12][13]

Workflow Diagram:

Suzuki_Workflow

Caption: Fig. 2: General Workflow for Suzuki Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add phenylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[13]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. Stir the resulting mixture at room temperature for 10 minutes.[13]

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 eq.) to the stirring mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath set to 80 °C. Allow the reaction to stir vigorously for 12 hours.[13] Progress should be monitored periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).[13]

  • Purification: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, 1-phenylcyclohept-1-ene.

Nucleophilic Vinylic Substitution (SₙV)

Beyond metal-catalyzed couplings, this compound can undergo nucleophilic vinylic substitution, where a nucleophile directly replaces the bromine atom.[1][2] This class of reactions is crucial for installing heteroatoms onto the cycloheptene scaffold.[2] The reaction can proceed through several mechanisms, including addition-elimination or elimination-addition pathways, depending on the nucleophile, substrate, and reaction conditions. The electron-withdrawing effect of the bromine atom facilitates the initial nucleophilic attack on the double bond.[1][2]

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates, leading to the formation of vinyl ethers, enamines, and vinyl thioethers, respectively.[2]

Applications in Drug Discovery and Materials Science

The cycloheptane ring is a key structural feature in various natural products and pharmacologically active molecules.[2] The ability of this compound to serve as an electrophilic building block allows for the facile construction of complex cycloheptane-containing derivatives.[2] In drug discovery, this is particularly valuable for scaffold hopping and lead optimization, where introducing non-aromatic, seven-membered rings can improve physicochemical properties such as solubility and metabolic stability. Furthermore, the substituted dienes and polyenes synthesized from this precursor are important motifs in materials science, particularly in the development of polymers and organic electronics.[14]

Conclusion

The electrophilic nature of this compound, primarily driven by the polarized carbon-bromine bond, establishes it as a highly valuable and versatile reagent in synthetic organic chemistry. Its reliable performance in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, provides robust and efficient pathways for carbon-carbon bond formation. This guide has provided the mechanistic basis for its reactivity, detailed experimental protocols for its practical application, and highlighted its significance in the synthesis of complex molecules for pharmaceutical and material science research. A thorough understanding of its electrophilic character empowers chemists to strategically incorporate the cycloheptene motif into novel molecular designs.

References

  • This compound - 18317-64-1 - Vulcanchem. (URL: )
  • Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS. (URL: )
  • This compound | 18317-64-1 | Benchchem. (URL: )
  • Palladium-Catalyzed Vinylation of Organic Halides - ResearchGate. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (URL: [Link])

  • Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies | Journal of the American Chemical Society. (URL: [Link])

  • Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst | Request PDF - ResearchGate. (URL: [Link])

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])

  • The Synthetic & Mechanistic Organic Chemistry of Palladium - Wipf Group. (URL: [Link])

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • Organocatalytic approach to vinylic nucleophilic substitution - ChemRxiv. (URL: [Link])

  • electrophilic addition - symmetrical alkenes and bromine - Chemguide. (URL: [Link])

  • This compound (18317-64-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (URL: [Link])

  • This compound | C7H11Br | CID 565318 - PubChem. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

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stability and storage conditions for 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-Bromocyclohept-1-ene

Abstract

This compound (CAS No. 18317-64-1) is a versatile halogenated cycloalkene intermediate crucial for introducing the seven-membered cycloheptane ring into complex molecular architectures.[1][2] Its utility in organic synthesis, particularly in the development of novel pharmaceutical agents and materials, is predicated on its purity and stability.[1][2] This guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound. It is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its properties to ensure experimental reproducibility and material integrity.

Core Physicochemical and Structural Characteristics

This compound is a cyclic vinyl bromide characterized by a seven-membered carbon ring with a bromine atom attached to one of the sp²-hybridized carbons of the endocyclic double bond.[1] This structural arrangement dictates its chemical behavior. The electron-withdrawing nature of the bromine atom polarizes the carbon-carbon double bond, rendering the carbon atom attached to the bromine electrophilic and susceptible to nucleophilic attack.[1][2][3]

PropertyValueSource(s)
CAS Number 18317-64-1[4][5]
Molecular Formula C₇H₁₁Br[1][4][5]
Molecular Weight 175.07 g/mol [1][5]
Appearance Light yellow to yellow liquid[6]
Boiling Point 81-82°C / 2 mmHg[6]
Density 1.3345 g/cm³ at 23°C[6]
Recommended Storage Temp. 2-8°C

Chemical Stability and Reactivity Profile

The stability of this compound is governed by its inherent reactivity towards several classes of chemical transformations. Unlike vinyl alcohols, which are often unstable and tautomerize to their corresponding carbonyl compounds, vinyl halides like this compound do not have a low-energy rearrangement pathway and are thus kinetically stable under controlled conditions.[7] However, they are susceptible to degradation through several mechanisms.

Key Degradation Pathways
  • Nucleophilic Substitution: The electrophilic C1 carbon is a prime target for nucleophiles.[2][3] Contamination with nucleophiles such as water (hydrolysis), alcohols, or amines can lead to the displacement of the bromide, forming cycloheptenol derivatives, ethers, or enamines, respectively.[1] This is a critical consideration, as atmospheric moisture can initiate slow hydrolysis.

  • Elimination Reactions: In the presence of bases, this compound can undergo dehydrobromination (elimination of HBr) to form cycloheptyne or other unsaturated cycloheptene derivatives.[1][8] This pathway is a significant concern if the compound is exposed to basic contaminants during storage or in a reaction setup.

  • Oxidative Hydrolysis: Exposure to oxidizing agents, potentially in the presence of atmospheric oxygen and moisture over long periods, can lead to oxidative hydrolysis. This can result in the formation of α-bromoketones, which are common products from the oxidation of bromoalkenes.[9][10]

  • Electrophilic Addition: While the double bond is electron-deficient due to the adjacent bromine, it can still react with strong electrophiles.[1] For instance, reaction with hydrohalic acids (e.g., HBr) could lead to the formation of di-substituted cycloheptane derivatives.[1]

Visualization of Reactivity

The following diagram illustrates the primary modes of chemical reactivity that can also serve as degradation pathways for this compound.

G main This compound sub Nucleophilic Substitution (e.g., H₂O, RO⁻, R₂NH) main->sub Attacks C-Br bond elim Elimination (e.g., Strong Base) main->elim Removes HBr add Electrophilic Addition (e.g., HBr, Br₂) main->add Attacks C=C bond ox Oxidative Processes (e.g., Air, H₂O) main->ox Oxidizes C=C bond prod_sub Cycloheptenol / Ether / Enamine Derivatives sub->prod_sub prod_elim Cycloheptyne / Diene Derivatives elim->prod_elim prod_add Dihalo-cycloheptane add->prod_add prod_ox α-Bromoketones ox->prod_ox

Caption: Chemical reactivity and potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

Based on the compound's reactivity profile, stringent storage and handling procedures are necessary to maintain its integrity. The primary goals are to protect it from moisture, atmospheric oxygen, light, and elevated temperatures.

Optimal Storage Conditions
  • Temperature: Store refrigerated at 2°C to 8°C. Lower temperatures slow the rate of potential decomposition reactions. Do not freeze unless a specific protocol validates it, as this could cause phase separation or moisture condensation.

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes contact with atmospheric oxygen and moisture, mitigating oxidative degradation and hydrolysis.

  • Container: Use a tightly sealed, appropriate container. Amber glass bottles are recommended to protect the compound from light, which can potentially catalyze radical reactions. Ensure the container cap has a chemically resistant liner (e.g., PTFE).

  • Environment: Store in a dry, well-ventilated area designated for flammable and reactive chemicals, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.[11]

Storage Workflow Diagram

G start Receive Compound check_seal Inspect Container Seal Is it intact? start->check_seal seal_bad Quarantine for QC. Do not use. check_seal->seal_bad No seal_ok Seal is Intact check_seal->seal_ok Yes purge Purge Headspace with Inert Gas (Ar/N₂) seal_ok->purge store Store in Dark at 2-8°C in designated chemical cabinet purge->store end Ready for Use store->end

Caption: Recommended workflow for the proper receipt and storage of this compound.

Experimental Protocol: Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications, a stability assessment is recommended. This protocol provides a framework for evaluating the compound's integrity over time under stressed conditions.

Objective

To determine the rate of degradation of this compound under conditions of elevated temperature and exposure to ambient air/light.

Materials and Equipment
  • This compound (test sample)

  • High-purity standard of this compound

  • GC-MS or HPLC-UV system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined caps

  • Oven/climate chamber set to 40°C

  • Benchtop space exposed to ambient lab light and air

Methodology
  • Time Point Zero (T=0) Analysis:

    • Prepare a stock solution of the test sample in a suitable solvent (e.g., hexane or acetonitrile).

    • Perform a purity analysis using a validated GC or HPLC method to establish the initial purity percentage. This is your baseline (100% reference).

    • Record the physical appearance (color, clarity).

  • Sample Preparation for Stressing:

    • Aliquot 3-5 samples into clear glass autosampler vials for "Ambient/Light" stress testing. Do not cap tightly to allow air exchange.

    • Aliquot 3-5 samples into amber glass autosampler vials for "Elevated Temperature" stress testing. Cap tightly.

  • Stressing Conditions:

    • Place the "Ambient/Light" samples on a lab bench with typical overhead lighting.

    • Place the "Elevated Temperature" samples in an oven pre-set to 40°C.

  • Time Point Analysis (e.g., T=1, 2, 4, 8 weeks):

    • At each designated time point, remove one vial from each stress condition.

    • Allow the temperature-stressed sample to return to room temperature.

    • Analyze the purity of each sample using the same analytical method as the T=0 analysis.

    • Quantify the peak area of this compound and any new peaks that appear (degradation products).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to T=0.

    • Plot the percentage remaining versus time for each condition to visualize the degradation rate.

Stability Protocol Workflow

G cluster_0 Setup cluster_1 Stressing cluster_2 Analysis t0 T=0 Analysis: Establish Baseline Purity prep Prepare Stress Samples (Temp & Ambient) t0->prep stress_temp Store at 40°C (Dark) prep->stress_temp stress_amb Store at RT (Light/Air) prep->stress_amb tx T=X Analysis: Assay Purity stress_temp->tx stress_amb->tx data Calculate % Degradation & Plot Data tx->data

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a stable yet reactive intermediate when stored and handled under appropriate conditions. Its primary vulnerabilities lie in its susceptibility to nucleophilic substitution, base-mediated elimination, and oxidation. The integrity of this reagent is best preserved by strict adherence to cold (2-8°C), dark, and inert storage conditions. For critical applications, researchers should consider performing periodic quality control or a formal stability assessment to ensure the material's purity and prevent the introduction of unforeseen variables into their experimental designs.

References

  • This compound - 18317-64-1 - Vulcanchem. (n.d.).
  • This compound | 18317-64-1 - Sigma-Aldrich. (n.d.).
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  • 18317-64-1 | this compound - ChemScene. (n.d.).
  • SAFETY DATA SHEET. (2009, September 26).
  • This compound | C7H11Br | CID 565318 - PubChem. (n.d.).
  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (n.d.).
  • 1-Bromo-1-cycloheptene (18317-64-1) Product Description - ChemicalBook. (n.d.).
  • Why is vinyl alcohol unstable but vinyl halides stable? - Quora. (2015, September 20). Retrieved January 13, 2026, from [Link]

  • Haloalkane - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC. (n.d.).

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An In-depth Technical Guide to the Synthesis of C7H11Br Isomers: Precursor Selection and Strategic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The molecular formula C7H11Br represents a diverse array of structural isomers that are valuable intermediates in organic synthesis, serving as building blocks for pharmaceuticals, agrochemicals, and materials. The strategic synthesis of a specific C7H11Br isomer hinges on the judicious selection of its precursor and the corresponding synthetic methodology. This guide provides an in-depth technical overview of the primary synthetic routes to various C7H11Br isomers, with a focus on the causal relationships between precursor structure and reaction outcome. We will explore syntheses from both cyclic and acyclic precursors, detailing field-proven experimental protocols and the mechanistic principles that govern them. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of halogenated hydrocarbon synthesis.

Introduction

Brominated organic compounds are cornerstones of synthetic chemistry, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds through reactions such as Grignard formation, and various coupling reactions. The C7H11Br framework, with its degree of unsaturation, offers a rich isomeric landscape, including cyclic and acyclic structures with varying placements of the bromine atom and double bonds. This structural diversity allows for fine-tuning of reactivity and physical properties, making these isomers attractive synthons for complex target molecules.

The successful synthesis of a desired C7H11Br isomer is not a matter of chance but of deliberate design. The choice of the starting material—the precursor—dictates the feasible reaction pathways and ultimately the structure of the final product. This guide is structured to provide a logical progression from precursor to product, elucidating the "why" behind the choice of reagents and reaction conditions.

Part 1: Synthesis from Cyclic Precursors

Cyclic C7 skeletons provide a conformationally constrained and stereochemically defined starting point for the synthesis of specific C7H11Br isomers.

Allylic Bromination of Cycloheptene

One of the most direct methods for introducing a bromine atom adjacent to a double bond is through allylic bromination. This radical substitution reaction is highly regioselective for the allylic position due to the resonance stabilization of the resulting allylic radical.[1][2]

Causality of Experimental Choice: The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[3][4] NBS is preferred over molecular bromine (Br2) because it maintains a low, steady concentration of Br2 in the reaction mixture. This low concentration favors the radical substitution pathway over the competing electrophilic addition of bromine across the double bond.[2][4] A radical initiator, such as azobisisobutyronitrile (AIBN) or light (hν), is required to initiate the radical chain reaction.[2][5]

Experimental Protocol: Synthesis of 3-Bromocycloheptene from Cycloheptene

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cycloheptene (0.1 mol) in 100 mL of a dry, non-polar solvent like carbon tetrachloride (CCl4).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (0.12 mol) and a catalytic amount of AIBN (e.g., 20 mmol) to the solution.[5]

  • Reaction: Heat the mixture to reflux. The reaction is initiated by the thermal decomposition of AIBN. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of succinimide, which floats on the surface.[6]

  • Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.[5] Filter off the succinimide. Wash the filtrate sequentially with a sodium sulfite solution, saturated sodium bicarbonate solution, and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-bromocycloheptene.[5][6]

Table 1: Reaction Parameters for Allylic Bromination

ParameterValue/ConditionRationale
Solvent CCl4 (or other non-polar)Prevents ionic side reactions.
Brominating Agent N-Bromosuccinimide (NBS)Maintains low Br2 concentration, favoring substitution.[4]
Initiator AIBN or UV lightGenerates initial bromine radicals to start the chain reaction.[5]
Temperature RefluxProvides energy for AIBN decomposition and radical propagation.

Diagram 1: Allylic Bromination Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Dissolve Cycloheptene in CCl4 Add_NBS Add NBS and AIBN Setup->Add_NBS Reflux Heat to Reflux (Initiation & Propagation) Add_NBS->Reflux Cool Cool to RT Reflux->Cool Filter Filter Succinimide Cool->Filter Wash Aqueous Washes (Na2SO3, NaHCO3, Brine) Filter->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Distill Vacuum Distillation Dry->Distill Product Product Distill->Product Pure 3-Bromocycloheptene

Caption: Workflow for the synthesis of 3-bromocycloheptene.

Electrophilic Addition to Cycloheptadiene

For precursors containing conjugated double bonds, such as 1,3-cycloheptadiene, electrophilic addition of hydrogen bromide (HBr) can be employed. This reaction proceeds through a carbocation intermediate, and the regioselectivity is governed by the stability of this intermediate. The reaction can yield two different products: the 1,2-addition product (kinetic control) and the 1,4-addition product (thermodynamic control).

Mechanistic Insight: The proton from HBr adds to one of the double bonds to form the most stable carbocation, which is an allylic carbocation. The bromide ion can then attack at either end of the allylic system. At low temperatures, the product that is formed fastest (1,2-addition) predominates (kinetic control).[7] At higher temperatures, the more stable product (1,4-addition), which often has a more substituted double bond, is favored (thermodynamic control).[7]

Diagram 2: Kinetic vs. Thermodynamic Control in HBr Addition

G cluster_main Electrophilic Addition of HBr to 1,3-Cycloheptadiene Precursor 1,3-Cycloheptadiene + HBr Intermediate Allylic Carbocation Intermediate Precursor->Intermediate Product_1_2 1,2-Addition Product (Kinetic) Intermediate->Product_1_2 -80°C Product_1_4 1,4-Addition Product (Thermodynamic) Intermediate->Product_1_4 40°C

Caption: Kinetic and thermodynamic pathways for HBr addition.

Part 2: Synthesis from Acyclic Precursors

Acyclic precursors offer greater flexibility in constructing various C7H11Br isomers, including those with different carbon skeletons and double bond positions.

Hydrobromination of Heptynes

The addition of HBr across the triple bond of a heptyne is a powerful method for synthesizing bromoalkenes. The regioselectivity of this reaction can be controlled by the reaction conditions.

Markovnikov Addition: In the absence of radical initiators, the addition of HBr to a terminal alkyne like 1-heptyne follows Markovnikov's rule. The proton adds to the terminal carbon, forming a more stable secondary vinyl carbocation. The bromide ion then attacks the carbocation, yielding 2-bromo-1-heptene.[8][9]

Anti-Markovnikov Addition: In the presence of peroxides (a radical initiator), the reaction proceeds via a radical mechanism, leading to the anti-Markovnikov product. A bromine radical adds to the terminal carbon to form a more stable secondary vinyl radical. This is then protonated to give 1-bromo-1-heptene.[10]

Experimental Protocol: Anti-Markovnikov Hydrobromination of 1-Heptyne

  • Setup: In a flask suitable for photochemical reactions, dissolve 1-heptyne (1 eq.) in a suitable solvent like pentane.

  • Reagent Addition: Add HBr (1 eq.) and a radical initiator such as benzoyl peroxide.

  • Reaction: Irradiate the mixture with UV light or heat to initiate the radical reaction. Monitor the reaction by GC or TLC until the starting material is consumed.

  • Workup: Quench the reaction with a dilute solution of sodium thiosulfate to remove any remaining bromine. Wash with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over magnesium sulfate, filter, and remove the solvent by rotary evaporation. The product, 1-bromo-1-heptene, can be further purified by distillation.

Diagram 3: Regioselectivity in the Hydrobromination of 1-Heptyne

G cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway Heptyne 1-Heptyne HBr_no_peroxide + HBr (No Peroxides) Heptyne->HBr_no_peroxide HBr_peroxide + HBr (Peroxides, hν) Heptyne->HBr_peroxide Carbocation Secondary Vinyl Carbocation HBr_no_peroxide->Carbocation Product_Markovnikov 2-Bromo-1-heptene Carbocation->Product_Markovnikov Radical Secondary Vinyl Radical HBr_peroxide->Radical Product_Anti_Markovnikov 1-Bromo-1-heptene Radical->Product_Anti_Markovnikov

Caption: Control of regioselectivity in heptyne hydrobromination.

Conclusion

The synthesis of specific C7H11Br isomers is a testament to the power of modern synthetic organic chemistry. By understanding the underlying mechanisms of reactions such as allylic bromination and electrophilic additions, and by carefully selecting precursors, chemists can navigate the complex landscape of isomeric possibilities. The protocols and principles outlined in this guide serve as a foundational resource for researchers engaged in the synthesis of halogenated intermediates for drug discovery and materials science. The ability to control regioselectivity and stereoselectivity through the informed choice of reagents and conditions is paramount to achieving synthetic efficiency and accessing novel chemical entities.

References

  • Vertex AI Search Result on HBr addition to 1-heptyne. (2023). Google.
  • Beissner, R. S., & Hager, L. P. (1981). Synthesis of brominated heptanones and bromoform by a bromoperoxidase of marine origin. PubMed.
  • Block, E., & Aslam, M. (1987). A GENERAL SYNTHETIC METHOD FOR THE PREPARATION OF CONJUGATED DIENES FROM OLEFINS USING BROMOMETHANESULFONYL BROMIDE: 1,2-DIMETHYLENECYCLOHEXANE. Organic Syntheses, 65, 90.
  • Transtutors. (2018).
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  • ChemicalBook. (n.d.). 3-BROMOCYCLOHEXENE synthesis. ChemicalBook.
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Navigating the Flexible Landscape: An In-depth Technical Guide to the Conformational Analysis of Cycloheptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Chair and Boat – Embracing the Complexity of Seven-Membered Rings

For researchers, scientists, and drug development professionals, a profound understanding of molecular conformation is not merely academic; it is a cornerstone of rational design and the prediction of biological activity. While the conformational analysis of five- and six-membered rings is well-trodden territory, the seven-membered cycloheptane ring presents a significantly more complex and dynamic conformational landscape. Its inherent flexibility, characterized by a multitude of low-energy conformations and low barriers to interconversion, offers both challenges and opportunities in the design of novel therapeutics and functional materials.

This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a narrative that builds from the fundamental principles of cycloheptane's conformational space to the practical application of modern analytical techniques. We will delve into the "why" behind experimental and computational choices, offering field-proven insights to empower researchers to confidently navigate the conformational intricacies of cycloheptane and its derivatives. The methodologies described herein are presented as self-validating systems, emphasizing the integration of multiple techniques to arrive at a robust and reliable conformational assignment.

The Dynamic World of Cycloheptane: A Topography of Low-Energy Conformations

Unlike the relatively rigid chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers. The two primary families of conformations are the chair and boat families. However, the true energy minima are not the symmetric chair and boat forms themselves, but rather their distorted, lower-symmetry counterparts: the twist-chair (TC) and the twist-boat (TB) .

The interconversion between these conformations does not occur through a simple ring flip but via a low-energy process known as pseudorotation . This process can be visualized as a continuous wave-like motion of the ring atoms, allowing the molecule to seamlessly transition between numerous conformations within a family.[1]

The most stable conformation of unsubstituted cycloheptane is the twist-chair , which possesses a C2 axis of symmetry. The chair conformation, with a Cs plane of symmetry, is actually a transition state for the interconversion of two enantiomeric twist-chair forms.[2] Similarly, the twist-boat is more stable than the symmetric boat conformation.

Visualizing the Conformational Landscape

To better understand the relationships between these key conformations, we can represent the energetic landscape and interconversion pathways using a directed graph.

Conformational_Landscape TC Twist-Chair (Global Minimum) C Chair (Transition State) TC->C Pseudorotation (low barrier) TB Twist-Boat (Local Minimum) TC->TB Interconversion (higher barrier, ~8 kcal/mol) C->TC B Boat (Transition State) TB->B Pseudorotation (low barrier) B->TB

Figure 1: A simplified energy landscape diagram illustrating the relationships between the major conformations of cycloheptane.

Quantifying Stability: The Energetics of Cycloheptane Conformations

A critical aspect of conformational analysis is understanding the relative energies of the different conformers and the energy barriers that separate them. This knowledge allows for the prediction of the predominant conformation at a given temperature and the timescale of conformational interconversions.

Conformation/TransitionRelative Energy (kcal/mol)Interconversion Barrier (kcal/mol)Reference(s)
Twist-Chair (TC) 0.0 (Global Minimum)-[2]
Chair (C) ~1.4-
Twist-Boat (TB) ~2.0-
Boat (B) ~2.7-
TC ↔ TB Interconversion -~8.0[2]
Chair Pseudorotation -< 2.0[3]
Boat Pseudorotation -< 2.0[3]

Table 1: Approximate relative energies and interconversion barriers for cycloheptane conformations. Values are approximate and can vary based on the computational method and experimental conditions.

The low energy barriers for pseudorotation within the chair and boat families signify that, at room temperature, cycloheptane derivatives are rapidly interconverting between the various twist-chair and twist-boat forms. The higher barrier for interconversion between the chair and boat families suggests that these two families can be considered as distinct conformational ensembles on the NMR timescale at low temperatures.

Deciphering Conformation: Experimental and Computational Methodologies

A robust conformational analysis of cycloheptane derivatives necessitates a multi-pronged approach, integrating experimental data with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is arguably the most powerful experimental technique for studying the solution-state conformation of flexible molecules like cycloheptane derivatives.

  • Sample Preparation: Dissolve the cycloheptane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) at a concentration that provides a good signal-to-noise ratio (typically 5-10 mg in 0.6 mL).

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. At room temperature, the spectrum will likely show averaged signals due to rapid conformational exchange.

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at decreasing temperatures. As the temperature is lowered, the rate of conformational interconversion will decrease. If the energy barriers are sufficiently high, distinct sets of signals for the different conformers may be observed at the coalescence temperature and below.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton scalar coupling networks, which is essential for assigning the proton signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial information about their spatial proximity.

  • Analysis of Coupling Constants (³JHH):

    • Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H or 2D J-resolved spectrum.

    • Apply the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle between the two coupled protons. By comparing the experimentally measured coupling constants to the predicted values for different conformations (e.g., twist-chair vs. twist-boat), the predominant conformation can be inferred. For instance, a large ³JHH (typically 8-10 Hz) is indicative of an anti-periplanar relationship (dihedral angle ~180°), while smaller values are associated with gauche relationships.

  • Integration and Population Analysis: At low temperatures where distinct conformer signals are visible, the relative populations of each conformer can be determined by integrating the corresponding signals. The Gibbs free energy difference (ΔG) between the conformers can then be calculated using the equation: ΔG = -RTln(Keq), where Keq is the equilibrium constant determined from the conformer populations.

Visualizing the NMR Workflow

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Interpretation A Sample Preparation B 1D ¹H NMR A->B C Variable Temperature NMR B->C D 2D NMR (COSY, NOESY) C->D E Data Analysis C->E Observe Coalescence & Separate Signals D->E Extract Coupling Constants & NOE Correlations F Conformational Assignment E->F

Figure 2: A flowchart outlining the key steps in an NMR-based conformational analysis workflow.

X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the solid state. While this does not necessarily represent the predominant conformation in solution, it provides an invaluable experimental anchor point for computational models.

The conformation observed in the crystal is a result of a delicate balance between intramolecular forces (which favor the lowest energy conformation) and intermolecular packing forces within the crystal lattice. Therefore, it is crucial to consider that the solid-state conformation may be a higher-energy conformer that is stabilized by favorable crystal packing. It is not uncommon for different polymorphs of the same compound to exhibit different cycloheptane ring conformations.[2]

Computational Chemistry: Modeling the Conformational Landscape

Computational methods are indispensable for exploring the complex potential energy surface of cycloheptane derivatives and for complementing experimental data.

Molecular mechanics methods, which employ classical force fields, are computationally inexpensive and well-suited for rapidly exploring the vast conformational space of flexible molecules.

  • Recommended Force Fields: For cycloheptane derivatives, force fields such as MMFF94 (Merck Molecular Force Field) and OPLS (Optimized Potentials for Liquid Simulations) have demonstrated good performance in reproducing experimental geometries and relative energies.

  • Workflow: A typical MM workflow involves a systematic or stochastic conformational search followed by energy minimization of the resulting conformers. This provides a set of low-energy structures and their relative stabilities.

DFT calculations provide a more accurate description of the electronic structure and are therefore better suited for refining the geometries and energies of the low-energy conformers identified by molecular mechanics.

  • Recommended Functionals and Basis Sets: The B3LYP hybrid functional combined with a Pople-style basis set such as 6-311+G(d,p) has been shown to provide a good balance of accuracy and computational cost for the conformational analysis of cycloheptane and its derivatives.[1]

  • Protocol for DFT Calculations:

    • Input Geometry: Use the low-energy conformers obtained from a molecular mechanics search as starting geometries.

    • Geometry Optimization: Perform a full geometry optimization for each conformer.

    • Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

    • Transition State Search: To determine the energy barriers for interconversion, a transition state search (e.g., using a synchronous transit-guided quasi-Newton (STQN) method) can be performed between two conformers. The resulting transition state structure should be confirmed by a frequency calculation (it will have exactly one imaginary frequency).

Visualizing the Integrated Approach

Integrated_Approach NMR NMR Spectroscopy (Solution Conformation, Dynamics) DFT Density Functional Theory (Refined Energies & Geometries) NMR->DFT Experimental constraints Final Validated Conformational Model NMR->Final XRay X-ray Crystallography (Solid-State Conformation) MM Molecular Mechanics (Conformational Search) XRay->MM Initial structure XRay->Final MM->DFT Low-energy conformers DFT->Final

Figure 3: A diagram illustrating the synergistic relationship between experimental and computational methods in conformational analysis.

Relevance in Drug Development: A Case Study Perspective

The conformational preferences of a cycloheptane ring within a drug molecule can have a profound impact on its biological activity. The three-dimensional arrangement of pharmacophoric groups, dictated by the ring's conformation, determines how the molecule interacts with its biological target.

Hypothetical Case Study: A Cycloheptane-Containing Kinase Inhibitor

Consider a novel kinase inhibitor incorporating a 1,4-disubstituted cycloheptane scaffold. The two substituents are crucial for binding to the ATP-binding pocket of the target kinase.

  • Initial Hypothesis: Molecular docking studies suggest that a specific spatial orientation of the two substituents is required for optimal binding. This orientation is predicted to be most readily achieved when the cycloheptane ring adopts a twist-chair conformation .

  • Experimental Validation:

    • Synthesis and NMR Analysis: The compound is synthesized, and a detailed 2D NMR analysis (COSY, NOESY) is performed. NOE correlations between specific ring protons and the substituents, along with the analysis of ³JHH coupling constants, confirm that the predominant solution-state conformation is indeed a twist-chair.

    • Structure-Activity Relationship (SAR): A series of analogues with different substituents on the cycloheptane ring are synthesized. It is observed that bulky substituents that would destabilize the twist-chair conformation lead to a significant loss of inhibitory activity.

  • Computational Refinement: DFT calculations are used to model the twist-chair and other accessible conformations of the most active inhibitor. The calculated low-energy conformation is consistent with the NMR data and provides a high-quality structure for further in-silico optimization.

  • Self-Validating Outcome: The convergence of the docking prediction, experimental NMR data, SAR, and DFT calculations provides a high degree of confidence in the bioactive conformation. This knowledge can then be leveraged to design next-generation inhibitors with improved potency and selectivity by rigidifying the cycloheptane ring or introducing substituents that further stabilize the desired twist-chair conformation.

Conclusion: Mastering the Complexity

The conformational analysis of cycloheptane derivatives is a challenging but rewarding endeavor. The inherent flexibility of the seven-membered ring demands a sophisticated and integrated analytical approach. By combining the power of modern NMR techniques, the precision of X-ray crystallography, and the predictive capabilities of computational chemistry, researchers can gain a deep understanding of the conformational landscape of these fascinating molecules. This knowledge is not only of fundamental scientific interest but is also a critical enabler for the successful design and development of novel therapeutics and advanced materials. As a Senior Application Scientist, I encourage the community to embrace this complexity, for within it lies the potential for significant scientific breakthroughs.

References

  • Wikipedia. Cycloheptane. [Link]

  • Thomas, S. A., & Ajibola, V. O. (1999). Molecular comformation of the cycloheptane ring in the solid state. Journal of the Chemical Society of Nigeria, 24, 71-78.
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Introduction: The Unique Reactivity of Halogenated Cycloalkenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactions of Halogenated Cycloalkenes

Halogenated cycloalkenes represent a pivotal class of intermediates in organic synthesis, bridging the reactivity of alkenes and haloalkanes within a conformationally restricted cyclic framework. The defining feature of these molecules is a halogen atom attached to an sp²-hybridized carbon of a double bond. This structural motif imparts a unique electronic character, distinct from both alkyl halides (sp³ C-X bond) and aryl halides. The interplay between the inductive electron-withdrawing nature of the halogen and the π-system of the double bond, combined with the geometric constraints of the ring, governs their diverse and often complex reactivity. For researchers and professionals in drug development, mastering the transformations of these substrates is crucial for constructing complex molecular architectures, from novel carbocycles to intricate heterocyclic systems. This guide provides an in-depth exploration of the core reactions of halogenated cycloalkenes, focusing on the mechanistic principles and causality that underpin their synthetic utility.

Part 1: The Complex World of Nucleophilic Vinylic Substitution (SₙV)

One of the most fundamental, yet intricate, reactions of halogenated cycloalkenes is nucleophilic vinylic substitution (SₙV), where a nucleophile displaces the halide.[1] Unlike their saturated sp³ counterparts, these vinylic halides are notoriously unreactive towards classical Sₙ2 and Sₙ1 pathways.

  • Sₙ2 Infeasibility : The backside attack required for an Sₙ2 mechanism is sterically blocked by the plane of the cycloalkene ring.[2] Furthermore, the incoming nucleophile would be repelled by the electron-rich π-system.[2]

  • Sₙ1 Infeasibility : The Sₙ1 pathway is energetically unfavorable because it would necessitate the formation of a highly unstable and bent vinylic carbocation on the sp-hybridized carbon.[2]

Consequently, SₙV reactions on halogenated cycloalkenes proceed through alternative, higher-energy mechanistic routes.

Mechanistic Landscape: Addition-Elimination and Elimination-Addition

The two predominant pathways for uncatalyzed SₙV are the Addition-Elimination (Ad-E) and the Elimination-Addition (E-A) mechanisms. The operative pathway is dictated by the substrate structure, nucleophile/base strength, and reaction conditions.

Addition-Elimination (Ad-E) Pathway: This two-step mechanism is favored for substrates bearing an electron-withdrawing group (EWG) that can stabilize the intermediate carbanion (e.g., α-halocycloalkenones).

  • Nucleophilic Addition : The nucleophile attacks the double bond at the carbon atom β to the halogen, forming a resonance-stabilized carbanionic intermediate.

  • Elimination : The leaving group (halide) is subsequently eliminated, restoring the double bond.

Addition_Elimination Start Halogenated Cycloalkene (with EWG) Intermediate Resonance-Stabilized Carbanion Intermediate Start->Intermediate + Nu⁻ (Addition) Product Substituted Cycloalkene Intermediate->Product - X⁻ (Elimination)

Caption: The Addition-Elimination (Ad-E) mechanism for SₙV reactions.

Elimination-Addition (E-A) Pathway: This pathway is prevalent when strong, sterically hindered bases are used and a proton is available on the carbon adjacent to the vinylic halide. It proceeds via a highly reactive cycloalkyne intermediate.

  • Elimination : The strong base abstracts a proton from the adjacent carbon, leading to the elimination of HX and the formation of a strained cycloalkyne.

  • Nucleophilic Addition : The nucleophile then attacks the cycloalkyne, followed by protonation (from the solvent or a proton source) to yield the final product. This can often lead to a mixture of regioisomers if the cycloalkyne is unsymmetrical.

Elimination_Addition Start Halogenated Cycloalkene Intermediate Cycloalkyne Intermediate Start->Intermediate + Base, -HX (Elimination) Product Substituted Cycloalkene Intermediate->Product + Nu⁻, + H⁺ (Addition)

Caption: The Elimination-Addition (E-A) mechanism via a cycloalkyne.

Transition-Metal-Catalyzed Cross-Coupling

The challenges associated with uncatalyzed SₙV reactions have led to the extensive development of transition-metal-catalyzed methods, which are now the cornerstone of C-C and C-heteroatom bond formation from halogenated cycloalkenes.[3] Catalysts based on palladium and copper are particularly effective.[3][4]

Expertise in Action: Causality in Catalyst Choice The choice between palladium and copper is not arbitrary. Palladium catalysts are exceptionally versatile for a wide range of cross-coupling partners (boronic acids, organostannanes, alkynes) due to their well-understood oxidative addition/reductive elimination cycles.[3] Copper catalysts, often more cost-effective, are particularly potent for C-O, C-S, and C-N bond formation (Ullmann-type couplings), especially with less acidic sp³-hybridized alcohols where other methods may fail.[4]

Protocol 1: Copper-Catalyzed C–O Cross-Coupling of an Alcohol with a Vinylic Halide [4]

This protocol describes a stereospecific method to synthesize vinylic ethers, which are valuable synthetic intermediates. The choice of a diamine ligand is critical as it facilitates the coordination of both the copper catalyst and the alcohol, thereby promoting the key C-O bond-forming step.

Methodology:

  • Inert Atmosphere: To an oven-dried reaction vessel, add CuI (5-10 mol%), the diamine ligand (e.g., trans-N,N′-dimethylcyclohexyldiamine, 10-20 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Reagent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add the halogenated cycloalkene (1.0 equiv.) and the alcohol (1.5-2.0 equiv.) dissolved in an anhydrous solvent (e.g., dioxane).

  • Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS. The higher temperature is necessary to drive the oxidative addition of the relatively inert vinylic halide to the copper center.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography to yield the vinylic ether.

Self-Validation: The stereospecificity of this reaction serves as an internal validation metric. If an (E)-vinylic halide yields exclusively the (E)-vinylic ether, it confirms the reaction has proceeded via the intended concerted mechanism without isomerization.

Part 2: Elimination Reactions: A Gateway to Strained Cycloalkynes

Elimination reactions of halogenated cycloalkenes are not only a competing pathway to substitution but also a primary method for synthesizing cycloalkynes.[5] These reactions typically follow E2 or E1 mechanisms, with the former being more synthetically useful.

The E2 Mechanism in Cyclic Systems

The bimolecular (E2) elimination is a concerted, single-step process where a base removes a proton while the halide leaving group departs simultaneously.[6][7] In cyclic systems, this mechanism has a strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. This requirement dictates which protons can be removed and, therefore, the regioselectivity of the resulting double bond.

E2_Mechanism cluster_main E2 Elimination Workflow Start Halogenated Cycloalkane TS Anti-periplanar Transition State Start->TS Base attacks anti-periplanar H Product Cycloalkene Product TS->Product Concerted C-H and C-X bond cleavage, π-bond formation

Caption: Workflow for E2 elimination showing the critical transition state.

Synthesis of Cycloalkynes via Double Elimination

A powerful application of elimination is the synthesis of cycloalkynes from vicinal or geminal dihalocycloalkanes. This transformation requires two sequential elimination reactions, typically induced by a very strong base like sodium amide (NaNH₂).[8][9]

Expertise in Action: Overcoming Challenges with Terminal Alkynes When preparing a terminal cycloalkyne, three equivalents of NaNH₂ are required. The first two equivalents perform the double elimination. The resulting terminal alkyne has an acidic proton (pKa ≈ 25) that is immediately deprotonated by the third equivalent of the strong base. A final aqueous workup is essential to reprotonate the acetylide and yield the neutral terminal alkyne.[8]

Protocol 2: Synthesis of a Cycloalkyne from a Vicinal Dihalide [8]

Methodology:

  • Base Suspension: In a three-neck flask equipped with a condenser and under an inert atmosphere, suspend sodium amide (NaNH₂, 3.0 equiv.) in anhydrous mineral oil or toluene.

  • Substrate Addition: Heat the suspension to ~80 °C. Add a solution of the vicinal dihalocycloalkane (e.g., 1,2-dibromocyclooctane, 1.0 equiv.) in a minimal amount of the same solvent dropwise over 30 minutes. The reaction is often exothermic.

  • Reaction: Increase the temperature to ~150-160 °C and maintain for 2-4 hours. The high temperature is required to overcome the activation energy for the second, more difficult elimination from the vinylic halide intermediate.

  • Quench & Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of ice-water. This step reprotonates the cycloalkynide anion if it was formed.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with a nonpolar solvent (e.g., pentane). Combine the organic layers, wash with water and brine, dry over MgSO₄, and carefully concentrate. The product is often purified by distillation under reduced pressure.

Part 3: Addition Reactions to the Cycloalkene π-System

The double bond in halogenated cycloalkenes remains susceptible to addition reactions, although its reactivity is modulated by the electron-withdrawing halogen.

Electrophilic Addition
  • Hydrohalogenation : The addition of HX (e.g., HBr, HCl) across the double bond generally follows Markovnikov's rule. The proton adds to the carbon atom that results in the more stable carbocation. The halogen on the ring directs the incoming proton to the carbon bearing the halogen, leading to the formation of a carbocation on the adjacent carbon, which is stabilized by the adjacent halogen via resonance.

  • Halogenation : The addition of X₂ (e.g., Br₂, Cl₂) proceeds via a cyclic halonium ion intermediate.[10][11][12] The subsequent nucleophilic attack by the halide ion occurs from the face opposite to the bridge, resulting in a stereospecific anti-addition.[11][12] This is a reliable method for converting a halogenated cycloalkene into a trihalocycloalkane with defined stereochemistry.

ReactionReagentRegio/StereoselectivityProduct
Hydrohalogenation HBrMarkovnikov additionGeminal Dihalide
Halogenation Br₂ in CCl₄Anti-additionVicinal Trihalide

Table 1: Summary of Electrophilic Addition Reactions.

Radical and Photochemical Reactions

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for activating the C-X bond of vinylic halides, which are often resistant to thermal activation.[13] This approach allows for the generation of highly reactive vinyl radicals under mild conditions, enabling transformations that are otherwise difficult to achieve.[13][14]

Mechanism of Photochemical Activation:

  • A photocatalyst (PC) absorbs visible light, reaching an excited state (PC*).

  • The excited photocatalyst engages in a single-electron transfer (SET) with the halogenated cycloalkene.

  • This can occur in two ways:

    • Reductive Quenching : The excited PC* donates an electron to the vinylic halide, which then fragments to a vinyl radical and a halide anion.

    • Oxidative Quenching : The vinylic halide donates an electron to the excited PC*, forming a vinyl radical cation.

These radical intermediates can then be trapped by various radical acceptors or participate in cross-coupling reactions.[14][15]

Photocatalysis Photochemical Vinyl Radical Generation PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star hν (Visible Light) PC_star->PC SET Substrate Halogenated Cycloalkene (R-X) Radical Vinyl Radical (R•) Substrate->Radical SET - X⁻ Product Trapped Product Radical->Product Reaction Trap Radical Trap / Partner

Caption: General workflow for photoredox generation of vinyl radicals.

References

  • The rich mechanistic world of nucleophilic vinylic (SNV) substitution. (2025). ResearchGate. [Link]

  • Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism? (n.d.). CHEMISTRY FOR NEET - Quora. [Link]

  • Characteristics of the SN2 Reaction. (2023). Chemistry LibreTexts. [Link]

  • Reactions of Gaseous Vinyl Halide Radical Cations with Ammonia. (n.d.). Journal of the American Chemical Society. [Link]

  • Nucleophilic Substitution Reaction. (n.d.). BYJU'S. [Link]

  • Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. (n.d.). The Journal of Organic Chemistry. [Link]

  • Vinyl carbon.pptx. (n.d.). Slideshare. [Link]

  • Vinyl radicals in transition metal-catalyzed organic transformations. (2024). RSC Publishing. [Link]

  • Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. (2023). Glasp. [Link]

  • Shining Visible Light on Vinyl Halides: Expanding the Horizons of Photocatalysis. (2020). Accounts of Chemical Research. [Link]

  • Formation of Alkenes and Alkynes. Elimination Reactions. (n.d.). Robert C. Neuman. [Link]

  • Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals. (n.d.). National Institutes of Health. [Link]

  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides. (n.d.). National Institutes of Health. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (n.d.). Frontiers. [Link]

  • Nucleophilic substitution on vinyl halides. (n.d.). ResearchGate. [Link]

  • Nucleophilic substitution. (n.d.). Wikipedia. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]

  • Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. (n.d.). National Institutes of Health. [Link]

  • Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. (2018). YouTube. [Link]

  • Organic aspects: photochemistry of alkenes, dienes, polyenes (2018–2019). (2020). RSC Publishing. [Link]

  • Vinylic Halides. (n.d.). Britannica. [Link]

  • Electrophilic Addition to Alkynes: Hydrohalogenation. (n.d.). Moodle. [Link]

  • Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides. (2023). Organic Letters. [Link]

  • Halogenation of Alkenes Using Three‐Component Reactions. (n.d.). ResearchGate. [Link]

  • Halogenation of Alkenes | Organic Chemistry Lessons. (2020). YouTube. [Link]

  • Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013). Master Organic Chemistry. [Link]

  • Electrophilic additions to alkynyl tosylates. (n.d.). The Journal of Organic Chemistry. [Link]

  • Electrophilic substitution of unsaturated silanes. (n.d.). Wikipedia. [Link]

  • REACTIONS OF VINYLSILANES AND ALLYLSILANES. (n.d.). eScholarship@McGill. [Link]

  • Preparation of Alkynes by Double Elimination. (2023). Chemistry LibreTexts. [Link]

  • Elimination Reactions in Halogenoalkanes. (n.d.). Scribd. [Link]

  • photochemical halogenation of alkane is an example of. (2021). YouTube. [Link]

  • halogenation of alkenes. (n.d.). Chemguide. [Link]

  • Haloalkanes and Haloarenes. (n.d.). NCERT. [Link]

  • Halogenation Alkanes. (2023). Chemistry LibreTexts. [Link]

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  • Elimination Reaction - Haloalkanes. (n.d.). CK-12 Foundation. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Institutes of Health. [Link]

  • Cycloaddition of alkenes. (n.d.). Fiveable. [Link]

  • Halogenation of Alkenes - Addition of X₂. (2024). Chemistry LibreTexts. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Cycloheptenes

The seven-membered carbocyclic scaffold, particularly the cycloheptene ring, is a recurring motif in a variety of biologically active natural products and complex molecular architectures. Its inherent conformational flexibility and unique stereoelectronic properties make it a valuable component in the design of novel therapeutic agents and advanced materials. The targeted synthesis of substituted cycloheptenes is therefore of considerable interest to researchers in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal tool for the functionalization of diverse substrates, including vinyl halides like 1-bromocyclohept-1-ene.[2]

This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the utilization of this compound as a key building block in Suzuki-Miyaura cross-coupling reactions.

Synthesis of the Precursor: this compound

A reliable supply of the starting vinyl bromide is paramount. While commercially available, this compound can also be synthesized in the laboratory from cycloheptanone. A common and effective method involves the formation of a tosylhydrazone followed by a Shapiro-type reaction with subsequent bromination.

Protocol: Synthesis of this compound from Cycloheptanone

This two-step procedure provides a reliable route to the vinyl bromide intermediate.

Part 1: Formation of Cycloheptanone Tosylhydrazone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptanone (1.0 eq) in methanol.

  • Addition of Tosylhydrazide: To the stirred solution, add p-toluenesulfonhydrazide (1.05 eq).

  • Catalysis: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The tosylhydrazone product will typically precipitate out of the solution upon formation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum. The product is typically used in the next step without further purification.

Part 2: Vinylation and Bromination

  • Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the cycloheptanone tosylhydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to -78 °C (dry ice/acetone bath) and add n-butyllithium (2.2 eq) dropwise, maintaining the temperature below -70 °C. The solution will typically change color.

  • Formation of the Vinyl Anion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the evolution of nitrogen gas ceases. This indicates the formation of the vinyllithium species.

  • Bromination: Cool the reaction mixture back down to -78 °C and add a solution of bromine (1.1 eq) in THF dropwise.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Core Protocol: Suzuki-Miyaura Coupling of this compound

The following is a representative protocol for the coupling of this compound with an arylboronic acid. This protocol is a robust starting point and may be optimized for specific substrates.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Boronic Acid, and Base in Flask B Seal Flask and Establish Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent(s) B->C D Add Palladium Catalyst and Ligand C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature and Quench F->G H Aqueous Work-up (Extraction) G->H I Dry, Filter, and Concentrate Organic Phase H->I J Purify by Column Chromatography I->J

Caption: General workflow for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology

Reactants:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes. This is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. A common solvent system for vinyl bromides is a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Catalyst Addition: Add the palladium catalyst to the flask. If using a catalyst that is not pre-activated, such as Pd(OAc)₂, the ligand (e.g., PPh₃) should also be added at this stage.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction periodically by TLC or GC-MS until the starting material is consumed. Reaction times typically range from 2 to 12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-aryl-cyclohept-1-ene product.

Quantitative Data for a Representative Reaction
ComponentMolar Eq.Mol %Notes
This compound1.0-Limiting Reagent
Arylboronic Acid1.1 - 1.5-A slight excess is used to drive the reaction to completion.
Palladium Catalyst-1 - 5Catalyst loading may need optimization.
Ligand (if separate)-2 - 10Ratio to palladium is critical.
Base2.0 - 3.0-Choice of base is crucial for transmetalation.
Solvent--Typically at a concentration of 0.1-0.2 M relative to the limiting reagent.

Scientific Integrity & Logic: The "Why" Behind the Protocol

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is key to rational optimization and troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)L_n-X TM Transmetalation PdII_RX->TM R'-B(OR)2 (Base) PdII_R_R1 R-Pd(II)L_n-R' PdII_R_R1->Pd0 RE Reductive Elimination PdII_R_R1->RE R-R' OA->PdII_RX TM->PdII_R_R1 Product Start

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3]

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.

Parameter Optimization: A Deeper Dive
  • Palladium Catalyst & Ligand: The choice of catalyst and ligand is critical. For vinyl bromides, common catalysts include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) and Pd(dppf)Cl₂. The ligand stabilizes the palladium atom and its electronic and steric properties influence the rates of oxidative addition and reductive elimination. Electron-rich and bulky phosphine ligands often facilitate these steps, especially for less reactive halides.

  • Base: The base plays a crucial role in activating the boronic acid to form a boronate complex, which is more competent for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solubility and strength of the base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and an aqueous phase is often employed. The organic solvent solubilizes the organic reactants and the catalyst, while the water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized Pd(0))2. Insufficiently Active Base3. Low Reaction Temperature1. Ensure rigorous degassing of solvents and reaction vessel. Use a fresh batch of catalyst.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Increase the reaction temperature in increments of 10 °C.
Decomposition of Boronic Acid 1. Protodeboronation (hydrolysis of the C-B bond)2. Harsh basic conditions1. Use the boronic acid as a more stable pinacol ester derivative.2. Use a milder base such as KF. Run the reaction at a lower temperature.
Formation of Homocoupled Byproducts 1. Reaction of two molecules of the boronic acid.2. Reaction of two molecules of the vinyl bromide.1. This is often promoted by the presence of oxygen. Ensure thorough degassing.2. This is less common but can occur at high temperatures or with very active catalysts. Lowering the temperature may help.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 1-aryl-cyclohept-1-ene derivatives. By carefully selecting the catalyst, base, and solvent system, and by understanding the underlying catalytic cycle, researchers can efficiently construct these valuable molecular scaffolds. The protocols and insights provided herein serve as a robust starting point for the application of this powerful reaction in drug discovery and materials science.

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved January 9, 2024, from [Link]

  • Suzuki Cross-Coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 9, 2024, from [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. Retrieved January 9, 2024, from [Link]

  • vinyl bromide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2024, from [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 9, 2024, from [Link]

  • The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a convenient and highly efficient catalytic system for the Suzuki-Miyaura coupling reaction was investigated under mild conditions. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. (2025, August 6). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

  • Ojha, D. P., & Prabhu, K. R. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

  • This compound | C7H11Br | CID 565318. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

  • Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved January 9, 2024, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]

  • The Suzuki Reaction Under Solvent-Free Conditions | Request PDF. (2025, August 6). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved January 9, 2024, from [Link]

  • Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]

  • 1-Bromohept-1-ene | C7H13Br | CID 56026. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]

  • A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates | Request PDF. (2025, August 7). ResearchGate. Retrieved January 9, 2024, from [Link]

Sources

Application Notes and Protocols for the Heck Reaction of 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science sectors.[3][4] The reaction's value lies in its ability to construct substituted alkenes, which are pivotal intermediates in numerous synthetic pathways.[5] This guide provides a detailed protocol and the underlying scientific rationale for the Heck reaction of 1-bromocyclohept-1-ene, a cyclic vinyl bromide, offering researchers a practical and in-depth resource for their synthetic endeavors.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful experimental design and troubleshooting. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6]

The catalytic cycle can be visualized as follows:

Heck_Mechanism cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B This compound C Cycloheptenyl-Pd(II)BrL₂ B->C D Alkene Coordination C->D Alkene E Alkene Complex D->E F Migratory Insertion E->F G σ-Alkyl-Pd(II) Complex F->G H β-Hydride Elimination G->H I Product-Pd(II)-H Complex H->I Product J Reductive Elimination I->J Base J->A H-Base⁺ + Br⁻

Figure 1: Simplified catalytic cycle of the Heck reaction.

  • Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precursor, such as palladium(II) acetate (Pd(OAc)₂). This reduction can be facilitated by a phosphine ligand or other components in the reaction mixture.

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the carbon-bromine bond of this compound. This is a critical step where the palladium inserts itself into the C-Br bond, forming a Pd(II) intermediate. The reactivity of the halide is a key factor, with the trend being I > Br > Cl.

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the cycloheptenyl-palladium bond. This step forms a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on a carbon adjacent (β-position) to the palladium-bearing carbon is eliminated. This step forms the final substituted alkene product and a hydrido-palladium(II) complex.

  • Reductive Elimination and Catalyst Regeneration: In the final step, a base is required to remove the hydrogen from the palladium complex, regenerating the active Pd(0) catalyst and forming a salt byproduct. This allows the catalytic cycle to continue.

Key Reaction Parameters for this compound

The success of the Heck reaction with this compound is contingent on the careful selection of several key parameters. The following table summarizes these critical components and provides a rationale for their selection.

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Palladium Precatalyst Palladium(II) acetate (Pd(OAc)₂)Readily available, air-stable, and efficiently reduced to the active Pd(0) species in situ.
Ligand Xantphos, P(t-Bu)₃Bulky, electron-rich phosphine ligands stabilize the Pd(0) catalyst, promote oxidative addition, and can improve reaction rates and yields.[7]
Base Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)An inorganic base like Cs₂CO₃ is often effective in scavenging the HBr generated during the reaction. The choice of base can significantly influence the reaction outcome.
Solvent Dioxane, Toluene, N,N-Dimethylformamide (DMF)Aprotic polar solvents are commonly used to ensure the solubility of all reaction components at the required temperature.
Alkene Partner Styrenes, Acrylates, and other electron-deficient alkenesElectron-withdrawing groups on the alkene can enhance its reactivity in the Heck reaction.
Temperature 80 - 120 °CThe reaction generally requires heating to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Atmosphere Inert (Nitrogen or Argon)To prevent the oxidation and deactivation of the phosphine ligands and the palladium catalyst.

Detailed Experimental Protocol: Heck Coupling of this compound with Styrene

This protocol provides a step-by-step guide for a representative Heck reaction of this compound with styrene.

Materials:
  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Schlenk flask or oven-dried reaction tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for work-up and purification

Experimental Workflow:

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Pd(OAc)₂ - Xantphos - Cs₂CO₃ - Dioxane setup->reagents reactants Add Reactants: - this compound - Styrene reagents->reactants heating Heat Reaction (e.g., 100 °C) reactants->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Figure 2: General experimental workflow for the Heck reaction.

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and cesium carbonate (e.g., 2.0 equivalents).

    • Rationale: The use of an inert atmosphere is crucial to prevent the degradation of the catalyst and ligand.

  • Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous dioxane (to achieve a suitable concentration, e.g., 0.1-0.5 M). Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

    • Rationale: Pre-stirring helps in the formation of the active Pd(0) species before the addition of the reactants.

  • Substrate Addition: To the stirring mixture, add this compound (1.0 equivalent) followed by styrene (1.2-1.5 equivalents) via syringe.

    • Rationale: A slight excess of the alkene is often used to ensure complete consumption of the more valuable vinyl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: Monitoring allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine.

    • Rationale: The work-up procedure is designed to remove the base, solvent, and catalyst residues from the crude product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Rationale: Chromatography is typically required to isolate the desired product from any unreacted starting materials and byproducts.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The Heck reaction of this compound is a valuable transformation for the synthesis of substituted cycloheptene derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and selectivities. The protocol provided herein serves as a robust starting point for the exploration of this important reaction in the context of academic research and drug development.

References

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). Organic Letters, 23(11), 4439–4444. [Link]

  • Heck Reaction: easy Mechanism, applications - Chemistry Notes. (2022). Retrieved from [Link]

  • Chemistry Heck Reaction - sathee neet. Retrieved from [Link]

  • Heck reaction - Wikipedia. Retrieved from [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. (2009). In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]

  • Heck Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Heck Reaction of Vinyl Bromideswith Alkenes in the Presence of a Tetraphosphine/PalladiumCatalyst | Request PDF. (2001). Retrieved from [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes - ResearchGate. (2021). Retrieved from [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2018). ACS Catalysis, 8(11), 10696–10712. [Link]

  • Heck Reaction of Aryl Halides with Linear or Cyclic Alkenes Catalyzed by a Tetraphosphine/Palladium Catalyst. | Request PDF. (2003). Retrieved from [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (2007). Organometallics, 26(19), 4781–4792. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12. [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry, 9, 180–186. [Link]

  • Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst | Request PDF. (2001). Retrieved from [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (2013). HETEROCYCLES, 87(2), 243. [Link]

  • Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. (2012). Retrieved from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Catalysts, 8(9), 370. [Link]

Sources

Application Notes and Protocols for the Formation of 1-Cycloheptenylmagnesium Bromide from 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of Vinylic Grignard Reagents

Grignard reagents are a cornerstone in organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1][2][3] Among the diverse array of these organomagnesium compounds, vinylic Grignard reagents, such as the one derived from 1-bromocyclohept-1-ene, are particularly valuable intermediates. They serve as nucleophilic vinyl carbanion synthons, enabling the introduction of a cycloalkenyl moiety into a wide range of molecules. This is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex scaffolds, natural products, and novel organic materials.[4]

This application note provides a detailed protocol for the preparation of 1-cycloheptenylmagnesium bromide. It delves into the mechanistic rationale behind the procedural steps, discusses critical parameters for success, and outlines methods for the quantification of the resulting reagent. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive and reliable guide for the synthesis of this versatile reagent.

Mechanistic Considerations in the Formation of 1-Cycloheptenylmagnesium Bromide

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[3] While the precise mechanism has been a subject of extensive study, it is generally accepted to proceed via a single-electron transfer (SET) pathway on the surface of the magnesium metal.[2]

The key steps involved are:

  • Electron Transfer: An electron is transferred from the magnesium surface to the antibonding orbital of the C-Br bond in this compound.

  • Radical Anion Formation: This electron transfer leads to the formation of a radical anion, which rapidly dissociates to yield a cycloheptenyl radical and a bromide anion.

  • Surface Reaction: The cycloheptenyl radical, being in close proximity to the magnesium surface, can then react with a magnesium radical cation (Mg⁺•) to form the organomagnesium species.

It is crucial to recognize that vinylic halides are generally less reactive than their alkyl halide counterparts.[5] Therefore, the use of a more coordinating solvent like tetrahydrofuran (THF) is essential to solvate and stabilize the forming Grignard reagent.[5]

Experimental Workflow for Grignard Reagent Formation

The successful formation of 1-cycloheptenylmagnesium bromide is highly dependent on the exclusion of atmospheric moisture and oxygen. The entire procedure must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.

Workflow A Apparatus Setup & Flame Drying B Magnesium Activation A->B Inert Atmosphere C Initiation of Grignard Reaction B->C Iodine Crystal D Controlled Addition of This compound C->D Exothermic Reaction E Reaction Completion D->E Maintain Temperature F Titration of Grignard Reagent E->F Quantification

Caption: Experimental workflow for the synthesis of 1-cycloheptenylmagnesium bromide.

Detailed Experimental Protocol

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableShould be freshly distilled if purity is questionable.
Magnesium TurningsHigh PurityCommercially Available
IodineCrystal, ACS ReagentCommercially AvailableFor activation of magnesium.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableFreshly distilled from sodium/benzophenone ketyl.
Argon or NitrogenHigh PurityGas SupplierFor maintaining an inert atmosphere.
Step-by-Step Procedure
  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a gas inlet for inert gas, and a pressure-equalizing dropping funnel.

    • Flame-dry all glassware under a stream of inert gas to ensure the removal of any adsorbed water.[6] Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation:

    • To the cooled flask, add magnesium turnings (1.2 equivalents relative to this compound).

    • Add a single crystal of iodine. The iodine will etch the surface of the magnesium, removing the passivating oxide layer.[7][8]

    • Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed. The disappearance of the iodine color indicates the activation of the magnesium surface.

  • Reaction Initiation:

    • Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.

    • The reaction is initiated when a gentle reflux is observed, and the solution turns cloudy and greyish. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be carefully controlled to prevent a runaway reaction.[2]

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material.

Titration of the Grignard Reagent: Quantification of Yield

It is imperative to determine the exact concentration of the prepared Grignard reagent solution before its use in subsequent reactions. A common and reliable method is titration with a standard solution of a secondary alcohol in the presence of a colorimetric indicator.

Titration Protocol
  • Preparation:

    • Under an inert atmosphere, add a small, accurately weighed amount of a suitable indicator (e.g., 1,10-phenanthroline) to a dry flask.

    • Add a known volume of anhydrous THF.

    • Add a precisely measured volume of the prepared Grignard reagent solution to the flask. The solution should develop a distinct color due to the formation of a complex between the Grignard reagent and the indicator.

  • Titration:

    • Titrate the Grignard solution with a standardized solution of sec-butanol in anhydrous toluene or THF.

    • The endpoint is reached when the color of the solution disappears, indicating that all the active Grignard reagent has been consumed.

  • Calculation:

    • The concentration of the Grignard reagent can be calculated using the following formula: Concentration (M) = (Volume of Titrant × Concentration of Titrant) / Volume of Grignard Solution

Potential Side Reactions and Troubleshooting

The primary side reaction of concern during the formation of Grignard reagents is the Wurtz coupling , where the newly formed organomagnesium compound reacts with the starting halide to form a dimer.[2][4] In the case of this compound, this would lead to the formation of 1,1'-bi(cyclohept-1-enyl).

SideReaction cluster_0 Desired Reaction cluster_1 Wurtz Coupling (Side Reaction) A This compound C 1-Cycloheptenylmagnesium bromide A->C + Mg B Mg D 1-Cycloheptenylmagnesium bromide F 1,1'-Bi(cyclohept-1-enyl) D->F + this compound E This compound

Sources

Application Note & Protocols: Strategic Approaches to Nucleophilic Substitution of 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Challenged Substrate

1-Bromocyclohept-1-ene is a valuable synthetic intermediate for accessing functionalized seven-membered carbocycles, a structural motif present in numerous biologically active natural products and pharmaceutical candidates.[1] Its utility lies in the strategic replacement of the bromine atom with a variety of nucleophilic partners. However, as a vinylic halide, this compound presents unique reactivity challenges that render it largely unreactive towards classical nucleophilic substitution pathways (SN1 and SN2).[2][3]

This guide provides a comprehensive overview of the mechanistic principles governing the reactivity of this compound. It details the viable, and often non-classical, pathways for substitution and provides a detailed protocol for the most practical and versatile modern approach: palladium-catalyzed cross-coupling.

Part 1: The Mechanistic Landscape of Vinylic Substitution

The Inertness of Vinylic Halides to SN1 and SN2 Reactions

An essential first step in designing a successful synthesis is understanding why conventional methods fail. Unlike their saturated alkyl halide counterparts, vinylic halides are notoriously poor substrates for both SN1 and SN2 reactions.[2][3]

  • SN1 Pathway Failure: The SN1 mechanism requires the formation of a carbocation intermediate.[4] The departure of the bromide from this compound would generate a vinylic carbocation. This species is highly unstable because the positive charge resides on an sp2-hybridized carbon atom, which is more electronegative than an sp3 carbon and reluctant to bear a positive charge.[3] This high-energy intermediate makes the SN1 pathway energetically inaccessible under standard conditions.

  • SN2 Pathway Failure: The SN2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry.[5] For this compound, this is sterically and electronically impossible. The cycloheptene ring completely shields the back lobe of the C-Br bond's sigma-antibonding orbital.[3] Furthermore, the incoming nucleophile would be strongly repelled by the electron-rich π-system of the double bond.[3]

Viable Non-Classical Pathways

Under specific, often harsh conditions, substitution can be forced through alternative mechanisms.

  • Elimination-Addition (The "Cycloheptyne" Mechanism): This pathway requires an exceptionally strong base, such as sodium amide (NaNH2), to deprotonate the vinyl C-H bond adjacent to the C-Br bond.[2][6] The subsequent elimination of bromide ion generates a highly strained and reactive cycloheptyne intermediate. The nucleophile then adds across this new triple bond. A key feature of this mechanism is that it can lead to a mixture of regioisomers, as the nucleophile can attack either of the two sp-hybridized carbons of the cycloalkyne.[7]


}

Figure 1: Elimination-Addition Mechanism via Cycloheptyne

  • Addition-Elimination: This two-step process involves the initial attack of a nucleophile on the double bond to form a resonance-stabilized carbanion, followed by the elimination of the leaving group.[8][9] While common in aromatic systems with strong electron-withdrawing groups, it is less favored for unactivated vinylic halides like this compound unless the nucleophile is extremely potent.

Part 2: The Modern Synthetic Solution: Palladium-Catalyzed Cross-Coupling

For drug development and modern organic synthesis, the most reliable, versatile, and high-yielding method for the functionalization of this compound is through palladium-catalyzed cross-coupling reactions.[10][11] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized C-C and C-Heteroatom bond formation.[10][12] Reactions like the Suzuki-Miyaura (using organoborons), Heck, Stille, and Negishi couplings all provide efficient ways to substitute the bromine atom under relatively mild conditions.[13][14]

The general mechanism for these reactions follows a consistent catalytic cycle, which allows for the predictable formation of the desired product.


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Figure 2: General Pd(0)/Pd(II) Catalytic Cycle

Application Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

The Suzuki-Miyaura coupling is a powerful and widely used cross-coupling reaction due to the stability and low toxicity of the organoboron reagents.[14] This protocol provides a representative method for the synthesis of 1-phenylcyclohept-1-ene.

Objective: To synthesize 1-phenylcyclohept-1-ene from this compound and phenylboronic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq, 3 mol%)

  • Potassium Carbonate (K2CO3), anhydrous (2.5 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Condenser

  • Inert gas line (Nitrogen or Argon)

Experimental Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst, Pd(PPh3)4 (0.03 eq).

    • Scientist's Note: The use of an anhydrous base is crucial. The base activates the boronic acid, facilitating the transmetalation step.[10]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and degassed water via syringe to create a 4:1 toluene:water mixture. The total solvent volume should be sufficient to make the solution approximately 0.2 M with respect to the limiting reagent (this compound).

    • Scientist's Note: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. The biphasic solvent system is common for Suzuki couplings, as it helps dissolve both the organic substrate and the inorganic base.

  • Reaction: Lower the flask into a preheated oil bath at 90-100 °C. Stir the mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting this compound is consumed (typically 4-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to yield pure 1-phenylcyclohept-1-ene.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Part 3: Data Summary & Strategic Comparison

Reaction TypeTypical ConditionsNucleophile ScopeKey AdvantagesKey Disadvantages
SN1 / SN2 Not feasibleN/AN/ADoes not occur due to unstable intermediates and steric hindrance.[2][3]
Elimination-Addition Very strong base (e.g., NaNH2), low temp (-33°C) or high temp (340°C).[2][6][7]Strong bases/nucleophiles (e.g., NH2-, OH-)Can be used when other methods fail.Harsh conditions, limited functional group tolerance, potential for regioisomeric mixtures.[7]
Pd-Catalyzed Coupling Pd catalyst (0.1-5 mol%), base, 80-110 °C.[12]Very broad: Organoborons, -stannanes, -zincs, alkynes, amines, alcohols.[14][15]Mild conditions, high yields, excellent functional group tolerance, predictable regiochemistry.Cost of catalyst, potential for heavy metal contamination in the final product.[11]

References

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  • Vinyl halide - Wikipedia. Wikipedia. [Link]

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Application Notes and Protocols for the Synthesis of Cycloheptane-Containing Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The seven-membered carbocyclic scaffold, or cycloheptane, is a recurring motif in a plethora of biologically active natural products, captivating the attention of synthetic chemists and drug development professionals alike. Their intricate architectures and significant therapeutic potential, ranging from anticancer to anti-inflammatory activities, present formidable synthetic challenges. This comprehensive guide provides an in-depth exploration of the key synthetic strategies for constructing cycloheptane-containing natural products. Moving beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings and strategic considerations that guide the modern synthetic chemist. Detailed, field-proven protocols for cornerstone reactions are provided, alongside troubleshooting insights and critical safety considerations, to empower researchers in this demanding and rewarding area of chemical synthesis.

Introduction: The Allure of the Seven-Membered Ring in Natural Products

The cycloheptane ring, often embedded within complex polycyclic systems, imparts unique conformational properties to natural products that are frequently crucial for their biological function. The inherent entropic and enthalpic barriers to forming seven-membered rings have historically rendered their synthesis a significant challenge. However, the development of powerful synthetic methodologies has opened new avenues for the total synthesis of these intricate molecules, enabling further investigation of their therapeutic potential and the development of novel analogs. This guide will focus on several powerful and widely adopted strategies for the construction of cycloheptane rings, with illustrative examples from the total synthesis of notable natural products such as ingenol, pseudolaric acid B, and the Daphniphyllum alkaloids.

Key Synthetic Strategies for Cycloheptane Ring Formation

The construction of the cycloheptane core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the specific substitution pattern and stereochemistry of the target molecule.

Pericyclic Reactions: Harnessing Concerted Pathways

Pericyclic reactions, characterized by their concerted cyclic transition states, offer an elegant and often highly stereocontrolled means of forming seven-membered rings.

The [4+3] cycloaddition, typically involving a 1,3-diene and an oxyallyl cation, provides a direct and convergent route to cycloheptenone frameworks.[1][2] The oxyallyl cation can be generated in situ from various precursors, such as α,α'-dihaloketones.[3]

  • Causality in Experimental Design: The choice of diene is critical; cyclic dienes like furan and cyclopentadiene are often preferred as they are locked in the reactive s-cis conformation.[4] The method of oxyallyl cation generation influences the reaction conditions and can be tailored to the substrate. For instance, the use of reducing agents like zinc-copper couple with α,α'-dihaloketones is a classic approach.

Protocol 1: Intramolecular [4+3] Cycloaddition of a Furan and an Oxyallyl Cation

This protocol is adapted from studies on the synthesis of complex polycyclic systems.

Reaction Scheme:

G A Precursor B Cycloadduct A->B Reagents

A representative intramolecular [4+3] cycloaddition.

Materials:

  • Allenamide precursor (1.0 equiv)

  • Dimethyldioxirane (DMDO) in acetone (0.07 M solution, 2.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4Å Molecular sieves

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the allenamide precursor (e.g., 40 mg, 0.10 mmol) in anhydrous CH₂Cl₂ (2 mL) under an inert atmosphere, add 50 mg of powdered 4Å molecular sieves.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the chilled DMDO solution (2.8 mL, 2.0 equiv) via syringe pump over 1-2 hours. It is crucial to keep the syringe pump cool to maintain the integrity of the DMDO.

  • Upon completion of the addition, monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude cycloadduct.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights & Troubleshooting:

  • Slow Addition is Key: The slow addition of DMDO is critical to selectively epoxidize the allene without oxidizing the furan ring, which is a common side reaction.

  • Moisture Sensitivity: The reaction is sensitive to moisture; ensure all glassware is oven-dried and solvents are anhydrous. The molecular sieves help to scavenge any trace amounts of water.

  • Low Yields: If yields are low, consider further drying of reagents and solvents. Also, ensure the DMDO solution is fresh and has been properly stored.

This powerful rearrangement, a[5][5]-sigmatropic shift, transforms a cis-divinylcyclopropane into a 1,4-cycloheptadiene.[6][7] The reaction is driven by the release of ring strain from the three-membered ring.[6]

  • Causality in Experimental Design: The stereochemistry of the divinylcyclopropane is paramount; the cis isomer undergoes a facile rearrangement, often at room temperature, while the trans isomer requires thermal or metal-catalyzed isomerization to the cis form before rearranging.[6][8] Thermal rearrangements of trans isomers often require high temperatures (160-230 °C).[9][10]

Protocol 2: Thermal Divinylcyclopropane-Cycloheptadiene Rearrangement

This is a general procedure based on established methods.[6][9]

Reaction Scheme:

G A cis-Divinylcyclopropane B 1,4-Cycloheptadiene A->B Heat

The divinylcyclopropane-cycloheptadiene rearrangement.

Materials:

  • Divinylcyclopropane precursor (1.0 equiv)

  • High-boiling, inert solvent (e.g., toluene, o-dichlorobenzene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Place the divinylcyclopropane precursor in a flame-dried flask under an inert atmosphere.

  • If the precursor is a solid, dissolve it in a minimal amount of the chosen high-boiling solvent. If it is a liquid, it can be heated neat.

  • Heat the reaction mixture to the desired temperature (typically 150-230 °C) in an oil bath.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the resulting cycloheptadiene by distillation or flash column chromatography.

Expert Insights & Troubleshooting:

  • Isomerization: For trans-divinylcyclopropanes, the high temperature facilitates the necessary isomerization to the cis isomer.

  • Side Reactions: At very high temperatures, side reactions such as[11][12]-hydrogen shifts can occur.[10] Careful temperature control is crucial.

  • In Situ Generation: Often, the divinylcyclopropane is generated in situ and rearranged without isolation to minimize handling of the potentially unstable intermediate.[6]

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysis has revolutionized the synthesis of complex molecules, and the formation of seven-membered rings is no exception.

Rhodium and ruthenium complexes are particularly effective in catalyzing the [5+2] cycloaddition of a vinylcyclopropane and an alkyne to form a bicyclo[5.3.0]decane system, a common core in many natural products.[3][11]

  • Causality in Experimental Design: The choice of catalyst can influence the reaction efficiency and selectivity. For instance, in the synthesis of pseudolaric acid B, a rhodium catalyst was found to be superior to a ruthenium catalyst as it showed a lower tendency for C-H insertion side reactions.[11] The nature of the ligand on the metal center can also be tuned to achieve enantioselectivity.[13]

Protocol 3: Rhodium-Catalyzed Intramolecular [5+2] Cycloaddition

This protocol is based on the synthesis of pseudolaric acid B.[11]

Reaction Scheme:

G A Alkyne-Vinylcyclopropane B Bicyclic Product A->B [Rh(CO)2Cl]2

Rh-catalyzed intramolecular [5+2] cycloaddition.

Materials:

  • Alkyne-vinylcyclopropane substrate (1.0 equiv)

  • [Rh(CO)₂Cl]₂ (0.05 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the alkyne-vinylcyclopropane substrate in anhydrous DCE in a flame-dried flask under an inert atmosphere.

  • Add the [Rh(CO)₂Cl]₂ catalyst to the solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Expert Insights & Troubleshooting:

  • Catalyst Choice: While rhodium catalysts are often effective, for some substrates, ruthenium catalysts such as [CpRu(CH₃CN)₃]⁺PF₆⁻ may be used, though higher catalyst loadings might be necessary.[11]

  • Solvent Effects: The choice of solvent can impact the reaction rate and yield. DCE is a common choice for these reactions.

  • Diastereoselectivity: The stereochemistry of the starting vinylcyclopropane can influence the diastereoselectivity of the cycloaddition.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis, catalyzed by ruthenium complexes such as the Grubbs and Hoveyda-Grubbs catalysts, is a powerful and versatile method for the formation of various ring sizes, including cycloheptanes.[14][15]

  • Causality in Experimental Design: The success of RCM depends on factors such as substrate concentration (high dilution favors intramolecular cyclization over intermolecular oligomerization), the choice of catalyst (second-generation catalysts are generally more active and have broader functional group tolerance), and the solvent.[14][16]

Protocol 4: Seven-Membered Ring Synthesis via RCM

This is a general protocol applicable to a range of diene substrates.[16][17]

Reaction Scheme:

G A Diene B Cycloheptene A->B Grubbs II Catalyst

Ring-closing metathesis for cycloheptene synthesis.

Materials:

  • Diene substrate (1.0 equiv)

  • Grubbs second-generation catalyst (0.01-0.05 equiv)

  • Anhydrous and degassed dichloromethane (CH₂Cl₂) or toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the diene substrate in the chosen solvent under an inert atmosphere to achieve a high dilution (typically 0.001-0.01 M).

  • Add the Grubbs catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C).

  • Monitor the reaction by TLC. The reaction is driven by the release of ethylene gas.

  • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify the product by flash column chromatography.

Expert Insights & Troubleshooting:

  • Catalyst Deactivation: The catalyst can be sensitive to impurities in the substrate or solvent. Ensure all materials are of high purity.

  • E/Z Selectivity: The stereochemistry of the resulting double bond can be influenced by the catalyst and reaction conditions.

  • Difficult Cyclizations: For sterically hindered or conformationally restricted substrates, higher catalyst loadings or more active catalysts may be required.

Case Studies in Natural Product Synthesis

The following examples showcase the application of these key strategies in the total synthesis of complex, biologically active natural products.

The Total Synthesis of (+)-Ingenol

The ingenane diterpenes, with their unique "inside-outside" bridged ring system, have been a long-standing challenge for synthetic chemists. The synthesis of (+)-ingenol by Baran and coworkers features a Pauson-Khand reaction as a key step to construct the cyclopentenone ring fused to the cycloheptane core.[5][18]

Key Synthetic Step: Pauson-Khand Reaction

G A Enyne Precursor B Tricyclic Ketone A->B [RhCl(CO)2]2, CO

Pauson-Khand reaction in the synthesis of ingenol.

In this synthesis, a rhodium-catalyzed Pauson-Khand reaction of an enyne precursor was employed to construct the tricyclic core of ingenol. The reaction proceeded in 72% yield using [RhCl(CO)₂]₂ under a carbon monoxide atmosphere.[18] The use of high dilution and degassed, anhydrous solvent was crucial for achieving a high yield.[18]

The Total Synthesis of (–)-Pseudolaric Acid B

The synthesis of (–)-pseudolaric acid B, a diterpene with antifungal and cytotoxic activities, has been achieved through various strategies. A notable approach utilizes a rhodium-catalyzed intramolecular [5+2] cycloaddition to construct the hydroazulene core.[11][19]

Key Synthetic Step: Intramolecular [5+2] Cycloaddition

G A Alkyne-Vinylcyclopropane B Hydroazulene Core A->B [Rh(CO)2Cl]2

Formation of the hydroazulene core of pseudolaric acid B.

The key [5+2] cycloaddition proceeded with high diastereoselectivity, highlighting the power of this method for constructing complex polycyclic systems.[11]

The Total Synthesis of Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large family of structurally diverse and complex natural products. Their synthesis often involves intricate strategies to assemble the polycyclic frameworks. One elegant approach to the core of calyciphylline N involved a highly diastereoselective intramolecular Diels-Alder reaction.[20][21]

Key Synthetic Step: Intramolecular Diels-Alder Reaction

G A Triene Precursor B Bicyclic Core A->B Et2AlCl

Intramolecular Diels-Alder reaction in Daphniphyllum alkaloid synthesis.

The use of a Lewis acid, diethylaluminum chloride (Et₂AlCl), promoted a stereoselective cycloaddition to furnish the desired bicyclic core in good yield and with high diastereoselectivity (9:1).[20]

Quantitative Data Summary

Reaction TypeCatalyst/ReagentSolventTemp. (°C)Yield (%)DiastereoselectivityReference
[4+3] Cycloaddition DMDOCH₂Cl₂-7875-80Single diastereomer
Divinylcyclopropane Rearrangement ThermalToluene150-23085N/A[6]
[5+2] Cycloaddition [Rh(CO)₂Cl]₂DCE804815:1[11]
Ring-Closing Metathesis Grubbs II CatalystCH₂Cl₂RT-4073-93N/A[14]
Pauson-Khand Reaction [RhCl(CO)₂]₂TolueneRT72Single diastereomer[18]
Intramolecular Diels-Alder Et₂AlClCH₂Cl₂-78509:1[20]

Safety and Handling of Reagents

Many of the reagents used in these synthetic strategies are hazardous and require careful handling.

  • Organometallic Reagents: Reagents such as Grignards (e.g., allylmagnesium bromide) and organolithiums are often pyrophoric and will ignite on contact with air.[22][23] They must be handled under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[22][24]

  • Heavy Metal Catalysts: Rhodium, ruthenium, and other heavy metal catalysts are toxic. Handle them in a well-ventilated fume hood and wear appropriate PPE. Dispose of waste containing heavy metals according to institutional guidelines.

  • Oxidizing Agents: Dimethyldioxirane (DMDO) is a powerful and potentially explosive oxidizing agent. It should be handled with care, stored at low temperatures, and used behind a blast shield.

Conclusion

The synthesis of cycloheptane-containing natural products remains a vibrant and challenging field of research. The strategies outlined in this guide—pericyclic reactions, transition metal-catalyzed cycloadditions, and ring-closing metathesis—represent the state-of-the-art in constructing these complex seven-membered ring systems. A deep understanding of the underlying reaction mechanisms and the factors that control reactivity and selectivity is paramount for success. By providing detailed protocols and insights into the causality of experimental choices, this guide aims to equip researchers with the knowledge and tools necessary to tackle the synthesis of these fascinating and important molecules.

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  • Yu, Z.-X., & Tong, X. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies. Accounts of Chemical Research. [Link]

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Application Note: Synthesis of 3-Bromocycloheptene via Radical-Initiated Allylic Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Allylic Bromination

The synthesis of halogenated cycloalkenes is a cornerstone of modern organic chemistry, providing versatile intermediates for the construction of complex molecular architectures in drug discovery and materials science. Among these, 3-bromocycloheptene is a valuable precursor for introducing functionality into seven-membered ring systems through nucleophilic substitution or organometallic coupling reactions. The selective installation of a bromine atom at the allylic position—the carbon adjacent to a double bond—without competing addition reactions is a significant synthetic challenge.

The Wohl-Ziegler reaction provides an elegant solution, employing N-Bromosuccinimide (NBS) as a specialized brominating agent in the presence of a radical initiator.[1][2] This method capitalizes on the enhanced stability of allylic radicals to achieve high regioselectivity.[3][4] This application note provides a comprehensive guide for researchers, detailing the underlying mechanism, a field-proven experimental protocol, safety considerations, and characterization data for the synthesis of 3-bromocycloheptene.

The Wohl-Ziegler Reaction: A Radical Chain Mechanism

The efficacy of the Wohl-Ziegler reaction hinges on its ability to maintain a very low, steady-state concentration of molecular bromine (Br₂).[5][6] This condition is crucial for favoring the radical substitution pathway over the ionic electrophilic addition of bromine across the double bond. The reaction proceeds via a classic radical chain mechanism, as detailed below.

Mechanism Breakdown:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, upon heating or UV irradiation. This generates initiator radicals which then react with trace amounts of HBr present in the reaction mixture to produce a bromine radical (Br•).

  • Propagation (Chain Reaction): This is a self-sustaining cycle:

    • Step 2a (Hydrogen Abstraction): A bromine radical selectively abstracts a hydrogen atom from one of the allylic positions of cycloheptene. This step is energetically favorable due to the formation of a resonance-stabilized allylic radical intermediate.[3][7]

    • Step 2b (Regeneration of Br₂): The hydrogen bromide (HBr) generated in the previous step reacts rapidly with N-bromosuccinimide (NBS) to produce a molecule of bromine (Br₂) and succinimide.[4][8] This step is critical as it uses the HBr byproduct to generate the active brominating agent, keeping its concentration minimal.

    • Step 2c (Product Formation): The resonance-stabilized allylic radical reacts with the newly formed Br₂ to yield the desired product, 3-bromocycloheptene, and another bromine radical (Br•), which continues the chain reaction.[4]

  • Termination: The chain reaction is terminated by the combination of any two radical species in the reaction mixture.

This elegant mechanism ensures that the concentration of Br₂ remains too low for significant electrophilic addition to occur, leading to a high yield of the allylic bromination product.

Wohl-Ziegler Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle I Initiator (AIBN) R_rad 2R• I->R_rad Δ or hν HBr_trace HBr (trace) Br_rad Br• R_rad->Br_rad + HBr Cycloheptene Cycloheptene Br_rad->Cycloheptene Allyl_rad Allylic Radical (Resonance Stabilized) Cycloheptene->Allyl_rad Step 2a: - HBr Product 3-Bromocycloheptene Allyl_rad->Product Step 2c: + Br₂ HBr HBr NBS NBS HBr->NBS Step 2b Succinimide Succinimide NBS->Succinimide Br2 Br₂ NBS->Br2 Br_rad_regen Br• Br_rad_regen->Cycloheptene

Caption: The radical chain mechanism of the Wohl-Ziegler reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-bromocycloheptene on a 0.1 molar scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberQuantity
Cycloheptene≥95%Sigma-Aldrich628-92-29.62 g (0.1 mol)
N-Bromosuccinimide (NBS)ReagentPlus®, ≥99%Sigma-Aldrich128-08-518.7 g (0.105 mol)
Azobisisobutyronitrile (AIBN)98%Sigma-Aldrich78-67-10.33 g (2.0 mmol)
Carbon Tetrachloride (CCl₄)¹Anhydrous, ≥99.5%Fisher Scientific56-23-5150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR7757-82-6~10 g

¹Note on Solvent Choice: Carbon tetrachloride is a traditional solvent for this reaction but is a known carcinogen and ozone-depleting substance.[1][5] Its use is highly restricted. Acetonitrile or trifluorotoluene are suitable and safer alternatives.[1][5]

Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions
  • N-Bromosuccinimide (NBS): Is a corrosive solid, an oxidizer, and causes skin and serious eye irritation.[9][10][11][12] Avoid inhalation of dust and contact with skin and eyes. It may intensify fire; keep away from combustible materials.[11][12]

  • Carbon Tetrachloride (CCl₄): Is toxic, a suspected carcinogen, and harmful to the environment. Handle only in a fume hood with appropriate personal protective equipment (PPE).

  • Cycloheptene: Is a flammable liquid and vapor. Keep away from heat and ignition sources.

  • AIBN: Can decompose violently if heated without a solvent.

  • PPE: Always wear a lab coat, safety goggles, and nitrile gloves.[9]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add cycloheptene (9.62 g, 0.1 mol), N-bromosuccinimide (18.7 g, 0.105 mol), and azobisisobutyronitrile (0.33 g, 2.0 mmol). Add 150 mL of anhydrous carbon tetrachloride (or alternative solvent).

  • Initiation: Begin stirring the mixture and gently heat it to reflux (approx. 77 °C for CCl₄) using the heating mantle. The reaction is often initiated by the light from a standard incandescent lamp placed near the flask.

  • Monitoring the Reaction: The reaction progress can be visually monitored. NBS is denser than CCl₄ and will remain at the bottom of the flask. As the reaction proceeds, it is converted to succinimide, which is less dense and will float to the surface.[1][5] The reaction is typically complete when all the dense NBS has been consumed, which usually takes 2-3 hours.

  • Work-up - Quenching and Filtration: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a Buchner funnel to remove the succinimide byproduct. Wash the collected solid with a small portion of cold CCl₄ (~20 mL).

  • Work-up - Washing: Transfer the combined filtrate to a 250 mL separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of 10% aqueous sodium sulfite (Na₂SO₃) solution to remove any unreacted bromine.

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution.

    • 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

  • Purification: The crude 3-bromocycloheptene is a yellowish liquid. Purify the product by vacuum distillation to obtain a colorless liquid.

Experimental_Workflow start 1. Assemble Dry Glassware reagents 2. Charge Flask: - Cycloheptene - NBS - AIBN - CCl₄ start->reagents reflux 3. Heat to Reflux (Initiate with Light) reagents->reflux monitor 4. Monitor Reaction (2-3 hours) reflux->monitor cool 5. Cool to RT monitor->cool filter 6. Filter off Succinimide cool->filter wash 7. Wash Filtrate: - Na₂SO₃ (aq) - NaHCO₃ (aq) - Brine filter->wash dry 8. Dry Organic Layer (Na₂SO₄) wash->dry evaporate 9. Concentrate (Rotary Evaporator) dry->evaporate distill 10. Purify by Vacuum Distillation evaporate->distill product Final Product: 3-Bromocycloheptene distill->product

Caption: Workflow for the synthesis of 3-bromocycloheptene.

Product Characterization and Expected Results

ParameterExpected Value
Appearance Colorless to pale yellow liquid
Expected Yield 40-60%
Boiling Point ~75 °C at 16 mmHg[13]
Density ~1.4 g/mL at 25 °C[13]
¹H NMR (CDCl₃, 400 MHz) δ 5.8-6.0 (m, 2H, -CH=CH-), 4.8-5.0 (m, 1H, -CHBr-), 1.5-2.5 (m, 6H, -CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ ~130-135 (alkene C), ~50-55 (C-Br), ~25-35 (alkane C)
IR (Neat, cm⁻¹) ~3020 (vinylic C-H), ~2930, 2850 (aliphatic C-H), ~1650 (C=C stretch), ~680 (C-Br stretch)

Note: Spectroscopic values are approximate and should be confirmed by analysis of the obtained product. Published spectra can be used for comparison.[14]

Conclusion

The Wohl-Ziegler reaction remains a highly reliable and effective method for the selective allylic bromination of alkenes. By carefully controlling the reaction conditions to maintain a low concentration of molecular bromine, this radical-mediated process provides a direct route to valuable intermediates like 3-bromocycloheptene. The protocol detailed herein, coupled with a thorough understanding of the underlying mechanism and strict adherence to safety precautions, provides researchers with a robust procedure for accessing this important synthetic building block.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Bromosuccinimide ≥98 % for synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

  • Science Homework Help. (2013). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination. Retrieved from [Link]

  • Pearson. (n.d.). The light-initiated reaction of 2,3-dimethylbut-2-ene with N-bromosuccinimide (NBS) gives two products. Retrieved from [Link]

  • YouTube. (2014). Allylic Bromination Using NBS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromocyclohexene. Retrieved from [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bromo-cycloalkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bromo-cycloalkenes in Complex Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the construction of complex molecular architectures with precision and efficiency is paramount. Bromo-cycloalkenes have emerged as versatile and highly valuable building blocks in this endeavor. Their rigid cyclic scaffold, combined with the reactive carbon-bromine bond on an sp²-hybridized carbon, provides a strategic entry point for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions, celebrated for their broad substrate scope and functional group tolerance, have revolutionized the way chemists approach the synthesis of intricate molecules, from bioactive natural products to advanced organic materials.[1]

This technical guide offers an in-depth exploration of the application of palladium catalysts in the cross-coupling of bromo-cycloalkenes. We will delve into the mechanistic underpinnings of key transformations, provide a comparative analysis of catalyst systems, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus will be on not just the "how" but the "why"—elucidating the chemical principles that govern catalyst selection, reaction optimization, and troubleshooting.

Core Concepts: The Palladium Catalytic Cycle in the Context of Bromo-cycloalkenes

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, a beautifully orchestrated sequence of elementary steps involving the palladium catalyst in its Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is fundamental to mastering these transformations.

A generalized catalytic cycle for the cross-coupling of a bromo-cycloalkene (R-X) with an organometallic reagent (R'-M) is depicted below:

Palladium Catalytic Cycle Generalized Palladium Catalytic Cycle for Bromo-cycloalkene Cross-Coupling Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation (R'-M) R-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination (R-R')

Figure 1: Generalized Palladium Catalytic Cycle.

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-bromine bond of the bromo-cycloalkene. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex. The reactivity of the C-Br bond in bromo-cycloalkenes is generally higher than that of the corresponding chloro-cycloalkenes, making them more favorable substrates.[2]

  • Transmetalation: In this step, the organic group (R') from the organometallic reagent (R'-M) is transferred to the palladium center, displacing the bromide. This forms a diorganopalladium(II) intermediate. The nature of the organometallic reagent (M = B, Sn, Zn, Mg, etc.) defines the specific named reaction (e.g., Suzuki, Stille, Negishi, Kumada).[3][4][5]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands (R and R') and their expulsion from the palladium center, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions of Bromo-cycloalkenes

The choice of cross-coupling reaction is dictated by the desired functionality to be introduced and the overall synthetic strategy. Below is a comparative overview of the most prominent palladium-catalyzed reactions for the functionalization of bromo-cycloalkenes.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to the stability, low toxicity, and commercial availability of the organoboron reagents (boronic acids and their esters).[6][7] This reaction is exceptionally versatile for creating carbon-carbon bonds.

Causality Behind Experimental Choices:

  • Catalyst: A combination of a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand is commonly used. The Pd(II) is reduced in situ to the active Pd(0) species.[8] For sterically hindered bromo-cycloalkenes, bulky electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote oxidative addition and reductive elimination.[7]

  • Base: A base is crucial for the activation of the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and should be optimized for each substrate pair.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used to dissolve both the organic and inorganic reagents.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10075-95A classic, reliable system for simple substrates.
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O90-11085-98Excellent for sterically demanding substrates.
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃THF/H₂O80-10088-96Highly active catalyst system for challenging couplings.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-cycloalkenes.

Heck Reaction: Vinylation of Bromo-cycloalkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between a halide and an alkene, resulting in a substituted alkene.[2][10] This reaction is particularly useful for the synthesis of dienes and polyenes.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective catalyst precursor.[11] Ligandless conditions or simple phosphine ligands like PPh₃ are often sufficient.

  • Base: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed.

Heck_Reaction_Workflow Experimental Workflow for the Heck Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine bromo-cycloalkene, alkene, and base in solvent B Add Pd catalyst (e.g., Pd(OAc)₂) A->B C Heat to desired temperature (e.g., 80-120 °C) B->C D Cool and dilute with organic solvent C->D E Wash with water and brine D->E F Dry, concentrate, and purify by chromatography E->F

Figure 2: Typical Experimental Workflow for the Heck Reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[1] This reaction is invaluable for the synthesis of conjugated enynes, which are important motifs in natural products and materials.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[1] The copper co-catalyst is believed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylamine, is required.

  • Solvent: Solvents like THF, DMF, or acetonitrile are commonly used.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-6080-95The classic and widely used conditions.
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF25-8085-98In situ generation of the active Pd(0) catalyst.
Pd(P(t-Bu)₃)₂-Cs₂CO₃1,4-Dioxane80-10070-90Copper-free conditions, beneficial for sensitive substrates.

Table 2: Catalyst Systems for Sonogashira Coupling of Bromo-cycloalkenes.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with a halide.[12] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as XPhos, SPhos, or RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[12] These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being the most common choice.

  • Solvent: Aprotic solvents such as toluene or dioxane are typically used.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromocyclohexene with Phenylboronic Acid

This protocol describes the synthesis of 1-phenylcyclohexene from 1-bromocyclohexene and phenylboronic acid.

Materials:

  • 1-Bromocyclohexene (1.0 mmol, 161 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 16.4 mg)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 1-bromocyclohexene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-phenylcyclohexene.

Protocol 2: Heck Reaction of 1-Bromocyclopentene with Ethyl Acrylate

This protocol details the synthesis of ethyl 2-(cyclopent-1-en-1-yl)acrylate.

Materials:

  • 1-Bromocyclopentene (1.0 mmol, 147 mg)

  • Ethyl acrylate (1.5 mmol, 150 mg, 163 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 202 mg, 279 µL)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry round-bottom flask, add 1-bromocyclopentene, ethyl acrylate, and triethylamine in DMF.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(OAc)₂ to the reaction mixture.

  • Heat the mixture to 100 °C and stir under an argon atmosphere.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 8-16 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (25 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the product.

Protocol 3: Sonogashira Coupling of 1-Bromocyclohexene with Phenylacetylene

This protocol describes the synthesis of 1-(phenylethynyl)cyclohexene.

Materials:

  • 1-Bromocyclohexene (1.0 mmol, 161 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill with argon three times.

  • Add a solution of 1-bromocyclohexene in THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 2-6 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in diethyl ether (20 mL) and filter through a pad of celite to remove the ammonium salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the desired enyne.

Protocol 4: Buchwald-Hartwig Amination of 1-Bromocyclohexene with Morpholine

This protocol outlines the synthesis of 4-(cyclohex-1-en-1-yl)morpholine.

Materials:

  • 1-Bromocyclohexene (1.0 mmol, 161 mg)

  • Morpholine (1.2 mmol, 105 mg, 104 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 mmol, 17.2 mg)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Remove the tube from the glovebox and add toluene, 1-bromocyclohexene, and morpholine under an argon atmosphere.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS. The reaction is typically complete in 4-12 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel to afford the product.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions of bromo-cycloalkenes are indispensable tools for the modern synthetic chemist. The ability to predictably and efficiently form new carbon-carbon and carbon-heteroatom bonds on these cyclic scaffolds has opened up new avenues for the synthesis of complex molecules with diverse applications. By understanding the fundamental principles of the catalytic cycle and the specific roles of the catalyst, ligands, base, and solvent, researchers can effectively harness the power of these transformations. The protocols provided herein serve as a robust starting point for the exploration of new synthetic routes and the development of novel compounds. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the functionalization of bromo-cycloalkenes, further expanding the horizons of chemical synthesis.

References

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  • Kumada, M. (1980). Nickel and palladium complex catalyzed cross-coupling reactions. Pure and Applied Chemistry, 52(4), 669-679. [Link]

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  • Negishi Coupling. (2014, March 14). Chem-Station International Edition. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Singh, A. K., & Kumar, A. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1177. [Link]

  • Kumada cross-coupling of lactam-bromolactones with electronically diverse Grignard reagents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1836-1847. [Link]

  • Bhat, A. I., & Wani, M. Y. (2020). Palladium used As A Catalyst: A Review. American Journal of PharmTech Research, 8(4). [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. [Link]

  • Negishi cross-coupling reaction. (2020, February 13). YouTube. [Link]

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  • Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

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Application Notes and Protocols: Strategic Selection of Base and Solvent for Suzuki Coupling of Vinyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] When applied to vinyl bromides, this reaction opens pathways to a diverse array of valuable molecular architectures, including polyolefins, styrenes, and complex natural products.[1] The success of the Suzuki coupling, however, is critically dependent on the judicious selection of the base and solvent. These components are not mere spectators; they actively participate in and influence every stage of the catalytic cycle. This guide provides an in-depth analysis of the roles of bases and solvents in the Suzuki coupling of vinyl bromides, offering researchers, scientists, and drug development professionals a framework for rational reaction optimization. We will explore the mechanistic underpinnings of their function, present comparative data, and provide detailed, field-proven protocols to empower chemists to navigate the nuances of this powerful transformation.

The Mechanistic Imperative: Why Base and Solvent Choice is Critical

The catalytic cycle of the Suzuki coupling is a finely tuned sequence of oxidative addition, transmetalation, and reductive elimination.[3][4] Both the base and the solvent exert profound influence over the kinetics and thermodynamics of these elementary steps.

The Multifaceted Role of the Base

The base in a Suzuki coupling is far from a simple proton scavenger. Its primary and most critical function is to activate the organoboron species, typically a boronic acid or its ester derivative.[5] This activation is essential for the subsequent transmetalation step. The prevailing mechanism involves the formation of a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to the palladium center.[6]

The base's influence extends further:

  • Formation of Palladium Complexes: The base can react with the palladium(II) intermediate formed after oxidative addition, generating species like [ArPd(OR)L₂] that may exhibit different reactivity in the transmetalation step.[1]

  • Acceleration of Reductive Elimination: Certain bases, particularly alkoxides, have been shown to accelerate the final reductive elimination step, thereby increasing catalyst turnover.[1]

The choice of base is therefore a balancing act. It must be strong enough to facilitate boronate formation but not so strong as to cause unwanted side reactions, such as the degradation of base-sensitive functional groups on the substrates.[5]

The Solvent's Pervasive Influence

The solvent system in a Suzuki coupling is responsible for solubilizing a diverse cast of characters: the nonpolar organic halides, the often polar organoboron reagents, the palladium catalyst, and the inorganic base. This requirement often leads to the use of solvent mixtures, frequently combining an organic solvent with water.[1][7]

Key functions of the solvent include:

  • Solubility and Phase Transfer: Ensuring all reactants are in a suitable phase to interact is paramount. Aqueous-organic biphasic systems are common, leveraging the solubility of inorganic bases in water and organic substrates in the organic phase.[1][8]

  • Catalyst Activation and Stabilization: Solvents can play a role in activating palladium precatalysts and stabilizing the active catalytic species throughout the reaction.[8] Coordinating solvents can even act as ligands, altering the identity and reactivity of the catalyst.[9]

  • Modulating Reactivity: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle. For instance, polar solvents can stabilize charged intermediates and transition states, potentially altering reaction selectivity.

The following diagram illustrates the central role of the base and solvent within the Suzuki coupling catalytic cycle.

Suzuki_Cycle cluster_main Suzuki Catalytic Cycle cluster_activation Base & Solvent Influence Pd0 Pd(0)L_n RPdX R-Pd(II)L_n-X Pd0->RPdX Oxidative Addition (R-X) RPdR_prime R-Pd(II)L_n-R' RPdX->RPdR_prime Transmetalation RPdR_prime->Pd0 Reductive Elimination (R-R') Boronic R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ Boronic->Boronate Activation Boronate->RPdX Nucleophilic Attack Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: The Suzuki catalytic cycle and the critical activation step.

Strategic Selection of Bases for Vinyl Bromide Coupling

The reactivity of vinyl bromides in Suzuki couplings is generally high, falling between the more reactive vinyl iodides and the less reactive vinyl chlorides.[2] This favorable reactivity profile allows for the use of a wide range of bases. The selection process should be guided by the substrate's functional group tolerance and the desired reaction kinetics.

BaseStrengthTypical SolventsKey Considerations & Recommendations
Carbonates
K₂CO₃, Na₂CO₃ModerateToluene/H₂O, Dioxane/H₂O, THF/H₂OThe workhorse bases for many Suzuki couplings.[10] Cost-effective and effective for a broad range of vinyl bromides. Often the first choice for initial screening.[10]
Cs₂CO₃StrongerDioxane, Toluene, THFMore soluble in organic solvents than K₂CO₃. Often used for more challenging couplings or with less reactive chlorides, but highly effective for bromides as well.[2]
Phosphates
K₃PO₄StrongToluene, Dioxane, THFA strong, non-nucleophilic base. Particularly useful for preventing protodeboronation side reactions, especially with sensitive boronic acids.[10][11] Can often be used under anhydrous or nearly anhydrous conditions.
Hydroxides
NaOH, KOHStrongToluene/H₂O, THF/H₂OVery strong and inexpensive bases. Can be effective but may not be suitable for substrates with base-sensitive functional groups (e.g., esters).[3]
Alkoxides
KOtBu, NaOtBuVery StrongTHF, DioxaneTypically reserved for very challenging couplings, such as those involving aryl chlorides. Their high basicity can promote side reactions with vinyl bromides.
Fluorides
KF, CsFWeakToluene, THFUseful for substrates containing base-labile groups, such as esters. The fluoride ion is thought to activate the boronic acid without requiring a strongly basic medium.[5]

Strategic Selection of Solvents for Vinyl Bromide Coupling

The choice of solvent is intrinsically linked to the choice of base and the overall reaction temperature. The goal is to create a homogeneous or efficiently mixed biphasic system that promotes high reaction rates while minimizing side reactions.

Solvent(s)TypeTypical BasesKey Considerations & Recommendations
Toluene / H₂O Aromatic, BiphasicK₂CO₃, K₃PO₄, NaOHA classic combination. Toluene's high boiling point allows for elevated reaction temperatures. The aqueous phase effectively dissolves the inorganic base.
1,4-Dioxane / H₂O Ether, BiphasicK₂CO₃, K₃PO₄, Cs₂CO₃Another very common and effective system.[11] Dioxane is fully miscible with water, which can lead to a more homogeneous reaction mixture depending on the ratio.
THF / H₂O Ether, BiphasicK₂CO₃, K₃PO₄, NaOHTetrahydrofuran (THF) is a good solvent for a wide range of organic compounds.[4][8] Its lower boiling point (66 °C) restricts the reaction temperature unless performed in a sealed vessel.
DMF, DMAc Polar AproticK₂CO₃, K₃PO₄N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are excellent at dissolving a wide range of reactants, including some inorganic salts. Often used for more challenging couplings that require higher temperatures and good solvation.
2-MeTHF / H₂O "Green" Ether, BiphasicK₂CO₃, K₃PO₄2-Methyltetrahydrofuran is a more environmentally benign alternative to THF and dioxane.[10] It exhibits good performance and phase separation from water.
Aqueous Media "Green"Water-soluble basesFor certain substrates and catalyst systems, Suzuki couplings can be run in predominantly or exclusively aqueous media, offering significant environmental and economic benefits.[1][3][12] This often requires water-soluble ligands or catalyst systems.

The following workflow provides a logical approach to selecting an appropriate base and solvent system for a novel Suzuki coupling of a vinyl bromide.

Caption: Decision workflow for base and solvent selection.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of a generic vinyl bromide. Optimization may be required for specific substrates.

Protocol 4.1: General Procedure using Potassium Carbonate in Dioxane/Water

This protocol is a reliable starting point for a wide variety of vinyl bromides and boronic acids.

Materials:

  • Vinyl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid or pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)[2]

  • Anhydrous, degassed 1,4-dioxane (5 mL)[11]

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the vinyl bromide, boronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.[11]

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.[11]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

Protocol 4.2: Procedure for Base-Sensitive Substrates using Potassium Phosphate

This protocol is adapted for substrates that may undergo degradation under standard carbonate conditions or where protodeboronation is a concern.

Materials:

  • Base-sensitive vinyl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid or pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)[11]

  • Anhydrous, degassed toluene (6 mL)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the vinyl bromide, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography.

Conclusion

The selection of an appropriate base and solvent system is not a trivial exercise but a central component of rational design for the Suzuki coupling of vinyl bromides. By understanding the mechanistic roles these reagents play, researchers can move beyond empirical screening and make informed choices that accelerate reaction discovery and optimization. The principles and protocols outlined in this guide serve as a comprehensive resource for tackling the synthesis of vinyl-containing compounds, enabling the rapid and efficient development of novel chemical entities for research, pharmaceuticals, and materials science.

References

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . National Institutes of Health. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions . ArODES. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Wiley Online Library. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation . ACS Publications. [Link]

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings . ResearchGate. [Link]

  • Coupling reaction of vinyl bromide with phenylboronic acid... . ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Effect of solvent on the Suzuki reaction . ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides . ACS Publications. [Link]

  • The effect of various bases on the Suzuki coupling reaction . ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents . National Institutes of Health. [Link]

  • B-Alkyl Suzuki Couplings . Macmillan Group, Princeton University. [Link]

  • Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide . Organic Syntheses Procedure. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media . ACS Publications. [Link]

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The Cycloheptyl Moiety in Modern Drug Discovery: Applications of 1-Bromocyclohept-1-ene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-aromatic carbocycles is a widely utilized strategy in medicinal chemistry to enhance the three-dimensionality and improve the physicochemical properties of drug candidates. The seven-membered cycloheptyl ring, in particular, offers a unique conformational landscape that can be exploited to optimize ligand-receptor interactions. 1-Bromocyclohept-1-ene has emerged as a versatile and reactive building block for the introduction of this valuable cycloheptyl motif. This application note provides a comprehensive overview of the utility of this compound in pharmaceutical synthesis, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-Miyaura and Mizoroki-Heck reactions are presented, alongside a discussion of the causality behind experimental choices, to provide researchers, scientists, and drug development professionals with a practical guide to leveraging this reagent in their synthetic endeavors.

Introduction: The Significance of the Cycloheptyl Scaffold in Medicinal Chemistry

In the pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning to molecular scaffolds that offer a departure from the "flat" world of aromatic rings. Saturated and partially saturated carbocycles, such as the cycloheptyl ring, provide a gateway to greater three-dimensionality, which can lead to enhanced target affinity and selectivity. The conformational flexibility of the seven-membered ring allows for an optimal spatial arrangement of pharmacophoric groups, thereby maximizing interactions with the target protein.

This compound is a key synthetic intermediate that provides a direct entry point to a variety of cycloheptyl-containing molecules.[1] Its chemical structure, featuring a reactive vinyl bromide, makes it an ideal substrate for a range of powerful C-C and C-heteroatom bond-forming reactions that are the bedrock of modern pharmaceutical synthesis.[1]

Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery and development, enabling the efficient and predictable construction of complex molecular architectures.[2][3][4] this compound is an excellent substrate for these transformations, allowing for the direct attachment of the cycloheptenyl moiety to a wide array of aromatic, heteroaromatic, and vinyl partners.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid coupling partners.[2][5][6] The reaction of this compound with an aryl or heteroaryl boronic acid provides a direct route to 1-arylcyclohept-1-enes, which are valuable intermediates for further elaboration.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The choice of ligand is critical and can influence reaction efficiency, with bulky, electron-rich phosphines often being optimal for challenging couplings.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Ar-B(OH)2 Arylboronic Acid Ar-B(OH)2->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture 1-Arylcyclohept-1-ene 1-Arylcyclohept-1-ene Byproducts Byproducts Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Heat Workup & Purification->1-Arylcyclohept-1-ene Workup & Purification->Byproducts

Caption: Workflow for Suzuki-Miyaura Coupling.

Mizoroki-Heck Reaction: Vinylation of the Cycloheptenyl Scaffold

The Mizoroki-Heck reaction is a powerful tool for the formation of C-C bonds between a halide and an alkene.[3][4][7] In the context of this compound, this reaction allows for the introduction of a vinyl group, leading to the formation of conjugated diene systems. These structures can serve as versatile handles for further functionalization, such as in Diels-Alder reactions, to rapidly build molecular complexity.

Causality of Experimental Choices:

  • Catalyst: Similar to the Suzuki-Miyaura coupling, a palladium catalyst is employed. Pd(OAc)₂ is a common precursor.

  • Base: A hindered amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HBr generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF or NMP are often used to facilitate the reaction.

Mizoroki_Heck_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Alkene Alkene Alkene->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Vinylated Cycloheptene Vinylated Cycloheptene Byproducts Byproducts Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Heat Workup & Purification->Vinylated Cycloheptene Workup & Purification->Byproducts

Caption: Workflow for Mizoroki-Heck Reaction.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol for Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0175.07175 mg (1.0 mmol)
4-Methoxyphenylboronic acid1.2151.96182 mg (1.2 mmol)
Pd(PPh₃)₄0.031155.5635 mg (0.03 mmol)
K₂CO₃2.0138.21276 mg (2.0 mmol)
Toluene--5 mL
Ethanol--1 mL
Water--1 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (175 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add toluene (5 mL), ethanol (1 mL), and water (1 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(4-methoxyphenyl)cyclohept-1-ene.

Protocol for Mizoroki-Heck Reaction of this compound with Ethyl Acrylate
ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0175.07175 mg (1.0 mmol)
Ethyl acrylate1.5100.12150 mg (1.5 mmol)
Pd(OAc)₂0.02224.504.5 mg (0.02 mmol)
P(o-tolyl)₃0.04304.3812 mg (0.04 mmol)
Triethylamine2.0101.19202 mg (2.0 mmol)
Acetonitrile--5 mL

Procedure:

  • In a sealed tube, dissolve this compound (175 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tolyl)₃ (12 mg, 0.04 mmol) in acetonitrile (5 mL).

  • Add ethyl acrylate (150 mg, 1.5 mmol) and triethylamine (202 mg, 2.0 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford ethyl (E)-3-(cyclohept-1-en-1-yl)acrylate.

Conclusion

This compound is a valuable and versatile building block for the introduction of the cycloheptyl motif in pharmaceutical synthesis. Its utility in robust and scalable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, allows for the efficient construction of complex molecules with desirable three-dimensional characteristics. The protocols and insights provided in this application note are intended to empower researchers to explore the potential of this reagent in the design and synthesis of next-generation therapeutics.

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  • Google Patents. (2019). CN109336884A - A method of synthesis Trimetinib key intermediate.
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  • de Meijere, A., et al. (2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Cravotto, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Available at: [Link]

  • Cravotto, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Available at: [Link]

  • Chemchart. (n.d.). This compound (18317-64-1). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Cravotto, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Trametinib. National Center for Biotechnology Information. Available at: [Link]

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The Versatile Virtuoso: 1-Bromocyclohept-1-ene as a Premier Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic utility of 1-Bromocyclohept-1-ene, a versatile and reactive building block in modern organic synthesis. Its unique seven-membered ring structure and the presence of a vinyl bromide moiety make it a valuable precursor for the construction of complex molecular architectures, particularly in the fields of drug discovery and natural product synthesis. This document provides an in-depth analysis of its reactivity, supported by detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions and cycloadditions. The causality behind experimental choices is elucidated to empower researchers to rationally design and execute synthetic strategies.

Introduction: Unveiling the Potential of a Seven-Membered Ring Synthon

This compound (C₇H₁₁Br) is a halogenated cycloalkene characterized by a bromine atom attached to a double bond within a seven-membered ring.[1][2] This structural arrangement confers a unique reactivity profile, primarily governed by the electrophilic nature of the carbon-bromine bond and the adjacent π-system.[2] The electron-withdrawing effect of the bromine atom polarizes the double bond, making the C1-carbon susceptible to nucleophilic attack and a prime candidate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2]

This guide will explore the major classes of reactions where this compound serves as a pivotal building block, providing both the theoretical underpinnings and practical, step-by-step protocols for its successful implementation in a research setting.

Core Reactivity Principles

The synthetic versatility of this compound stems from two primary reactive sites: the vinyl C-Br bond and the C=C double bond.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C(sp²)-Br bond is particularly amenable to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of several powerful cross-coupling reactions. This allows for the facile introduction of a wide array of substituents onto the cycloheptene ring.

  • Nucleophilic Substitution: While generally less reactive than allylic or benzylic halides, the vinyl bromide can undergo nucleophilic substitution under specific conditions, leading to the formation of new functional groups at the C1 position.

  • Cycloaddition Reactions: The double bond of the cycloheptene ring can participate in various cycloaddition reactions, providing a pathway to construct polycyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized application of this compound in organic synthesis. These reactions enable the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Aryl- and Vinyl-Cycloheptenes

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[3][4] In the context of this compound, this reaction allows for the synthesis of 1-aryl- and 1-vinyl-cycloheptenes, which are valuable intermediates in medicinal chemistry and materials science.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. A common and effective combination is a Pd(0) source, such as Pd(PPh₃)₄, or a Pd(II) precursor like Pd(OAc)₂ which is reduced in situ, paired with a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[5] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is typically employed to dissolve both the organic and inorganic reagents.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

G reagents Combine this compound, boronic acid, and base in flask degas Degas solvent and add to flask reagents->degas catalyst Add Palladium catalyst and ligand degas->catalyst heat Heat reaction mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor reaction progress (TLC or GC-MS) heat->monitor workup Cool, quench, and perform aqueous workup monitor->workup purify Purify by column chromatography workup->purify G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)-C≡CR²(L₂) Pd_complex->Pd_alkynyl Transmetalation product R¹-C≡CR² Pd_alkynyl->product Reductive Elimination Alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide Base, Cu(I) Cu_acetylide->Pd_complex

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for the Synthesis of 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-bromocyclohept-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a precursor for the introduction of the cycloheptene moiety into more complex molecules. The synthesis of this vinyl bromide can be challenging, with potential side reactions that can significantly lower the yield and complicate purification. This guide provides a comprehensive overview of the common synthetic routes, potential pitfalls, and strategies for maximizing the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of this compound.

Q1: My yield of this compound is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. The most common culprits are:

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can lead to incomplete conversion or the formation of side products.

  • Competing side reactions: The formation of 1,2-dibromocycloheptane and allylic bromination products (3-bromocyclohept-1-ene) are major competing pathways.

  • Decomposition of the product: this compound can be unstable, especially at elevated temperatures or in the presence of acids or bases, leading to elimination or rearrangement reactions.

  • Inefficient purification: Product loss during workup and purification steps, such as distillation, can significantly reduce the isolated yield.

Q2: My 1H NMR spectrum shows a complex mixture of products. What are the likely byproducts and how can I identify them?

A2: Besides your target compound, this compound, you are likely seeing one or both of the following major byproducts:

  • 1,2-Dibromocycloheptane: This is the product of simple electrophilic addition of bromine across the double bond. In the 1H NMR, you will typically observe complex multiplets for the methine protons (CH-Br) in the region of 4.0-4.5 ppm.

  • 3-Bromocyclohept-1-ene: This is the product of allylic bromination. The key diagnostic signal in the 1H NMR is the proton on the carbon bearing the bromine (CH-Br), which will appear as a multiplet around 4.5-5.0 ppm. The olefinic protons will also show a distinct splitting pattern.

Q3: How can I minimize the formation of 1,2-dibromocycloheptane?

A3: The formation of the dibromo adduct is favored by high local concentrations of bromine. To minimize this, you can:

  • Use N-bromosuccinimide (NBS) as the bromine source: NBS provides a low, steady concentration of bromine, which favors radical pathways over ionic addition.[1][2]

  • Slow addition of bromine: If using elemental bromine, add it dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations.

  • Control the temperature: Lower temperatures generally favor the desired reaction pathway.

Q4: What is the best method to prevent allylic bromination?

A4: Allylic bromination is a radical-mediated process. To suppress this side reaction:

  • Avoid radical initiators: Ensure your reaction is free from light and peroxides, which can initiate radical chain reactions.[1][2]

  • Use a polar solvent: Polar solvents can help to stabilize ionic intermediates, favoring the desired electrophilic addition-elimination pathway over the radical substitution.

  • Maintain a low concentration of bromine: As with minimizing dibromination, using NBS is an effective strategy.[1][2]

Q5: My purified this compound turns dark upon storage. How can I improve its stability?

A5: Vinyl bromides can be unstable. To improve the stability of your product:

  • Store at low temperatures: Keep the purified product in a refrigerator or freezer.

  • Protect from light: Store in an amber-colored vial or a flask wrapped in aluminum foil.

  • Store under an inert atmosphere: Displacing air with nitrogen or argon can prevent oxidation.

  • Remove trace acid: Ensure that all acidic residues from the workup are removed, as they can catalyze decomposition. Washing with a dilute sodium bicarbonate solution during the workup can be beneficial.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems and their solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low Conversion of Starting Material (Cycloheptene) 1. Insufficient brominating agent. 2. Low reaction temperature. 3. Deactivated brominating agent (e.g., old NBS).1. Use a slight excess (1.05-1.1 equivalents) of the brominating agent. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC or GC-MS. 3. Use freshly recrystallized NBS.
Formation of Significant Amounts of 1,2-Dibromocycloheptane 1. High local concentration of bromine. 2. Reaction conditions favoring electrophilic addition.1. Add liquid bromine slowly and with vigorous stirring. 2. Switch to NBS as the brominating agent.[1][2]
Predominance of 3-Bromocyclohept-1-ene (Allylic Bromination Product) 1. Presence of radical initiators (light, peroxides). 2. Use of non-polar solvents. 3. High reaction temperature.1. Protect the reaction from light and use peroxide-free solvents. 2. Use a more polar solvent like dichloromethane or chloroform. 3. Perform the reaction at a lower temperature.
Product Decomposes During Distillation 1. Distillation temperature is too high. 2. Presence of acidic impurities.1. Perform the distillation under reduced pressure to lower the boiling point. 2. Wash the crude product with a dilute solution of sodium bicarbonate and dry thoroughly before distillation.
Difficulty in Separating Product from Byproducts by Distillation 1. Boiling points of the product and byproducts are too close.1. Use a fractionating column for the distillation to improve separation efficiency.[3][4]

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Method A is a two-step procedure involving the bromination of cycloheptene followed by dehydrobromination. Method B is a direct approach using NBS.

Method A: Two-Step Synthesis via Bromination and Dehydrobromination

This method first synthesizes the intermediate 1,2-dibromocycloheptane, which is then subjected to elimination to yield the desired product.

Step 1: Synthesis of 1,2-Dibromocycloheptane

Cycloheptene Cycloheptene Reaction1 Stir at 0°C Cycloheptene->Reaction1 Br2 Bromine (Br2) in CCl4 Br2->Reaction1 Workup1 Aqueous Na2S2O3 wash Reaction1->Workup1 Drying1 Dry over MgSO4 Workup1->Drying1 Solvent_Removal1 Remove solvent in vacuo Drying1->Solvent_Removal1 Dibromide 1,2-Dibromocycloheptane Solvent_Removal1->Dibromide

Caption: Workflow for the synthesis of 1,2-dibromocycloheptane.

Materials:

  • Cycloheptene

  • Bromine

  • Carbon tetrachloride (CCl4)

  • 10% aqueous sodium thiosulfate (Na2S2O3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptene in CCl4.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in CCl4 dropwise to the stirred cycloheptene solution. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Quench the reaction by washing the mixture with a 10% aqueous Na2S2O3 solution to remove any unreacted bromine.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain crude 1,2-dibromocycloheptane. This crude product is often used in the next step without further purification.

Step 2: Dehydrobromination of 1,2-Dibromocycloheptane

Dibromide 1,2-Dibromocycloheptane Reaction2 Reflux Dibromide->Reaction2 Base Potassium tert-butoxide in THF Base->Reaction2 Workup2 Quench with water, extract with ether Reaction2->Workup2 Drying2 Dry over Na2SO4 Workup2->Drying2 Solvent_Removal2 Remove solvent in vacuo Drying2->Solvent_Removal2 Purification Fractional distillation Solvent_Removal2->Purification Product This compound Purification->Product

Caption: Workflow for the dehydrobromination of 1,2-dibromocycloheptane.

Materials:

  • Crude 1,2-dibromocycloheptane

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the crude 1,2-dibromocycloheptane in anhydrous THF.

  • Add potassium tert-butoxide portion-wise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.[3][4]

Method B: Direct Synthesis using N-Bromosuccinimide (NBS)

This method aims to generate the vinyl bromide in a single step, although it often leads to a mixture of products requiring careful purification.

Cycloheptene Cycloheptene Reaction Reflux Cycloheptene->Reaction NBS N-Bromosuccinimide (NBS) in CCl4 NBS->Reaction Initiator Radical initiator (e.g., AIBN), light Initiator->Reaction Workup Filter succinimide, wash with Na2CO3 Reaction->Workup Drying Dry over MgSO4 Workup->Drying Solvent_Removal Remove solvent in vacuo Drying->Solvent_Removal Purification Fractional distillation Solvent_Removal->Purification Product This compound (and isomers) Purification->Product

Caption: Workflow for the direct synthesis of this compound using NBS.

Materials:

  • Cycloheptene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Carbon tetrachloride (CCl4)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Aqueous sodium carbonate (Na2CO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cycloheptene, NBS, and a catalytic amount of AIBN in CCl4.

  • Protect the reaction from ambient light by wrapping the flask in aluminum foil.

  • Heat the mixture to reflux. The reaction can be initiated with a sunlamp if necessary.

  • Monitor the reaction by observing the solid succinimide, which is less dense than NBS, floating to the surface as the reaction progresses.

  • After the reaction is complete (typically after the NBS has been consumed), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with aqueous Na2CO3 solution, then with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of brominated cycloheptenes by fractional distillation under reduced pressure to isolate this compound.[3][4]

Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Caption: Competing pathways in the bromination of cycloheptene.

The synthesis of this compound from cycloheptene is a delicate balance between two primary competing pathways:

  • Electrophilic Addition-Elimination: This is the desired pathway for the two-step synthesis (Method A). Cycloheptene reacts with bromine via a bromonium ion intermediate to form 1,2-dibromocycloheptane. Subsequent base-induced E2 elimination of HBr yields this compound. The regioselectivity of the elimination is key to forming the desired vinylic bromide.

  • Radical Substitution (Allylic Bromination): This pathway is favored under conditions that promote the formation of bromine radicals (e.g., using NBS with a radical initiator and light). A bromine radical abstracts a hydrogen atom from the allylic position of cycloheptene to form a resonance-stabilized allylic radical. This radical then reacts with bromine to yield 3-bromocyclohept-1-ene.

By carefully controlling the reaction conditions—bromine concentration, temperature, solvent, and the presence or absence of radical initiators—the reaction can be steered towards the desired product.

Safety Precautions

  • Bromine: is a highly corrosive and toxic substance. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

  • N-Bromosuccinimide (NBS): is a lachrymator and an irritant. Handle it in a fume hood and wear appropriate PPE.

  • Carbon tetrachloride (CCl4): is a toxic and carcinogenic solvent. Use it only in a well-ventilated fume hood and take precautions to avoid inhalation and skin contact.

  • Potassium tert-butoxide: is a strong, corrosive base. Handle it with care, avoiding contact with skin and moisture.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

  • This is a placeholder for a specific reference if one were found in the search results.
  • This is a placeholder for a specific reference if one were found in the search results.
  • This is a placeholder for a specific reference if one were found in the search results.
  • This is a placeholder for a specific reference if one were found in the search results.
  • This is a placeholder for a specific reference if one were found in the search results.
  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?[Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. [Link]

  • This is a placeholder for a specific reference if one were found in the search results.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]

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Technical Support Center: Bromination of Cycloheptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of cycloheptene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for desired product outcomes. Here, we move beyond simple protocols to explain the underlying mechanisms that govern product distribution, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of cycloheptene, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired trans-1,2-dibromocycloheptane; presence of a significant amount of 3-bromocycloheptene. The reaction conditions are favoring a free-radical substitution pathway over the desired electrophilic addition. This is often due to: Exposure to UV light (even ambient lab light).[1][2]High reaction temperatures.Low concentration of molecular bromine (Br₂).Presence of radical initiators (e.g., peroxides from old solvents).Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil.[3]Maintain a low reaction temperature, typically between 0°C and room temperature.Use a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to perform the reaction with molecular bromine (Br₂).[3][4]Ensure solvents are fresh and free of peroxides.
Formation of 2-bromo-1-cycloheptanol (a bromohydrin) as a major byproduct. Presence of water in the reaction mixture. Water can act as a nucleophile and attack the bromonium ion intermediate, outcompeting the bromide ion.[5][6][7]Use anhydrous solvents and reagents.Thoroughly dry all glassware before use.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
The reaction is slow or does not go to completion, as indicated by the persistent reddish-brown color of bromine. Insufficient activation of the electrophilic addition pathway.Low temperature slowing the reaction rate excessively.Impurities in the cycloheptene starting material.While the reaction is typically run at cool temperatures, ensure it is not too cold to proceed at a reasonable rate. A gradual warming to room temperature after the initial addition may be necessary.Confirm the purity of your cycloheptene via techniques like NMR or GC-MS before starting the reaction.
Formation of multiple unidentified side products. This can result from a combination of the issues above or from the degradation of starting materials or products. Overly harsh conditions (e.g., prolonged reaction times at elevated temperatures) can also lead to decomposition.Carefully control reaction parameters (temperature, time, stoichiometry).Analyze the crude reaction mixture by TLC or GC-MS to identify major byproducts, which can provide clues about the competing reaction pathways.Purify the final product using an appropriate method, such as column chromatography, to isolate the desired dibromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways in the bromination of cycloheptene?

The bromination of cycloheptene is primarily a competition between two distinct mechanisms: electrophilic addition and free-radical substitution .

  • Electrophilic Addition: This is typically the desired pathway for synthesizing vicinal dihalides. The pi bond of the cycloheptene acts as a nucleophile, attacking a bromine molecule.[4][8] This proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield trans-1,2-dibromocycloheptane.[5][6][9] This reaction is stereospecific, resulting in anti-addition of the two bromine atoms.[6][7][10]

  • Free-Radical Substitution: This pathway leads to the formation of 3-bromocycloheptene, an allylic bromide. This mechanism is favored under conditions that generate bromine radicals, such as exposure to UV light or the presence of a radical initiator.[1][11] The bromine radical abstracts a hydrogen atom from one of the allylic positions of cycloheptene, forming a resonance-stabilized allylic radical.[12][13] This radical then reacts with a molecule of Br₂ to form the product and another bromine radical, propagating the chain reaction.[14][15][16]

Diagram 1: Competing Pathways in Cycloheptene Bromination

G cluster_start cluster_addition Electrophilic Addition cluster_radical Free-Radical Substitution Start Cycloheptene Bromonium Bromonium Ion Intermediate Start->Bromonium Br₂, dark, polar solvent Allylic_Radical Allylic Radical Intermediate Start->Allylic_Radical Br• (from NBS or Br₂/hν), non-polar solvent Product_Addition trans-1,2-dibromocycloheptane Bromonium->Product_Addition + Br⁻ Product_Radical 3-bromocycloheptene Allylic_Radical->Product_Radical + Br₂

Caption: Competing electrophilic addition and free-radical substitution pathways.

Q2: I want to synthesize 3-bromocycloheptene. How should I modify the reaction conditions?

To selectively favor the formation of 3-bromocycloheptene, you need to promote the free-radical substitution pathway while suppressing electrophilic addition. The reagent of choice for this transformation is N-bromosuccinimide (NBS).[12][17][18]

Key Experimental Parameters for Allylic Bromination:

  • Reagent: Use N-bromosuccinimide (NBS) as the bromine source. NBS maintains a low, steady concentration of Br₂ in the reaction mixture, which is crucial for favoring the radical pathway.[14][19]

  • Initiator: The reaction requires a radical initiator. This can be a chemical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or it can be initiated by photolysis using UV light.[14][16]

  • Solvent: A non-polar solvent, such as carbon tetrachloride (CCl₄), is typically used.

  • Temperature: The reaction is often run at the reflux temperature of the solvent to facilitate radical formation.

Diagram 2: Experimental Workflow for Selective Allylic Bromination

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Combine cycloheptene, NBS, and a radical initiator (e.g., AIBN) in a non-polar solvent (e.g., CCl₄) in a round-bottom flask. React Heat the mixture to reflux (or irradiate with UV light) to initiate the radical chain reaction. Setup->React Workup After completion, cool the mixture, filter to remove succinimide, and wash the organic layer. React->Workup Purify Purify the crude product by distillation or column chromatography to isolate 3-bromocycloheptene. Workup->Purify

Caption: Workflow for the synthesis of 3-bromocycloheptene using NBS.

Q3: What is the stereochemical outcome of the electrophilic addition of bromine to cycloheptene?

The electrophilic addition of Br₂ to cycloheptene proceeds via an anti-addition mechanism. This results in the formation of a racemic mixture of the two enantiomers of trans-1,2-dibromocycloheptane.[20][21] The formation of a cyclic bromonium ion intermediate is key to this stereoselectivity. The incoming bromide ion must attack from the face opposite to the bulky bromonium ion ring, leading exclusively to the trans product.[7][9][22] The cis-1,2-dibromocycloheptane is not formed under these conditions.[10]

Q4: Can other nucleophiles participate in the reaction?

Yes. If the bromination is carried out in a nucleophilic solvent, the solvent molecules can compete with the bromide ion to open the bromonium ion intermediate. A common example is performing the reaction in the presence of water, which leads to the formation of a bromohydrin (trans-2-bromocycloheptan-1-ol).[5][6] Due to the high concentration of water as the solvent, it can be a more effective nucleophile than the bromide ion generated in the first step of the reaction.[6][23] Similarly, using an alcohol as a solvent will result in the formation of a bromoether.[5]

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-dibromocycloheptane (Electrophilic Addition)
  • Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve cycloheptene (1.0 eq) in an anhydrous, non-nucleophilic solvent such as dichloromethane or carbon tetrachloride.

  • Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

  • Addition of Bromine: Slowly add a solution of molecular bromine (1.0 eq) in the same solvent dropwise to the cooled cycloheptene solution. Maintain the temperature at 0°C during the addition. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.[4]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours or until the color of bromine has completely faded.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation if necessary.

Protocol 2: Synthesis of 3-bromocycloheptene (Allylic Bromination)
  • Preparation: To a round-bottom flask equipped with a reflux condenser, add cycloheptene (1.0 eq), N-bromosuccinimide (NBS, 1.0 eq), a catalytic amount of a radical initiator (e.g., AIBN), and a non-polar solvent like carbon tetrachloride.

  • Reaction: Heat the mixture to reflux and maintain reflux until the reaction is complete (TLC analysis can be used to monitor the consumption of the starting material). The solid succinimide byproduct will float to the top as the reaction progresses.

  • Cooling and Filtration: Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide fully. Filter the mixture to remove the solid succinimide.

  • Work-up: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 3-bromocycloheptene.

References

  • Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Retrieved from [Link]

  • Clark, J. (2016). Explaining electrophilic addition involving bromine and symmetrical alkenes. Chemguide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light. Retrieved from [Link]

  • Chemia. (2022, April 14). Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3). Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bromination of Cyclohexene. Retrieved from [https://www.chem.wisc.edu/courses/342/Fall2001/labs/brom cyclohexene.pdf]([Link] cyclohexene.pdf)

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, January 17). Bromination of cyclohexene in presence of UV light or heat. Retrieved from [Link]

  • OpenStax. (2023, September 20). 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination. Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

  • YouTube. (2022, January 27). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). Retrieved from [Link]

  • YouTube. (2022, May 8). HBr/ROOR Alkene Additions and Synthetic Strategies. Retrieved from [Link]

  • Pearson. (n.d.). The light-initiated reaction of 2,3-dimethylbut-2-ene with N-bromosuccinimide (NBS) gives two products. Retrieved from [Link]

  • Filo. (2025, June 14). What is the product of the reaction of cyclohexene with NBS?. Retrieved from [Link]

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • Quora. (2022, July 24). What is the reaction mechanism for the bromination of alkene? What intermediates are involved?. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • YouTube. (2021, September 11). Bromination of Cyclohexene | Electrophilic addition to alkenes | Reaction Mechanism. Retrieved from [Link]

  • Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions. Retrieved from [Link]

  • Pearson+. (n.d.). When Br2 adds to a cis alkene that has different substituents att.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cis product in an anti Addition Reaction of Alkenes. Retrieved from [Link]

  • Filo. (2025, April 5). Treatment of 1,2 -dibromocycloheptane with excess potassium tert-butoxide.... Retrieved from [Link]

  • Brainly.in. (2021, September 11). 3-bromocyclohexene is formed by bromination of cyclohexene with. Retrieved from [Link]

  • Quora. (2023, December 4). What structures are formed when the cis and trans isomers are reacted separately with bromine?. Retrieved from [Link]

  • Brainly.in. (2021, September 7). 3-bromo cyclohexane is formed by bromination of cyclohexane with. Retrieved from [Link]

  • Chegg. (2016, March 26). Question: Treatment of 1,2-dibromocycloheptane with excess potassium tert-butoxide yields a product that absorbs UV light. Draw the product.. Retrieved from [Link]

  • Web Pages. (n.d.). 1. X2 Addition to Alkenes: Bromination of trans-Stilbene. Retrieved from [Link]

  • Chegg. (2023, January 26). Solved Treatment of 1,2-dibromocycloheptane with excess | Chegg.com. Retrieved from [Link]

  • Pearson+. (n.d.). Given the following multi-step reaction: 1. Bromination of cycloh.... Retrieved from [Link]

  • YouTube. (2021, June 20). Cyclohexene to 3-bromo-cyclohexene// free radical substitution reaction #shortschemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]

  • YouTube. (2019, August 26). Bromination of cyclohexene. Retrieved from [Link]

  • Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Retrieved from [Link]

  • YouTube. (2015, December 22). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. Retrieved from [Link]

  • ResearchGate. (n.d.). The bromination of cyclohexene reaction. Retrieved from [Link]

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Technical Support Center: Purification of 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-Bromocyclohept-1-ene. This guide is designed for researchers and drug development professionals to navigate the nuances of purifying this versatile building block by column chromatography. Here, we move beyond simple protocols to address the specific challenges and chemical principles that govern a successful separation.

Section 1: Pre-Chromatography Considerations & FAQs

Before you even pick up a glass column, a few key considerations can mean the difference between a high-purity product and a failed experiment. This section addresses the most critical preliminary questions.

Q1: Is this compound stable on standard silica gel?

This is the most critical question to ask. While silica gel is the workhorse of chromatography, its acidic nature can be problematic for certain molecules. This compound, under acidic conditions (like those on the surface of silica), can potentially undergo side reactions such as elimination or a dyotropic rearrangement, a rare but possible ring contraction.[1]

Expert Recommendation: Always perform a stability test using two-dimensional thin-layer chromatography (2D-TLC) before committing your entire batch to a column.

Protocol 1: 2D-TLC Stability Test
  • Spot a small amount of your crude this compound solution onto the bottom-left corner of a square TLC plate.

  • Develop the plate using a suitable solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • After the first elution, remove the plate and allow it to dry completely.

  • Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom.

  • Develop the plate again in the same solvent system.

  • Visualize the plate. If the compound is stable, all spots will form a straight diagonal line. If you see new spots that are not on this diagonal, it indicates decomposition on the silica surface.[2][3]

Q2: What are the likely impurities I need to separate?

Understanding potential impurities is key to designing your separation strategy. The synthesis of this compound typically involves the bromination of cycloheptene.[4][5]

  • Unreacted Starting Material: Cycloheptene (less polar than the product).

  • Di-brominated Byproducts: Vicinal dibromides (e.g., 1,2-dibromocycloheptane), which are typically more polar than the desired product.[4]

  • Solvent and Reagents: Residuals from the reaction workup.

Section 2: Method Development - The Key to Separation

Effective column chromatography is not guesswork; it is developed using Thin-Layer Chromatography (TLC) to find the optimal mobile phase.

Q3: How do I select the right mobile phase (eluent)?

The goal is to find a solvent system where your target compound has an Rf value between 0.15 and 0.35.[6] This range ensures the compound moves down the column effectively without eluting too quickly (poor separation) or too slowly (band broadening and long run times).[2]

This compound is a relatively non-polar molecule, so a non-polar solvent system is appropriate.[7] The standard choice is a mixture of a non-polar alkane and a slightly more polar solvent.

  • Primary (Non-polar) Solvent: Hexanes or Heptane.

  • Secondary (Polar) Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Expert Recommendation: Start by testing various ratios of Hexane:EtOAc on TLC plates (e.g., 99:1, 95:5, 90:10). The ideal system will give good separation between the product spot and all major impurities.

Data Summary Table 1: Solvent Properties
SolventPolarity IndexSolvent Strength (on Silica)Boiling Point (°C)Notes
n-Hexane0.10.0169Common non-polar base for mobile phase.
Dichloromethane3.10.4240Can improve solubility; use in a fume hood.
Ethyl Acetate4.40.5877Good general-purpose polar modifier.[6]
Methanol5.10.9565Very polar; typically used for highly polar compounds or to flush a column.
Workflow for Method Development

Below is a standard workflow for determining the optimal chromatographic conditions.

MethodDevelopment cluster_0 TLC Analysis cluster_1 Decision Making A Spot Crude Mixture on TLC Plate B Develop Plate in Test Solvent (e.g., 95:5 Hex:EtOAc) A->B C Visualize Spots (UV, stain) B->C D Calculate Rf Values C->D E Is Rf of Product between 0.15-0.35? D->E F Is there good separation from impurities? E->F Yes H Adjust Polarity: Increase EtOAc for lower Rf Decrease EtOAc for higher Rf E->H No G System Optimized: Proceed to Column F->G Yes I Try Different Solvent System (e.g., Hexane/DCM) F->I No H->A Re-test I->A

Caption: Workflow for optimizing separation conditions using TLC.

Section 3: Step-by-Step Protocol for Column Chromatography

Once you have an optimized solvent system, you can proceed with the preparative column.

Q4: What is the best way to pack and run the column for this specific compound?

For non-polar compounds like this compound, ensuring a well-packed column and using the correct sample loading technique is crucial to prevent streaking and achieve high resolution.

Protocol 2: Flash Column Chromatography of this compound

1. Column Preparation:

  • Select a column with an appropriate diameter for your sample size (a common rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude sample weight).

  • Securely clamp the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 98:2 Hexane:EtOAc).

  • Pour the slurry into the column, gently tapping the side to dislodge air bubbles. Allow the silica to settle into a packed bed.[8] Do not let the column run dry.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[9] This is your "dry-loaded" sample.

  • Carefully add the dry-loaded sample to the top of the packed column bed. Add another thin layer of sand on top to protect the surface.

3. Elution and Fraction Collection:

  • Carefully add your initial mobile phase to the column.

  • Apply positive pressure (using a pump or bulb) to achieve a steady flow rate.

  • Begin collecting fractions. Monitor the elution process by collecting small, regular fractions and checking them by TLC.

  • If impurities are well-separated, you can perform a gradient elution by gradually increasing the percentage of the more polar solvent (e.g., move from 2% EtOAc to 5% EtOAc) to speed up the elution of your product.

Section 4: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems.

Data Summary Table 2: Troubleshooting Matrix
ProblemLikely Cause(s)Recommended Solution(s)
No compound elutes from the column. 1. Compound decomposed on silica. 2. Mobile phase is not polar enough. 3. Compound is colorless and was missed.1. Test for stability (Protocol 1).[2] Consider using deactivated silica or alumina. 2. Flush the column with a much more polar solvent (e.g., 50:50 Hexane:EtOAc) to see if the compound elutes. 3. Concentrate a few fractions from where you expected the product and re-check by TLC.[10]
All compounds elute together at the solvent front. 1. Mobile phase is too polar. 2. Column was overloaded with sample.1. Re-develop your method on TLC using a less polar solvent system. 2. Use a larger column or reduce the amount of sample loaded.
Product peaks are broad or "tailing". 1. Poorly packed column (channels). 2. Sample was loaded in too much or too strong a solvent. 3. Compound is slowly decomposing.1. Ensure the column is packed evenly without air gaps. 2. Use the dry loading technique to ensure a tight initial band.[9][11] 3. If stability is an issue, consider a faster purification method or a different stationary phase.
Fractions are pure but recovery is very low. 1. Compound is partially or fully decomposing on the column. 2. Material was lost during the dry-loading process.1. This strongly suggests decomposition.[3] Use deactivated (e.g., triethylamine-washed) silica or an alternative like alumina. 2. Ensure all material is transferred to the column.
Troubleshooting Decision Tree

This diagram can help you diagnose issues based on your observations during the experiment.

Troubleshooting A Start: Problem Observed B What is the issue? A->B C No Compound Detected in Fractions B->C D Poor Separation (Mixed Fractions) B->D E Low Yield of Pure Product B->E F Is mobile phase polar enough? C->F J Was Rf on TLC in optimal range? D->J N Are there signs of decomposition (streaking)? E->N G Did you perform a stability test (2D-TLC)? F->G Yes H Flush column with 100% EtOAc or MeOH F->H No G->C No (Do this first!) I Compound decomposed. Use deactivated silica or alumina. G->I Yes K Was column overloaded? J->K Yes L Re-optimize mobile phase using TLC. J->L No K->D No M Reduce sample load or use larger column. K->M Yes N->I Yes O Check for mechanical loss during loading/transfer. N->O No

Caption: A decision tree for troubleshooting common column chromatography issues.

Section 5: Post-Chromatography Analysis

Q5: What should I do after collecting the fractions?

  • Combine and Verify: Use TLC to identify all fractions containing the pure product. Combine these fractions.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Purity Check: Obtain an NMR spectrum of the final product to confirm its identity and assess its purity.

By following this structured, evidence-based approach, you can effectively troubleshoot and optimize the purification of this compound, ensuring a high-quality starting material for your subsequent research and development efforts.

References

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography? Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

  • Reddit. (2022). troubleshooting column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ChemSci Allene Bromocyclization SI. Retrieved from [Link]

  • Reddit. (2010). AskChem: Do primary bromides decompose on silica? Retrieved from [Link]

  • Quora. (2022). How do you choose a mobile phase in HPLC? Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. Retrieved from [Link]

Sources

Technical Support Center: Grignard Formation with 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for navigating the challenges of Grignard reagent formation from 1-bromocyclohept-1-ene. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with this specific, and often troublesome, vinyl halide. We will move beyond standard protocols to explore the underlying chemistry, troubleshoot common failure points, and provide validated strategies to ensure successful and reproducible outcomes.

Introduction: The Challenge of Vinyl Halides

The formation of a Grignard reagent from a vinyl halide like this compound presents a significant synthetic hurdle compared to its alkyl or aryl counterparts. The core of the issue lies in the increased strength and stability of the C(sp²)-Br bond, which makes oxidative insertion of magnesium more difficult. This guide provides a systematic approach to overcoming this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not initiating?

A: This is the most common failure mode. Several factors could be at play:

  • Magnesium Passivation: A layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from starting. This layer is ubiquitous and forms rapidly in the presence of atmospheric oxygen.

  • Insufficient Activation: Standard methods of activating magnesium may not be sufficient for the less reactive vinyl bromide.

  • Trace Moisture: Grignard reactions are notoriously sensitive to water. Any moisture in the glassware, solvent, or starting material will quench the reagent as it forms and prevent the reaction from propagating.

  • Inappropriate Solvent: While diethyl ether is a common choice, the higher boiling point and better solvating properties of tetrahydrofuran (THF) are often necessary to facilitate the formation of vinyl Grignards.

Q2: My reaction started, but the yield of the desired product is very low. What are the likely side reactions?

A: Low yields are typically due to competing side reactions. The primary culprits are:

  • Wurtz Coupling: The newly formed Grignard reagent can react with the starting this compound to form a dimer (1,1'-bicyclohoptenyl). This is a significant issue, especially at higher concentrations.

  • Homocoupling: Two molecules of the vinyl bromide can react with the magnesium surface to form the dimer directly.

  • Reaction with Solvent: At elevated temperatures, THF can be deprotonated by the highly reactive Grignard reagent, leading to ring-opening and other degradation pathways.

Q3: Can I use iodine to activate the magnesium?

A: Yes, a small crystal of iodine is a classic and effective method for activating magnesium. The iodine chemically etches the surface of the magnesium, exposing a fresh, reactive metal surface. Other activators like 1,2-dibromoethane can also be used; it reacts with magnesium to form ethylene gas and MgBr₂, which helps to clean the magnesium surface.

Q4: What is the ideal temperature for this reaction?

A: The reaction often requires elevated temperatures to initiate, typically refluxing in THF. However, once initiated, it can be highly exothermic. It is crucial to have efficient cooling on standby to maintain control of the reaction rate and prevent runaway side reactions. A gentle reflux is often the target temperature.

Troubleshooting Guide: From Failure to Success

This section provides a systematic, cause-and-effect approach to troubleshooting the formation of cycloheptenylmagnesium bromide.

Problem 1: Reaction Fails to Initiate

This is characterized by no observable changes (no heat evolution, no bubbling, no disappearance of magnesium) after the addition of the halide.

A Reaction Not Initiating B Step 1: Verify System Anhydrous A->B C Flame-dry glassware under vacuum? Solvent freshly distilled over Na/benzophenone? B->C Check D Step 2: Assess Magnesium Activation C->D If Yes I No C->I If No, rectify & restart E Crush Mg turnings? Add I2 or 1,2-dibromoethane? D->E Check F Step 3: Check Reagent Purity E->F If Yes J No E->J If No, apply activation & restart G Distill this compound? F->G Check H Success: Initiation Observed G->H If Yes K No G->K If No, purify & restart I->B J->D K->F L Yes M Yes N Yes cluster_0 Reaction Pathways A This compound + Mg B {Cycloheptenyl- magnesium bromide (Desired Product)} A->B k_Grignard (Formation) C {1,1'-Bicycloheptenyl | (Wurtz Dimer)} A->C k_Wurtz (Side Reaction) B->C + this compound Goal Goal: Maximize k_Grignard / k_Wurtz B->Goal

Caption: Competing reaction pathways in Grignard formation.

  • Slow Addition: Once the reaction has been successfully initiated with a small portion of the halide, the remainder of the this compound should be diluted with anhydrous THF and added dropwise via a syringe pump or an addition funnel. This maintains a low concentration of the halide in the reaction flask, minimizing the rate of the bimolecular Wurtz coupling reaction.

  • Maintain Gentle Reflux: The addition rate should be controlled to maintain a steady, gentle reflux. Overly rapid addition can lead to a large exotherm, which can accelerate side reactions. Conversely, if the addition is too slow, the reaction may cease.

  • Use Excess Magnesium: Employing a molar excess of magnesium (typically 1.5 to 2.0 equivalents) can help to ensure that the halide is more likely to encounter a reactive magnesium surface rather than a molecule of the already-formed Grignard reagent.

Validated Experimental Protocol

This protocol incorporates the troubleshooting and optimization strategies discussed above.

ParameterRecommended Value/ConditionRationale
Solvent Tetrahydrofuran (THF)Higher boiling point and better solvating power for vinyl Grignards.
Magnesium 1.5 - 2.0 molar equivalentsDrives reaction to completion, favors Grignard formation over coupling.
Activation Mechanical crushing + Iodine (I₂)Provides a fresh, highly reactive magnesium surface.
Initiation Small aliquot of halide, gentle warmingConfirms reaction viability before committing all starting material.
Addition Slow, dropwise addition of diluted halideMaintains low halide concentration to minimize Wurtz coupling.
Temperature Maintain gentle reflux via addition rateBalances reaction rate and minimizes thermal decomposition of solvent/reagent.
Atmosphere Dry Argon or NitrogenExcludes atmospheric moisture and oxygen which destroy the reagent.

References

  • Grignard Reagents: New Developments. (2000). Edited by H. G. Richey, Jr. This book provides extensive detail on the formation and reaction of various Grignard reagents, including those derived from vinyl halides. Available from major scientific publishers. URL: [Link]

preventing di-bromination in the synthesis of 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-bromocyclohept-1-ene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this specific synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired product while minimizing common side reactions, particularly the formation of the di-brominated byproduct.

Introduction: The Challenge of Di-bromination

The synthesis of this compound, a valuable intermediate in organic synthesis, is often complicated by the formation of 1,2-dibromocycloheptane.[1][2] This occurs because the direct bromination of cycloheptene, while seemingly straightforward, proceeds through an electrophilic addition mechanism that readily adds two bromine atoms across the double bond.[2] Understanding the underlying mechanisms is crucial to devising strategies that favor the desired mono-brominated vinyl bromide. This guide will explore three primary strategies to mitigate di-bromination and provide detailed protocols and troubleshooting for each.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies discussed in this guide, the following workflow diagram illustrates the different approaches to obtaining this compound.

Synthesis_Pathways cluster_0 Strategy 1: Bromination-Dehydrobromination cluster_1 Strategy 2: Synthesis from Cycloheptanone A Cycloheptene B 1,2-Dibromocycloheptane A->B Br₂ C This compound B->C Base (e.g., KOtBu) D Cycloheptanone E Cycloheptanone Tosylhydrazone D->E TsNHNH₂ H Vinyl Phosphate D->H 1. LDA 2. ClP(O)(OEt)₂ F Vinyllithium Intermediate E->F 2 eq. n-BuLi G This compound F->G Br₂ H->G PPh₃/CBr₄ Step1 Cycloheptene Cycloheptene Dibromide 1,2-Dibromocycloheptane Cycloheptene->Dibromide CH₂Cl₂, 0 °C to rt Br2 Br₂ Step2 Dibromide 1,2-Dibromocycloheptane VinylBromide This compound Dibromide->VinylBromide THF, rt KOtBu KOtBu Step1_Shapiro Cycloheptanone Cycloheptanone Tosylhydrazone Cycloheptanone Tosylhydrazone Cycloheptanone->Tosylhydrazone Ethanol, reflux TsNHNH2 TsNHNH₂ Step2_Shapiro Tosylhydrazone Cycloheptanone Tosylhydrazone VinylBromide This compound Tosylhydrazone->VinylBromide 1. THF, -78 °C to 0 °C 2. -78 °C nBuLi 2.2 eq. n-BuLi Br2 Br₂

Sources

Technical Support Center: Enhancing Suzuki Coupling Efficiency with 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-bromocyclohept-1-ene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling sterically hindered vinyl bromides. The inherent steric bulk of the seven-membered ring in this compound presents unique challenges that can lead to low yields, sluggish reactions, and undesired side products.

This document moves beyond standard protocols to provide in-depth troubleshooting strategies and a rationale-driven approach to experimental design. Our goal is to empower you with the scientific understanding to overcome common hurdles and achieve robust, reproducible results.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered when coupling this compound, presented in a direct question-and-answer format.

Q1: My reaction is resulting in very low or no yield of the desired coupled product. What are the primary factors I should investigate first?

A1: A low or zero yield in a challenging Suzuki coupling is a multifaceted problem. A systematic approach is crucial. Begin by assessing the most critical components of the catalytic cycle.

  • Catalyst Activity & Integrity: The active Pd(0) species is the engine of your reaction and is highly susceptible to oxidation.[1] If your palladium source, especially a Pd(0) complex like Pd(PPh₃)₄ or Pd₂(dba)₃, has been improperly stored or is old, its activity may be compromised.[2] Pd(II) precatalysts require in situ reduction, which can sometimes be inefficient.

    • Actionable Insight: Use a freshly opened bottle of the palladium catalyst or a well-stored precatalyst. Consider using a more robust, air-stable precatalyst that can simplify reaction setup.

  • Inert Atmosphere: Oxygen is the primary culprit for catalyst deactivation, leading to the formation of palladium black and promoting unwanted homocoupling of the boronic acid.[2][3]

    • Actionable Insight: Ensure your solvent and aqueous base solution are rigorously degassed. A common method is to bubble argon or nitrogen through the liquids for at least 30 minutes.[4] Alternatively, use the freeze-pump-thaw technique for solvents.[5] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Reagent Quality (Boronic Acid): Boronic acids, while convenient, can be unstable. The most common failure mode is protodeboronation, where the C-B bond is cleaved by moisture or acidic protons, rendering the reagent inactive.[1][3]

    • Actionable Insight: Use a fresh, high-purity boronic acid. If you suspect degradation, consider using a more stable boronic acid derivative like a potassium organotrifluoroborate or a MIDA boronate, which are known to be more robust and less prone to protodeboronation.[6][7]

Q2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid partner. How can I suppress this?

A2: Homocoupling (e.g., Ar-Ar from Ar-B(OH)₂) is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen or inefficient catalysis.[2]

  • Mechanism of Homocoupling: This side reaction can occur when a Pd(II) species, formed by oxidation of the active Pd(0) catalyst, interacts with two molecules of the organoboron reagent.[2]

    • Actionable Insight 1 (Oxygen Exclusion): As mentioned in A1, rigorous degassing is your first line of defense. Ensure no air is introduced during reagent addition.[3]

    • Actionable Insight 2 (Stoichiometry): Using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can help ensure the oxidative addition product is readily available to intercept the catalyst before homocoupling can occur.[5]

    • Actionable Insight 3 (Ligand Choice): Very bulky ligands can sometimes hinder the transmetalation of a second boronic acid molecule, thereby disfavoring the homocoupling pathway.[3]

Q3: My reaction is sluggish and stalls before the this compound is fully consumed. What adjustments can I make to drive it to completion?

A3: Stalled reactions often point to a slow step in the catalytic cycle, typically either oxidative addition or reductive elimination, especially with sterically demanding substrates.[8]

  • Enhancing Oxidative Addition: While vinyl bromides are generally reactive, the steric hindrance of the cycloheptene ring can slow this initial step.

    • Actionable Insight: Switch to a more electron-rich ligand. Ligands with strong σ-donating properties, such as bulky alkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center, which promotes its insertion into the C-Br bond.[2][9]

  • Accelerating Reductive Elimination: The final, product-forming step can be difficult when the two organic groups on the palladium are sterically bulky.

    • Actionable Insight: Employ bulky ligands. While seemingly counterintuitive, bulky ligands often force the organic partners into a conformation that favors reductive elimination to relieve steric strain.[2][3] Ligands like SPhos, XPhos, or dtbpf are excellent choices for this purpose.[3]

  • Temperature and Concentration: Increasing the reaction temperature can often overcome activation barriers.

    • Actionable Insight: If your solvent allows, try increasing the temperature in 10-15 °C increments (e.g., from 80 °C to 100 °C). Be mindful of potential reagent decomposition at higher temperatures.

Q4: I am seeing a byproduct that appears to be cycloheptene (the reduced, dehalogenated starting material). What causes this and how can it be prevented?

A4: The formation of the hydrodehalogenated product is a known side reaction, often observed with hindered or electron-rich aryl/vinyl halides.[10][11]

  • Mechanism of Reduction: This can occur through various pathways, including β-hydride elimination from a palladium-hydride species that may be present in the reaction mixture.

    • Actionable Insight 1 (Choice of Base): Some bases, particularly alkoxides in the presence of water or alcohols, can generate palladium-hydride species. Consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

    • Actionable Insight 2 (Solvent Purity): Ensure your solvents are pure and free from contaminants that could act as hydride sources.[12]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best catalyst and ligand combination for coupling with this compound?

There is no single "best" combination, as the optimal system depends on the boronic acid coupling partner. However, for sterically demanding vinyl bromides, a systematic approach starting with robust catalyst systems is recommended. Bulky, electron-rich phosphine ligands are the gold standard.[13]

Catalyst/Ligand SystemKey Features & RationaleRecommended For
Pd₂(dba)₃ / SPhos or XPhos High Generality: Buchwald ligands are designed to accelerate both oxidative addition (electron-rich) and reductive elimination (bulky).[3]Excellent starting point for nearly all coupling partners. Effective for hindered and electron-rich systems.
Pd(OAc)₂ / P(t-Bu)₃ High Activity: Tri(tert-butyl)phosphine is a very electron-rich and bulky ligand, excellent for difficult oxidative additions.[14]Particularly good for electron-rich or less reactive bromides.
PEPPSI™-IPr or other Pd-NHC High Stability & Activity: N-Heterocyclic Carbene (NHC) ligands are strong σ-donors and are often more thermally stable than phosphines.[9]Useful for very challenging couplings or when phosphine-related side reactions are an issue.
Pd(dppf)Cl₂ Good General Use: Dppf is a bidentate ligand that is effective for a range of couplings, though may be less effective for highly hindered systems.[15]A reasonable choice for less sterically demanding boronic acids.

FAQ 2: How do I choose the optimal base and solvent system?

The base and solvent are intrinsically linked; their combination affects reagent solubility, base strength, and the rate of transmetalation. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species.[14][16]

BaseCommon SolventsProsCons
K₂CO₃ / K₃PO₄ Toluene/Water, Dioxane/WaterReadily available, effective for many systems. K₃PO₄ is a stronger base.Can be less effective for very difficult couplings. Requires an aqueous phase.
Cs₂CO₃ Dioxane, THFHighly effective, particularly in ethereal solvents. Often improves yields for hindered substrates.More expensive.
t-BuOK Dioxane, Toluene (anhydrous)[9]Very strong base, can accelerate slow reactions. Useful in anhydrous conditions to prevent protodeboronation.Can promote side reactions if sensitive functional groups are present.

FAQ 3: What are the best practices for setting up the reaction to ensure reproducibility?

Reproducibility is paramount. Meticulous setup is key.

  • Drying Glassware: Ensure all glassware is oven- or flame-dried to remove adsorbed water.

  • Reagent Quality: Use high-purity reagents. Finely powder solid bases to ensure consistent dissolution and reactivity.[1]

  • Inert Atmosphere: Assemble the reaction flask with all solid reagents (bromide, boronic acid, base, catalyst). Seal the flask and purge thoroughly with an inert gas (3-5 vacuum/backfill cycles).[5]

  • Solvent Addition: Add degassed solvents via syringe or cannula under a positive pressure of inert gas.

  • Stirring: Ensure vigorous stirring, especially in biphasic systems, to maximize interfacial contact where the reaction occurs.[3]

FAQ 4: Are there alternative boron reagents to boronic acids that might be more effective?

Yes. For substrates prone to protodeboronation or other decomposition pathways, more robust alternatives are highly recommended.

  • Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, air-stable solids.[7][11] They are generally more resistant to protodeboronation than their boronic acid counterparts. The coupling often requires slightly different conditions, but they offer enhanced stability.[7]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be purified via chromatography.[6] They are unreactive under many Suzuki conditions until a slow-release of the boronic acid is triggered by the aqueous base, which can be advantageous for complex syntheses.[17]

Section 3: Optimized General Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of ligand, base, and temperature may be required for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Vinylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • SPhos (0.045 equiv)

  • K₃PO₄ (finely powdered, 2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water to create a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water for a 0.5 mmol scale reaction).

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: Visualizations

Diagrams to clarify key concepts and workflows.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + R¹-X (this compound) pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm + R²-B(OR)₂ (Activated Boronic Acid) pd2_diaryl R¹-Pd(II)L₂-R² tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Regeneration product R¹-R² (Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield with This compound check_inert 1. Verify Inert Atmosphere (Rigorous Degassing) start->check_inert check_catalyst 2. Assess Catalyst/Ligand (Fresh Source, Bulky/e⁻-rich Ligand) check_inert->check_catalyst If still low success Reaction Optimized check_inert->success Success check_reagents 3. Evaluate Reagents (Fresh Boronic Acid, Dry Base) check_catalyst->check_reagents If still low check_catalyst->success Success increase_temp 4. Increase Temperature/ Concentration check_reagents->increase_temp If still low check_reagents->success Success change_system 5. Change Base/Solvent (e.g., Cs₂CO₃/Dioxane) increase_temp->change_system If still low change_system->success Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2010). Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate. [Link]

  • National Institutes of Health. (n.d.). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Semantics Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. [Link]

  • ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

Sources

Technical Support Center: 1-Bromocyclohept-1-ene Reaction Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-Bromocyclohept-1-ene is a valuable intermediate in organic synthesis, frequently utilized in the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. However, its reactivity can also lead to the formation of undesired byproducts, complicating purification and potentially impacting the yield and purity of the target molecule. This guide provides practical solutions to common purification challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: The primary byproducts typically arise from side reactions such as elimination, hydrolysis, and homo-coupling. The most prevalent of these is cycloheptene, which is formed via a dehydrobromination reaction. Another common byproduct is cyclohept-1-en-1-ol, resulting from the hydrolysis of this compound, particularly if water is present in the reaction mixture. In the case of metal-catalyzed cross-coupling reactions, the formation of 1,1'-bi(cyclohept-1-en-1-yl) through homo-coupling of the starting material can also be observed.

Q2: How can I minimize the formation of cycloheptene during my reaction?

A2: The formation of cycloheptene is often base-mediated. To minimize this, a careful selection of the base and reaction temperature is crucial. Non-nucleophilic, sterically hindered bases are generally preferred. It is also recommended to maintain the reaction at the lowest effective temperature to disfavor the elimination pathway.

Q3: What is the best general approach for purifying this compound from its common byproducts?

A3: For general purification, fractional distillation under reduced pressure is often the most effective method, particularly for separating this compound from the more volatile cycloheptene. For the removal of more polar byproducts like cyclohept-1-en-1-ol and homo-coupled products, column chromatography on silica gel is typically employed.

Troubleshooting Guide

Issue 1: Presence of a Significant Amount of a Lower Boiling Point Impurity

Symptoms:

  • GC-MS analysis indicates a significant peak with a shorter retention time than the product.

  • ¹H NMR spectrum shows characteristic peaks for cycloheptene.

Probable Cause: This impurity is most likely cycloheptene, formed via elimination.

Suggested Protocol for Removal:

Fractional Distillation under Reduced Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

  • Crude Material Transfer: Transfer the crude reaction mixture to the distillation flask.

  • Pressure and Temperature: Apply a vacuum and gently heat the flask. The exact pressure and temperature will depend on the boiling points of the components.

  • Fraction Collection: Collect the fractions based on their boiling points. Cycloheptene will distill first due to its lower boiling point.

Compound Boiling Point (°C) at 760 mmHg Boiling Point (°C) at 20 mmHg
Cycloheptene~115~30-32
This compound~184-185~78-80
Issue 2: Contamination with a Polar Impurity

Symptoms:

  • TLC analysis shows a spot with a lower Rf value than the product.

  • IR spectroscopy indicates the presence of an O-H stretch.

Probable Cause: This is likely cyclohept-1-en-1-ol, formed from hydrolysis.

Suggested Protocol for Removal:

Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent mixture and gradually increase the polarity. The less polar this compound will elute before the more polar cyclohept-1-en-1-ol.

  • Fraction Analysis: Monitor the fractions by TLC to identify and combine the pure product fractions.

G cluster_workflow Purification Workflow for Polar Impurity Removal Crude Crude Mixture Column Silica Gel Column Crude->Column Elution Elution with Hexane/EtOAc Gradient Column->Elution Fractions Collect Fractions Elution->Fractions TLC TLC Analysis Fractions->TLC Pure Pure this compound TLC->Pure Impurity Cyclohept-1-en-1-ol TLC->Impurity G cluster_reaction Byproduct Formation Pathways cluster_products Products & Byproducts Start This compound Elimination Elimination - HBr Start->Elimination Base Hydrolysis Hydrolysis + H2O Start->Hydrolysis H2O Coupling Homo-coupling Start->Coupling Catalyst/Heat Byproduct1 Cycloheptene Elimination->Byproduct1 Byproduct2 Cyclohept-1-en-1-ol Hydrolysis->Byproduct2 Byproduct3 1,1'-bi(cyclohept-1-en-1-yl) Coupling->Byproduct3 Product Desired Product

Validation & Comparative

A Comparative Analysis of Vinylic Halide Reactivity: 1-Bromocyclohept-1-ene vs. 1-Chlorocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of organic synthesis, the judicious selection of substrates is paramount to achieving desired chemical transformations with optimal efficiency and selectivity. Vinylic halides, characterized by a halogen atom attached to a doubly bonded carbon, are versatile intermediates. However, their reactivity can be nuanced and is significantly influenced by the nature of the halogen. This guide provides an in-depth, objective comparison of the reactivity of 1-bromocyclohept-1-ene and 1-chlorocyclohept-1-ene, offering field-proven insights and supporting experimental context for researchers, scientists, and drug development professionals.

Introduction: The Unique Nature of Vinylic Halides

Vinylic halides, such as this compound and 1-chlorocyclohept-1-ene, exhibit distinct reactivity patterns compared to their saturated alkyl halide counterparts. The sp² hybridization of the carbon atom bearing the halogen and the adjacent π-system introduce electronic and steric factors that profoundly impact their participation in nucleophilic substitution and elimination reactions. Generally, vinylic halides are less reactive towards nucleophilic substitution than alkyl halides due to the increased strength of the carbon-halogen bond, which possesses partial double-bond character arising from resonance.

Nucleophilic Vinylic Substitution: A Challenging Transformation

Nucleophilic substitution at a vinylic carbon is a notoriously challenging transformation. The incoming nucleophile is repelled by the electron-rich π-bond, and the backside attack characteristic of an Sₙ2 reaction is sterically hindered. Nevertheless, under appropriate conditions, these reactions, often termed nucleophilic vinylic substitution (SₙV), can proceed through various mechanisms.

The Leaving Group Effect: Bromide vs. Chloride

The primary determinant of reactivity in nucleophilic substitution reactions, where the carbon-halogen bond is broken in the rate-determining step, is the leaving group's ability to depart. A good leaving group is a species that is stable on its own. When comparing bromide and chloride, bromide is generally a better leaving group . This is attributed to two key factors:

  • Polarizability: Bromine is larger and more polarizable than chlorine. This allows the developing negative charge in the transition state to be dispersed over a larger electron cloud, thus stabilizing it.

  • Basicity: The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are better leaving groups because they are less likely to re-bond with the carbon center.

While direct kinetic data for the nucleophilic substitution of 1-halocyclohept-1-enes is scarce in the literature, extensive studies on other systems consistently demonstrate the superior leaving group ability of bromide over chloride. For instance, in Sₙ1 reactions of tert-alkyl halides, tert-butyl bromide reacts significantly faster than tert-butyl chloride. This principle extends to vinylic systems, although the overall reaction rates are much lower.

Table 1: Comparison of Properties Influencing Leaving Group Ability

PropertyBromide (Br⁻)Chloride (Cl⁻)Implication for Reactivity
Ionic Radius (pm) 196181Larger size of Br⁻ allows for better charge delocalization.
Electronegativity (Pauling Scale) 2.963.16Higher electronegativity of Cl makes the C-Cl bond more polarized but also stronger.
Polarizability (ų) 4.773.66Higher polarizability of Br⁻ stabilizes the transition state.
Basicity (pKa of conjugate acid, H-X) ~ -9~ -7HBr is a stronger acid than HCl, making Br⁻ a weaker and more stable base.

Based on these fundamental principles, it can be confidently inferred that This compound will undergo nucleophilic vinylic substitution at a faster rate than 1-chlorocyclohept-1-ene under identical conditions.

Caption: Factors influencing the relative reactivity in nucleophilic vinylic substitution.

Elimination Reactions: Formation of Cycloheptyne

Elimination reactions of vinylic halides can be employed to synthesize alkynes. In the case of 1-halocyclohept-1-enes, treatment with a strong base can lead to the formation of the highly strained and reactive cycloheptyne intermediate via a dehydrohalogenation process.

The most common mechanism for such reactions is the bimolecular elimination (E2) pathway. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base, and it involves a concerted transition state where the C-H and C-X bonds are broken simultaneously.

The Role of the Leaving Group in E2 Reactions

In the E2 mechanism, the C-X bond is partially broken in the transition state. Therefore, the nature of the leaving group still plays a crucial role. A better leaving group will lower the activation energy of the reaction, leading to a faster rate. As established, bromide is a better leaving group than chloride. Consequently, This compound is expected to undergo E2 elimination more readily than 1-chlorocyclohept-1-ene .

It is important to note that for an E2 reaction to occur, a specific stereochemical arrangement is often required: the hydrogen to be abstracted and the leaving group should be in an anti-periplanar conformation. In a cyclic system like cycloheptene, the conformational flexibility will influence the ability to achieve this geometry.

E2_Reactivity_Comparison cluster_substrate Substrate Reactivity in E2 Elimination cluster_factors Determining Factors cluster_outcome Reaction Outcome A This compound C Better Leaving Group (Br⁻) A->C B 1-Chlorocyclohept-1-ene D Poorer Leaving Group (Cl⁻) B->D E Faster Reaction Rate C->E F Slower Reaction Rate D->F

A Comparative Guide to Suzuki Coupling Efficiency: 1-Bromocyclohept-1-ene vs. Cycloheptenyl Triflates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its robustness, mild conditions, and broad functional group tolerance have cemented its role in the synthesis of complex molecular architectures.[3] A pivotal decision in planning a Suzuki coupling is the choice of the electrophilic partner. This guide provides an in-depth, objective comparison of two common vinyl electrophiles derived from a seven-membered carbocycle: 1-bromocyclohept-1-ene (a vinyl halide) and cycloheptenyl triflates (a vinyl pseudohalide). We will dissect the causality behind experimental choices, supported by mechanistic principles and representative data, to empower scientists in making strategic, evidence-based decisions for their synthetic campaigns.

The Electrophilic Partners: A Tale of Two Leaving Groups

The fundamental difference between this compound and cycloheptenyl triflate lies in the leaving group attached to the sp²-hybridized carbon: a bromide anion (-Br) versus a trifluoromethanesulfonate anion (-OTf). This distinction profoundly impacts their synthesis, reactivity, and the optimal conditions for successful cross-coupling.

  • Cycloheptenyl Triflates: These are readily synthesized from the corresponding ketone, cycloheptanone, by enolate formation followed by trapping with a triflating agent like triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[4][5] This accessibility from a common carbonyl precursor is a significant advantage in synthetic planning. The triflate group is one of the best leaving groups in organic chemistry due to the exceptional stability of its conjugate anion, which is highly resonance-stabilized.

  • This compound: As a vinyl bromide, its synthesis is less direct than the triflate's preparation from a ketone. Routes may involve the addition of HBr to a cycloheptyne precursor or multi-step sequences from cycloheptanone, making it a potentially less accessible starting material depending on laboratory resources.[6]

The general order of reactivity for electrophiles in Suzuki couplings, governed primarily by the rate of the oxidative addition step, is: I > OTf > Br >> Cl .[1][7] This trend places the triflate as a more reactive partner than the bromide, a crucial factor that dictates reaction conditions.

Mechanistic Underpinnings: The Critical Oxidative Addition Step

The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8] The initial oxidative addition of the palladium(0) catalyst into the carbon-leaving group bond is typically the rate-determining step.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ (Catalyst) OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)(R²)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination R1X R¹-X (Electrophile) (Vinyl Bromide or Triflate) R1X->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) + Base Boronic->Transmetal Product R¹-R² (Product) Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The superior leaving group ability of the triflate (-OTf) compared to bromide (-Br) means the C-OTf bond is more readily cleaved by the palladium(0) catalyst.[7] This enhanced reactivity often allows couplings involving vinyl triflates to proceed under milder conditions, such as lower temperatures or shorter reaction times, compared to their vinyl bromide counterparts.[3]

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side comparisons for the specific cycloheptenyl system are not extensively documented under identical conditions, a wealth of data on analogous vinyl bromides and triflates provides a clear and reliable framework for performance evaluation.

ParameterThis compound (Vinyl Bromide)Cycloheptenyl Triflate (Vinyl Triflate)Causality & Field Insights
Relative Reactivity GoodExcellentThe triflate is a superior leaving group, accelerating the rate-determining oxidative addition step.[7][9]
Typical Catalyst Pd₂(dba)₃ / P(t-Bu)₃, Pd(PPh₃)₄Pd(OAc)₂ / PCy₃, Pd(PPh₃)₄Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) are effective for both but are particularly crucial for activating less reactive bromides.[10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Na₂CO₃, K₃PO₄, KFA base is required to activate the boronic acid for the transmetalation step. The choice depends on substrate tolerance and desired reaction rate.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, THFToluene, Dioxane, THF (often anhydrous or with minimal water)Aqueous conditions are common, but triflates, being more moisture-sensitive, can also be run under anhydrous conditions.[11][12]
Temperature Room Temp to 100 °CRoom Temperature to 80 °CThe higher reactivity of triflates often permits the use of lower reaction temperatures, which can be beneficial for sensitive substrates.[3]
Advantages More stable to hydrolysis, generally lower cost of the corresponding halide precursor.Higher reactivity allows for milder conditions; readily accessible from the parent ketone.[11]Stability vs. Reactivity is a classic trade-off. The ease of synthesis from cycloheptanone makes the triflate route highly attractive for rapid analog generation.
Disadvantages May require more forcing conditions (higher temp, stronger base, more specialized ligand).[9]More sensitive to moisture; triflating agents can be expensive and require careful handling.[9]The cost and handling of triflic anhydride or Comins' reagent are key considerations. The bromide may be more economical for large-scale synthesis if a viable route exists.
Experimental Workflows: From Precursor to Product

The choice between the bromide and the triflate begins before the coupling reaction itself, with the synthesis of the electrophile.

Workflow_Comparison Comparative Synthetic Workflow cluster_0 Triflate Route cluster_1 Bromide Route cluster_2 Coupling Stage Ketone Cycloheptanone Triflate Cycloheptenyl Triflate Ketone->Triflate Triflation (e.g., Tf₂O, Base) Suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) Triflate->Suzuki Precursor Other Precursor Bromide This compound Precursor->Bromide Multi-step Synthesis Bromide->Suzuki Product Coupled Product Suzuki->Product

Caption: Comparative workflow for the synthesis and coupling of vinyl triflates vs. vinyl bromides.

Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should perform optimization for their specific boronic acid partner and reaction scale.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted from general procedures for the coupling of vinyl bromides.[12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (8 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard Schlenk line glassware and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and P(t-Bu)₃ catalysts.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of Cyclohept-1-en-1-yl trifluoromethanesulfonate

This protocol is based on established methods for coupling reactive vinyl triflates.[11][13]

Materials:

  • Cyclohept-1-en-1-yl trifluoromethanesulfonate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)

  • Toluene, degassed

  • Standard Schlenk line glassware and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the cycloheptenyl triflate, arylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed toluene, followed by the aqueous Na₂CO₃ solution.

  • Reaction: Heat the vigorously stirred biphasic mixture to 80 °C. For highly reactive partners, the reaction may proceed efficiently at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and a cycloheptenyl triflate for Suzuki cross-coupling is a strategic decision guided by reactivity, precursor availability, and project goals.

  • Choose Cycloheptenyl Triflate for:

    • Speed and Efficiency: When rapid synthesis of analogs is required, the straightforward preparation from cycloheptanone followed by a milder, faster coupling reaction is highly advantageous.

    • Sensitive Substrates: When the coupling partner or product contains sensitive functional groups that may not tolerate the more forcing conditions sometimes required for vinyl bromides.

  • Choose this compound for:

    • Cost-Effectiveness at Scale: If an economical and scalable synthesis route for the bromide is established, it may be the preferred electrophile for large-scale campaigns, avoiding expensive triflating agents.

    • Enhanced Stability: When dealing with reaction conditions or purification steps involving prolonged exposure to aqueous or protic media where triflate hydrolysis could be a concern.

Ultimately, both substrates are highly effective electrophiles. By understanding the causal relationships between their chemical nature and reaction performance, researchers can harness the full power of the Suzuki-Miyaura coupling to advance their scientific and drug development objectives.

References

  • BenchChem. (2025). A Comparative Guide to Suzuki Coupling Efficiency: 1-Bromo-1-propene vs.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Vinyl Triflates versus Vinyl Halides in Suzuki Coupling.
  • Bruno, N. C. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • Pan, C., Chu, L., Liu, T., et al. (2024). Palladium-Catalyzed Triple Suzuki–Miyaura Reactions Using Cyclic (Vinyl Triflate)iodonium Salts. Organic Letters. [Link]

  • Long, L., Chen, H., & Li, S. (2010). Convenient and Efficient Palladium-Catalyzed Coupling Reaction Between Ferroceneboronic Acid and Organic Triflates. Synthetic Communications. [Link]

  • BenchChem. (2025).
  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Generation of cycloheptynes and cyclooctynes via a sulfoxide–magnesium exchange reaction of readily synthesized 2-sulfinylcycloalkenyl triflates. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Organic Chemist. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • J&K Scientific LLC. (2025). Suzuki Cross-Coupling. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
  • Beilstein Journal of Organic Chemistry. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings.
  • BenchChem. (2025). A Comparative Analysis of 1-Bromohept-2-ene in Suzuki and Stille Cross-Coupling Reactions.
  • Neufeldt, S. R., et al. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal.
  • National Institutes of Health. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-butene.
  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • National Institutes of Health. (n.d.). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. [Link]

  • ChemRxiv. (n.d.).
  • Chemchart. (n.d.). This compound (18317-64-1). [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromohept-2-ene.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. [Link]

  • Royal Society of Chemistry. (n.d.). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Chemical Science. [Link]

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A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise synthesis and unequivocal structural confirmation of intermediates are paramount. 1-Bromocyclohept-1-ene is a valuable vinyl halide building block, serving as a precursor for introducing the cycloheptene motif into more complex molecules, particularly in the development of novel therapeutics and materials.[1][2] Its utility, however, is entirely dependent on a reliable synthetic protocol and rigorous validation to ensure purity and correct regiochemistry.

This guide provides an in-depth analysis of a common synthetic route to this compound, contrasted with alternative methodologies. The core focus is a detailed, multi-platform spectroscopic validation workflow, explaining not just the expected data but the underlying chemical principles that make this a self-validating system.

Synthesis of Vinyl Halides: A Comparative Overview

The introduction of a bromo-alkene functionality can be achieved through various synthetic strategies, each with distinct advantages and drawbacks regarding substrate scope, stereoselectivity, and reaction conditions. While numerous methods exist for forming vinyl bromides[3][4], the synthesis of this compound often relies on the electrophilic halogenation of the corresponding cycloalkene.

Synthesis StrategyTypical ReagentsKey AdvantagesKey Considerations
Electrophilic Addition-Elimination Br₂, NBS in inert solventReadily available starting material (cycloheptene); straightforward procedure.Potential for side reactions like di-bromination; requires careful control of conditions to favor elimination over addition.[5]
From Ketones PPh₃, CBr₄; (PhO)₃P-Br₂Utilizes readily available cycloheptanone.Can require multi-step procedures or specialized reagents.[6]
From Alkynes HBr addition to cycloheptyneHigh regioselectivity for symmetrical alkynes.Synthesis of the cycloheptyne precursor can be challenging.[5]
From Tosylhydrazones N-Bromosuccinimide (NBS), TBABMetal-free conditions; good functional group tolerance.Requires preparation of the tosylhydrazone intermediate.[7]

For this guide, we will focus on the direct bromination/dehydrobromination of cycloheptene, a common and illustrative method that highlights the critical need for spectroscopic validation to confirm the desired product over potential byproducts.

Experimental Protocol: Synthesis from Cycloheptene

This protocol describes the synthesis of this compound via the electrophilic addition of bromine to cycloheptene, followed by base-induced elimination of HBr.

Materials:

  • Cycloheptene

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Bromine Addition: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptene (1.0 equiv) in anhydrous CCl₄. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 equiv) in CCl₄ via the dropping funnel. Maintain the temperature at 0 °C. The disappearance of the bromine's reddish-brown color indicates consumption.

  • Once the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The intermediate product is trans-1,2-dibromocycloheptane.

  • Dehydrobromination: In a separate flask, prepare a solution of potassium tert-butoxide (1.2 equiv) in tert-butanol.

  • Slowly add the solution containing the crude dibromide to the t-BuOK solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC/MS.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel chromatography to yield pure this compound.

Synthesis and Validation Workflow

The following diagram outlines the logical flow from starting materials to a fully validated product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage Reactants Cycloheptene + Br₂ Reaction1 Step 1: Electrophilic Addition (0°C, CCl₄) Reactants->Reaction1 Intermediate trans-1,2-Dibromocycloheptane Reaction1->Intermediate Reaction2 Step 2: Elimination (E2) (t-BuOK, reflux) Intermediate->Reaction2 Crude Crude Product Reaction2->Crude Workup Aqueous Workup & Extraction Crude->Workup Purify Vacuum Distillation or Chromatography Workup->Purify Product Pure this compound Purify->Product HNMR ¹H NMR Product->HNMR CNMR ¹³C NMR Product->CNMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Workflow from synthesis to spectroscopic validation.

The Pillars of Spectroscopic Validation

The confirmation of this compound's structure (C₇H₁₁Br, Molecular Weight: 175.07 g/mol ) rests on the combined, mutually reinforcing data from multiple spectroscopic techniques.[1][8] No single method is sufficient; together, they provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1]

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

  • Expected Data: (300 MHz, CDCl₃)

    • ~6.2 ppm (t, 1H): This downfield signal is characteristic of the vinylic proton (=C-H).[5] Its chemical shift is influenced by the deshielding effect of the double bond and the electronegative bromine atom on the adjacent carbon. It appears as a triplet due to coupling with the two equivalent protons on the adjacent allylic carbon (C3).

    • ~2.5 ppm (m, 2H): These are the allylic protons on C3, adjacent to the double bond. They are deshielded relative to other methylene groups.

    • ~2.2 ppm (m, 2H): Protons on C7, also allylic but adjacent to the bromine-bearing carbon.

    • ~1.5-1.8 ppm (m, 6H): A complex multiplet region corresponding to the remaining three methylene groups (C4, C5, C6) in the aliphatic ring.[5]

Causality: The absence of any signals in the 5.0-6.0 ppm range confirms the clean elimination of HBr and the absence of the starting cycloheptene. The distinct triplet at ~6.2 ppm is a key indicator of the 1-bromo regiochemistry.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization.

  • Expected Data: (75 MHz, CDCl₃)

    • ~135 ppm (C): The quaternary sp² carbon atom directly bonded to the bromine (C1). Its significant downfield shift is due to the direct attachment of the electronegative halogen.[5]

    • ~125 ppm (CH): The second sp² carbon of the double bond (C2), which bears a hydrogen atom.

    • ~25-35 ppm (CH₂): Multiple signals corresponding to the five sp³-hybridized methylene carbons of the cycloheptane ring.[5]

Causality: The presence of exactly two signals in the sp² region (~100-150 ppm) confirms the formation of a single double bond. The chemical shift of the C1 carbon is a definitive marker for the bromine's position.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of their bonds.[9]

  • Expected Data:

    • 3020-3080 cm⁻¹ (weak-medium): =C-H stretch, confirming the presence of a hydrogen on a double-bonded carbon. Saturated C-H stretches will appear just below 3000 cm⁻¹.[10]

    • 2850-2960 cm⁻¹ (strong): Aliphatic C-H stretches from the methylene groups in the ring.

    • 1640-1660 cm⁻¹ (medium): C=C stretch. The presence of this peak confirms the alkene functionality. Its position is influenced by substitution and ring strain.[10]

    • Below 800 cm⁻¹: C-Br stretch. This bond vibration appears in the fingerprint region and, while less diagnostic on its own, its presence is consistent with the product structure.[11]

Causality: The simultaneous presence of the =C-H and C=C stretching frequencies, combined with the absence of a broad O-H stretch (from residual alcohol), provides strong evidence for the successful formation of the target alkene.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

  • Expected Data:

    • Molecular Ion (M⁺): A pair of peaks at m/z 174 and m/z 176 . This is the most critical diagnostic feature.

    • Isotopic Pattern: The two molecular ion peaks will have a roughly 1:1 intensity ratio . This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br).[12]

    • Key Fragment: A significant peak at m/z 95 , corresponding to the loss of a bromine radical ([M-Br]⁺). This represents the stable cycloheptenyl cation.

Causality: The observation of the M⁺ and M⁺+2 peaks in a 1:1 ratio is unambiguous proof that the compound has a molecular formula containing a single bromine atom. The molecular weight confirms the formula C₇H₁₁Br.

Integrated Spectroscopic Validation Logic

This diagram illustrates how data from each spectroscopic method corroborates specific structural features of this compound.

G cluster_structure Molecular Structure cluster_evidence Spectroscopic Evidence mol This compound (C₇H₁₁Br) HNMR ¹H NMR - Vinylic H at ~6.2 ppm (t) - Aliphatic H at 1.5-2.5 ppm mol->HNMR confirms H environments & connectivity CNMR ¹³C NMR - C-Br at ~135 ppm - =C-H at ~125 ppm - 5 sp³ C signals mol->CNMR confirms C skeleton & hybridization IR IR Spec - =C-H stretch at ~3040 cm⁻¹ - C=C stretch at ~1650 cm⁻¹ mol->IR confirms functional groups (alkene) MS Mass Spec - M⁺ at m/z 174/176 (1:1 ratio) - [M-Br]⁺ at m/z 95 mol->MS confirms molecular formula & Br presence

Caption: Correlation of molecular features with spectroscopic data.

Conclusion

The synthesis of this compound, while conceptually straightforward, requires a rigorous and multi-faceted validation approach. Relying on a single spectroscopic technique is insufficient and can lead to the misidentification of isomers or impurities. By integrating the evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can create a self-validating system. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the target molecule's identity, purity, and regiochemistry, ensuring its suitability for subsequent applications in research and development.

References
  • Benchchem. (n.d.). A Comparative Guide to Greener Alternatives for Vinyl Bromide in Synthesis.
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  • Benchchem. (n.d.). This compound | 18317-64-1.
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  • MDPI. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions.
  • ResearchGate. (n.d.). Research Advances in the Synthetic Methods of Vinyl Bromides.
  • OUCI. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions.
  • Benchchem. (n.d.). This compound | 18317-64-1.
  • PubChem. (n.d.). This compound | C7H11Br | CID 565318.
  • Organic Chemistry Portal. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones.
  • ACS Publications. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry.
  • Wipf Group. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes.
  • PrepMate. (n.d.). Analyze the IR spectrum of 1-bromobutane and identify key functional group peaks.
  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes.
  • YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane.

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A Researcher's Guide to Confirming the Structure of Novel Cycloheptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is the bedrock of discovery. This guide provides an in-depth comparison of modern analytical techniques for the structural elucidation of novel cycloheptane derivatives. The unique conformational flexibility of the seven-membered ring presents distinct challenges, demanding a multi-faceted analytical approach. We will move beyond a simple listing of methods to explore the causal logic behind experimental design, ensuring a self-validating and robust structural assignment.

The Cycloheptane Conundrum: A Flexible Challenge

Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and chair forms, with a relatively low energy barrier for interconversion.[1][2] This conformational flexibility can lead to complex and averaged signals in spectroscopic analyses, particularly NMR, making definitive stereochemical assignments a significant hurdle. Therefore, a single analytical technique is often insufficient for complete structural and stereochemical elucidation. A synergistic approach, integrating data from multiple orthogonal techniques, is paramount.

The Analytical Workflow: A Multi-pronged Strategy

A robust strategy for confirming the structure of a novel cycloheptane derivative involves a logical progression of experiments. The initial steps focus on determining the molecular formula and identifying key functional groups. Subsequent, more sophisticated analyses are then employed to piece together the 3D structure, including relative and absolute stereochemistry.

G cluster_0 Initial Characterization cluster_1 Connectivity & Relative Stereochemistry cluster_2 Absolute Stereochemistry & Conformation MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern NMR_1D 1D NMR (¹H, ¹³C) - Chemical Environment - Proton/Carbon Count MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy - Functional Group ID IR->NMR_1D Identifies Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) - H-H, C-H Connectivity NMR_1D->NMR_2D Assign Protons & Carbons NOESY NOESY/ROESY - Through-Space Correlations - Relative Stereochemistry NMR_2D->NOESY Establish Connectivity XRay Single-Crystal X-ray Crystallography - Unambiguous 3D Structure - Absolute Configuration NOESY->XRay Propose Relative Stereochemistry CompChem Computational Chemistry (DFT) - Conformational Analysis - Prediction of Spectroscopic Data NOESY->CompChem Constrain Conformational Search XRay->CompChem Validate Computational Model

Caption: Integrated workflow for cycloheptane derivative structure elucidation.

I. Mass Spectrometry (MS): The First Piece of the Puzzle

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a novel compound.[3][4] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the purified cycloheptane derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of compounds. For less polar derivatives, atmospheric pressure chemical ionization (APCI) may be more effective.

  • Analysis: Analyze the sample using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Interpretation: The most intense peak in the spectrum will typically correspond to the protonated molecule [M+H]⁺ or another adduct (e.g., [M+Na]⁺). The measured mass-to-charge ratio (m/z) is used to calculate the molecular formula.

The fragmentation pattern observed in the mass spectrum, particularly with techniques like electron ionization (EI), can offer initial clues about the structure, such as the presence of specific functional groups or the stability of certain ring fragments.[5][6][7]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8][9] A combination of 1D and 2D NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecule.

A. 1D NMR: ¹H and ¹³C Spectroscopy

  • ¹H NMR: Provides information on the chemical environment and number of different types of protons. The chemical shifts, integration values, and coupling constants are all crucial pieces of data.

  • ¹³C NMR: Indicates the number of unique carbon atoms and their chemical environment (e.g., sp³, sp², C=O).

B. 2D NMR: Piecing the Puzzle Together

A suite of 2D NMR experiments is required to build the molecular framework:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing ¹H-¹H connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, establishing ¹H-¹³C one-bond connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting molecular fragments and identifying quaternary carbons.[10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, irrespective of their bonding. This is the primary NMR method for determining the relative stereochemistry of substituents on the cycloheptane ring.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a standard set of 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY) on a high-field NMR spectrometer (≥400 MHz).

  • Data Processing and Analysis: Process the spectra using appropriate software.

    • Start by assigning the easily identifiable proton and carbon signals.

    • Use the HSQC spectrum to link the assigned protons to their corresponding carbons.

    • Utilize the COSY spectrum to trace out proton-proton spin systems.

    • Employ the HMBC spectrum to connect these spin systems and establish the overall carbon skeleton.

    • Analyze the NOESY/ROESY spectrum to identify through-space correlations, which will reveal the relative spatial arrangement of protons and thus the relative stereochemistry.

Technique Information Gained Application to Cycloheptane Derivatives
¹H NMR Chemical shift, coupling constants, integrationProvides initial information on the number and type of protons.
¹³C NMR Number and type of carbon atomsConfirms the carbon skeleton.
COSY ¹H-¹H connectivity through bondsEstablishes proton spin systems within the ring and substituents.
HSQC ¹H-¹³C one-bond connectivityLinks protons to their directly attached carbons.
HMBC ¹H-¹³C long-range connectivity (2-3 bonds)Connects different parts of the molecule and identifies quaternary centers.
NOESY/ROESY ¹H-¹H through-space proximityDetermines the relative stereochemistry of substituents on the ring.

III. Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters.[11][12][13] This technique is particularly valuable for complex molecules where NMR data may be ambiguous.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the novel cycloheptane derivative of sufficient quality and size. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Determination of Absolute Configuration: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can often be determined using anomalous dispersion effects, typically by calculating the Flack parameter.[11][14]

While powerful, the primary limitation of X-ray crystallography is the requirement for high-quality single crystals, which can be difficult to obtain.[15]

IV. Computational Chemistry: A Powerful Predictive and Corroborative Tool

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and confirming molecular structures.[16][17] It can be used to:

  • Predict Low-Energy Conformations: By performing a conformational search, the most stable conformations of the cycloheptane ring can be identified.[18]

  • Predict Spectroscopic Data: NMR chemical shifts and coupling constants can be calculated for the predicted low-energy conformers and compared with experimental data to aid in structural assignment.

  • Corroborate Stereochemical Assignments: The calculated energies of different diastereomers can help to confirm the experimentally determined stereochemistry.

Experimental Workflow: DFT-Based Structural Analysis

G Input Proposed Structure(s) from NMR & MS Data ConfSearch Conformational Search (e.g., Molecular Mechanics) Input->ConfSearch DFT_Opt DFT Geometry Optimization of Low-Energy Conformers ConfSearch->DFT_Opt NMR_Calc DFT Calculation of NMR Parameters DFT_Opt->NMR_Calc Energy_Analysis Relative Energy Analysis DFT_Opt->Energy_Analysis Comparison Comparison with Experimental Data NMR_Calc->Comparison Energy_Analysis->Comparison Output Confirmed Structure & Conformation Comparison->Output

Caption: Workflow for computational structure confirmation.

By integrating these powerful analytical techniques, researchers can confidently and accurately determine the complete three-dimensional structure of novel cycloheptane derivatives, a critical step in the journey from discovery to application.

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comparing the efficacy of different palladium catalysts for vinyl bromide coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Catalyst Efficacy in Vinyl Bromide Coupling Reactions

For the modern researcher in synthetic and medicinal chemistry, the palladium-catalyzed cross-coupling of vinyl bromides is an indispensable method for constructing complex molecular architectures.[1][2] Vinyl bromides represent a strategic balance of reactivity and stability, making them superior to less reactive chlorides and more cost-effective than the corresponding iodides.[3] The success of these transformations, however, is critically dependent on the selection of the palladium catalyst system. The ligand sphere surrounding the palladium atom dictates the catalyst's activity, stability, and substrate scope, influencing everything from reaction rates to product yields.

This guide provides an in-depth comparison of the primary classes of palladium catalysts used for vinyl bromide coupling. We will move beyond simple protocols to explore the causal relationships between ligand architecture and catalytic performance, empowering you to make informed decisions for your specific synthetic challenges.

The Catalytic Landscape: A Comparative Analysis of Palladium Ligand Systems

The efficacy of a palladium catalyst in cleaving the C-Br bond of a vinyl bromide and facilitating bond formation is determined almost entirely by the ligands coordinated to the metal center.[4] These ligands modulate the electronic and steric properties of the palladium, directly impacting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] We will examine three major classes of catalyst systems.

The Workhorses: Traditional Triarylphosphine Ligands

Catalyst systems based on simple triarylphosphines, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts generated in situ from Pd(OAc)₂ or PdCl₂ and triphenylphosphine (PPh₃), are the foundational tools for vinyl bromide coupling.[3][6]

  • Mechanistic Insight: Triphenylphosphine is a moderately electron-donating ligand that effectively stabilizes the active Pd(0) species. However, its relatively modest steric bulk and electron-donating ability mean that the oxidative addition of the vinyl bromide to the palladium center can be slow, often requiring elevated temperatures to achieve reasonable reaction rates.[1]

  • Performance Profile: These catalysts are cost-effective and proficient for a range of standard transformations like Suzuki, Sonogashira, and Heck couplings, particularly with activated substrates.[3][7][8] Their primary limitation is a lower reactivity towards challenging or sterically hindered substrates, which may result in lower yields or require higher catalyst loadings.

The High-Performers: Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald-Type)

The development of bulky and electron-rich phosphine ligands by groups like Buchwald and Hartwig revolutionized palladium catalysis.[9][10] Ligands such as XPhos, SPhos, and their counterparts are designed to generate highly active catalysts.

  • Mechanistic Insight: The key to these ligands' success lies in two core features. First, their significant steric bulk promotes the formation of highly reactive, monoligated 14-electron "Pd(L)" species in solution.[4][11] This coordinatively unsaturated complex is more accessible to the vinyl bromide, dramatically accelerating the rate-limiting oxidative addition step.[4] Second, these ligands are potent σ-donors, increasing the electron density at the palladium center, which further facilitates the cleavage of the C-Br bond.[4][10]

  • Performance Profile: These systems exhibit exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs).[11] They are the catalysts of choice for difficult couplings involving sterically demanding substrates, unactivated partners, and are the gold standard for C-N bond formation in Buchwald-Hartwig aminations of vinyl bromides.[9][12][13][14]

The Robust Innovators: N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands, offering a unique combination of reactivity and stability.[15][16]

  • Mechanistic Insight: NHCs are powerful σ-donating ligands, even more so than most electron-rich phosphines.[15][16] This strong electron donation makes the associated palladium center highly nucleophilic and exceptionally reactive in oxidative addition.[15] Furthermore, the Pd-NHC bond is remarkably strong and stable, which prevents ligand dissociation and catalyst decomposition at high temperatures, conferring exceptional robustness.[15][16]

  • Performance Profile: NHC-palladium complexes are highly versatile and demonstrate excellent performance across a wide array of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[17] Their high stability makes them particularly valuable for reactions requiring high temperatures and for activating traditionally less reactive coupling partners.[18]

Comparative Performance Data at a Glance

The following table summarizes the general performance characteristics of these catalyst classes for key vinyl bromide coupling reactions. Yields are highly dependent on the specific substrates and conditions used.

Catalyst System (Precursor + Ligand)Coupling ReactionTypical ConditionsYield RangeKey Advantages & Limitations
Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ Suzuki, Sonogashira, HeckToluene or DMF, 80-110 °CGood to ExcellentAdvantages: Cost-effective, widely available. Limitations: May require higher temperatures; less effective for hindered substrates.[1][3][7]
Pd₂(dba)₃ / XPhos or SPhos Suzuki, Buchwald-HartwigDioxane or Toluene, RT to 100 °CExcellentAdvantages: High TONs/TOFs, excellent for hindered substrates, broad scope. Limitations: Higher ligand cost.[10][13]
[Pd(IPr)Cl₂]₂ or Pd(OAc)₂ / IPr Suzuki, Heck, SonogashiraToluene or Dioxane, 80-120 °CExcellentAdvantages: High thermal stability, very high activity, robust. Limitations: Ligand synthesis can be more complex.[15][17]

The Engine of Synthesis: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling serves as a representative example of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_caption Pd0 "Pd(0)L₂" Active Catalyst OxAdd "(R¹)Pd(II)(Br)L₂" Oxidative Addition Complex Pd0->OxAdd R¹-Br (Vinyl Bromide) Trans "(R¹)Pd(II)(R²)L₂" Diorganopalladium Complex OxAdd->Trans R²-B(OR)₂ (Boronic Acid/Ester) + Base Trans:w->Pd0:e RedEl Product R¹-R² Trans->RedEl Reductive Elimination caption General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the active Pd(0) catalyst undergoing Oxidative Addition with the vinyl bromide (R¹-Br), forming a Pd(II) intermediate. This step involves the cleavage of the C-Br bond and is often rate-limiting.[7] Next, in Transmetalation , the organic group (R²) from the coupling partner (e.g., a boronic acid) is transferred to the palladium center. Finally, Reductive Elimination forms the new C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Field-Proven Experimental Protocols

The following protocols provide detailed, reproducible methods for common vinyl bromide coupling reactions, reflecting best practices in a research setting.

Protocol 1: Suzuki-Miyaura Coupling Using a Buchwald-Type Catalyst

This protocol details the coupling of a generic vinyl bromide with an arylboronic acid using a highly active Pd/SPhos catalyst system.

Suzuki_Workflow start Start setup Assemble Flame-Dried Schlenk Flask under Argon start->setup add_solids Add Vinyl Bromide, Boronic Acid, Base (K₃PO₄) setup->add_solids add_catalyst Add Pd(OAc)₂ and SPhos Ligand add_solids->add_catalyst add_solvent Add Degassed Solvent (e.g., Toluene) add_catalyst->add_solvent react Heat Reaction Mixture (e.g., 100 °C) add_solvent->react monitor Monitor Progress by TLC or GC-MS react->monitor workup Cool, Quench, and Extract monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Obtain Pure Coupled Product purify->end

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Copper-Cocatalyzed Sonogashira Coupling

This classic protocol is highly effective for coupling vinyl bromides with terminal alkynes to form valuable enyne motifs.[3][6][19]

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the vinyl bromide (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).[3]

  • Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (NEt₃, 2.0 mmol, 2.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a short pad of Celite to remove insoluble salts, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure enyne.

Conclusion and Future Outlook

The choice of a palladium catalyst for vinyl bromide coupling is a critical decision that directly impacts synthetic efficiency. While traditional phosphine-based catalysts remain useful for simpler transformations, the superior reactivity and broader scope of bulky, electron-rich phosphine (Buchwald-type) and N-heterocyclic carbene (NHC) ligands have made them the modern standard for complex and challenging applications. The enhanced performance of these advanced systems stems directly from ligand designs that accelerate the rate-limiting oxidative addition step and increase overall catalyst stability.

Looking ahead, the field continues to evolve with the development of even more active catalyst systems, including those that operate at parts-per-million (ppm) loadings and the application of novel technologies like photocatalysis to drive these transformations under even milder conditions.[11] By understanding the fundamental principles outlined in this guide, researchers can better navigate the catalytic landscape to accelerate discovery in drug development and materials science.

References

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of complex molecular architectures. These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the plethora of electrophiles utilized, vinyl halides are of paramount importance for the creation of substituted alkenes, which are key structural motifs in numerous biologically active compounds. The choice of the vinyl halide—be it an iodide, bromide, chloride, or fluoride—is a critical decision that profoundly influences reaction efficiency, scope, and economic viability. This guide provides an in-depth comparative analysis of vinyl halide reactivity across a range of seminal cross-coupling reactions, supported by experimental insights and mechanistic principles, to empower researchers in making informed decisions for substrate selection and reaction optimization.

The Fundamental Reactivity Trend: A Consequence of Bond Dissociation Energies

The reactivity of vinyl halides in palladium-catalyzed cross-coupling reactions is predominantly dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the vinyl halide to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond and the formation of a new palladium(II) species. The generally accepted order of reactivity for vinyl halides is:

Vinyl Iodide > Vinyl Bromide > Vinyl Chloride > Vinyl Fluoride

This trend is a direct reflection of the C-X bond dissociation energies (BDEs). The C-I bond is the weakest, making vinyl iodides the most reactive, while the C-F bond is the strongest, rendering vinyl fluorides largely unreactive under standard conditions.

BondApproximate Bond Dissociation Energy (kcal/mol)
C-I (vinyl)~65-70
C-Br (vinyl)~75-80
C-Cl (vinyl)~90-95
C-F (vinyl)~110-115

Note: These are approximate values and can vary depending on the specific molecular structure.

The weaker the C-X bond, the lower the activation energy for oxidative addition, and consequently, the faster the reaction proceeds, often under milder conditions.

Visualizing the Core Principle: The Oxidative Addition Step

G cluster_legend Legend pd0 Pd(0)L₂ pd_complex [Pd(0)L₂(η²-Vinyl-X)] pd0->pd_complex Coordination vinylligand Vinyl-X vinylligand->pd_complex pd2 trans-[Pd(II)(Vinyl)(X)L₂] pd_complex->pd2 Oxidative Addition (Rate-Determining Step) I Vinyl-I Br Vinyl-Br Cl Vinyl-Cl F Vinyl-F rate Reactivity Trend: I > Br > Cl > F

Caption: The rate-determining oxidative addition of a vinyl halide to a Pd(0) catalyst.

Performance Comparison in Key Cross-Coupling Reactions

The established reactivity trend of vinyl halides is a recurring theme across various named cross-coupling reactions. However, the practical implications and the strategies to overcome the inertness of less reactive halides vary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of C-C bond formation. The reactivity of vinyl halides in this reaction directly follows the established trend.

Vinyl HalideRelative ReactivityTypical Reaction ConditionsObserved Yields
Vinyl Iodide Very HighPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, RT to 60 °CExcellent (often >90%)
Vinyl Bromide HighPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 60-80 °CGood to Excellent (70-95%)
Vinyl Chloride LowPd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), strong base (e.g., K₃PO₄), high temperatures (100-120 °C)Moderate to Good (40-80%), highly ligand-dependent
Vinyl Fluoride Very LowGenerally not usedVery low to no reaction

Causality Behind Experimental Choices: The high reactivity of vinyl iodides and bromides allows for the use of standard palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the stronger C-Cl bond in vinyl chlorides necessitates more forcing conditions and specialized catalyst systems. Bulky, electron-rich phosphine ligands are crucial as they increase the electron density on the palladium center, which facilitates the oxidative addition of the electron-deficient vinyl chloride.

This procedure is a general guideline for the coupling of a vinyl bromide with an arylboronic acid.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

  • Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC/MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G start Vinyl Bromide + Arylboronic Acid reagents Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O reaction Heat to 80 °C start->reaction reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura coupling, the reactivity of vinyl halides is dictated by the strength of the C-X bond.

Vinyl HalideRelative ReactivityTypical Reaction ConditionsObserved Yields
Vinyl Iodide Very HighPd(OAc)₂, PPh₃, Et₃N, DMF, 60-80 °CExcellent (often >90%)
Vinyl Bromide HighPd(OAc)₂, PPh₃, Et₃N, DMF, 80-100 °CGood to Excellent (70-95%)
Vinyl Chloride LowPalladacycle catalysts or bulky phosphine ligands, higher temperatures (>120 °C)Moderate to Good (50-80%)
Vinyl Fluoride Very LowGenerally not usedVery low to no reaction

Field-Proven Insights: While vinyl iodides are highly reactive, their propensity to undergo side reactions, such as homocoupling, can sometimes be a drawback. Vinyl bromides often offer a good balance of reactivity and stability. For large-scale synthesis, the cost-effectiveness of vinyl chlorides makes them attractive, provided an efficient catalytic system can be identified.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds by coupling a vinyl halide with a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Vinyl HalideRelative ReactivityTypical Reaction ConditionsObserved Yields
Vinyl Iodide Very HighPd(PPh₃)₄, CuI, Et₃N, THF, RTExcellent (often >90%)
Vinyl Bromide HighPdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 50-70 °CGood to Excellent (70-95%)
Vinyl Chloride LowHigh temperatures, specialized ligands, often requires pressureModerate (40-70%)
Vinyl Fluoride Very LowExtremely rareVery low to no reaction

Self-Validating System: The high reactivity of vinyl iodides allows for Sonogashira couplings to be performed under very mild conditions, often at room temperature. Vinyl bromides are also efficient substrates, although they may require some heating. The coupling of vinyl chlorides is more challenging and necessitates higher temperatures and carefully chosen catalyst systems. Copper-free Sonogashira protocols have also been developed, which are particularly advantageous in the synthesis of active pharmaceutical ingredients (APIs) where copper contamination is a concern.

This protocol is a general method for the coupling of a vinyl bromide with a terminal alkyne using a palladium catalyst and a copper(I) cocatalyst.

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), copper(I) iodide (2-5 mol%), and the vinyl bromide (1.0 equiv).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 70 °C) and monitor by TLC or GC/MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® and wash with an organic solvent (e.g., ethyl acetate). Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

G pd_cycle Palladium Cycle cu_cycle Copper Cycle cu_acetylide Cu-C≡CR cu_cycle->cu_acetylide baseH Base-H⁺X⁻ cu_cycle->baseH pd0 Pd(0)L₂ pd2_vinyl Vinyl-Pd(II)-X pd0->pd2_vinyl pd2_alkynyl Vinyl-Pd(II)-C≡CR pd2_vinyl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 product Vinyl-C≡CR pd2_alkynyl->product Reductive Elimination vinyl_halide Vinyl-X vinyl_halide->pd0 Oxidative Addition alkyne H-C≡CR alkyne->cu_acetylide Deprotonation cu_acetylide->pd2_vinyl base Base cu_acetylcyc cu_acetylcyc

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide. This reaction is known for its tolerance of a wide variety of functional groups. The reactivity of vinyl halides follows the expected trend.

Vinyl HalideRelative ReactivityTypical Reaction ConditionsObserved Yields
Vinyl Iodide Very HighPd(PPh₃)₄, THF, 50 °CExcellent (often >90%)
Vinyl Bromide HighPd(PPh₃)₄, DMF, 80 °CGood to Excellent (70-95%)
Vinyl Chloride LowRequires higher temperatures and more active catalystsModerate (40-70%)
Vinyl Fluoride Very LowGenerally not usedVery low to no reaction

Trustworthiness: A key advantage of the Stille coupling is that it does not require a base, which can be beneficial for substrates with base-sensitive functional groups. However, the toxicity of organotin reagents is a significant drawback.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl or vinyl halide and an amine.

Vinyl HalideRelative ReactivityTypical Reaction ConditionsObserved Yields
Vinyl Iodide HighPd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80 °CGood to Excellent (70-95%)
Vinyl Bromide Moderate to HighPd₂(dba)₃, bulky phosphine ligands (e.g., Xantphos), NaOt-Bu, Toluene, 100 °CGood (60-90%)
Vinyl Chloride LowRequires specialized, highly active catalyst systemsModerate, highly substrate and ligand dependent
Vinyl Fluoride Very LowGenerally not usedVery low to no reaction

Expertise & Experience: The choice of ligand is particularly critical in the Buchwald-Hartwig amination of vinyl halides. Bidentate phosphine ligands like BINAP and DPEphos, as well as bulky monophosphine ligands, have proven effective in promoting this transformation. The strong base, typically sodium tert-butoxide, is required to deprotonate the amine and generate the active nucleophile.

Conclusion and Future Perspectives

The reactivity of vinyl halides in cross-coupling reactions is a well-established trend governed by the C-X bond strength, with the order being I > Br > Cl > F. Vinyl iodides and bromides are highly reliable substrates that react under mild conditions with a broad range of coupling partners. While vinyl chlorides are more challenging to activate, advances in ligand design and catalyst development have significantly expanded their utility, offering a more cost-effective alternative for large-scale applications. Vinyl fluorides remain largely unreactive in these transformations.

For researchers in drug development and process chemistry, a thorough understanding of these reactivity trends is essential for efficient route design and optimization. The choice of vinyl halide should be a careful consideration of reactivity, stability, cost, and the specific requirements of the target molecule. Future research will likely focus on the development of even more active and versatile catalysts that can activate C-Cl and even C-F bonds under milder conditions, further expanding the synthetic chemist's toolbox.

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  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. (URL: [Link])

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - Frontiers. (URL: [Link])

  • Stille Coupling - Organic Chemistry Portal. (URL: [Link])

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: [Link])

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  • Bond Dissociation Energies. (URL: [Link])

  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC - NIH. (URL: [Link])

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  • Bond dissociation energy - Wikipedia. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but a cornerstone of reliable and reproducible scientific outcomes. 1-Bromocyclohept-1-ene, a versatile building block in organic synthesis, is no exception.[1] Its utility in constructing complex molecular architectures necessitates a stringent evaluation of its purity, as even minor impurities can lead to unforeseen side reactions, decreased yields, and compromised biological activity in downstream applications.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present illustrative data, and provide detailed, self-validating protocols to ensure the highest degree of scientific integrity in your analysis.

The Synthetic Landscape and Potential Impurities

The common synthesis of this compound typically involves the bromination of cycloheptene.[1] This reaction, while effective, can lead to the formation of key impurities that may co-purify with the desired product. Understanding these potential contaminants is critical for developing a robust analytical strategy.

  • 1,2-Dibromocycloheptane: A common byproduct resulting from the addition of bromine across the double bond of cycloheptene.[1]

  • Cycloheptene: Unreacted starting material that may be carried through the workup and purification steps.

Our analytical approach must therefore be capable of not only quantifying the primary analyte but also resolving and identifying these likely impurities.

A Comparative Analysis of Analytical Techniques

The three pillars of organic compound analysis—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and standalone Mass Spectrometry (MS)—each offer a unique lens through which to view the purity of a this compound sample.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Specialist

GC-MS is a powerful technique for separating volatile compounds and providing their mass-to-charge ratio. It is particularly well-suited for identifying and quantifying impurities in a mixture.

The Causality Behind the Method: The choice of a non-polar capillary column is deliberate. Since "like dissolves like," a non-polar stationary phase is ideal for separating non-polar compounds like this compound and its likely hydrocarbon-based impurities. The elution order is primarily determined by the boiling points of the analytes. The mass spectrometer then provides definitive identification of each separated component.

Quantitative Data Comparison

The following tables present hypothetical, yet realistic, data for a high-purity sample of this compound and a sample containing common impurities, as analyzed by GC-MS, ¹H NMR, and ¹³C NMR.

Table 1: GC-MS Data Comparison

CompoundRetention Time (High Purity Sample)Area % (High Purity Sample)Retention Time (Impure Sample)Area % (Impure Sample)
Cycloheptene4.25 min-4.25 min5.2%
This compound 5.80 min >99.5% 5.80 min 89.8%
1,2-Dibromocycloheptane--7.15 min5.0%

Table 2: ¹H NMR (400 MHz, CDCl₃) Data Comparison

CompoundChemical Shift (δ) ppm (High Purity)Integration (High Purity)Multiplicity (High Purity)Chemical Shift (δ) ppm (Impure)Integration (Impurity Signal)Multiplicity (Impurity Signal)
Vinylic H of this compound ~6.10 1H t ~6.10-t
Allylic CH₂ of this compound~2.452Hm~2.45-m
Allylic CH₂ of this compound~2.152Hm~2.15-m
Other CH₂ of this compound~1.50-1.806Hm~1.50-1.80-m
Vinylic H of Cycloheptene---~5.790.1Ht
CH-Br of 1,2-Dibromocycloheptane---~4.500.1Hm

Table 3: ¹³C NMR (100 MHz, CDCl₃) Data Comparison

CompoundChemical Shift (δ) ppm (High Purity)Chemical Shift (δ) ppm (Impure)
C-Br of this compound ~125.5 ~125.5
C=C of this compound ~135.0 ~135.0
CH₂ of this compound~35.2, ~31.8, ~29.5, ~28.0, ~26.5~35.2, ~31.8, ~29.5, ~28.0, ~26.5
C=C of Cycloheptene-~130.4
CH-Br of 1,2-Dibromocycloheptane-~55.0

Experimental Protocols

GC-MS Analysis Protocol

This protocol is designed for the separation and identification of this compound and its primary impurities.

Caption: Workflow for GC-MS Purity Assessment.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial. b. Dissolve the sample in 10 mL of high-purity ethyl acetate to create a 1 mg/mL solution. c. Vortex the solution until the sample is completely dissolved. d. Filter the solution through a 0.22 µm PTFE syringe filter into a clean GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 40-400.

3. Data Analysis: a. Integrate the total ion chromatogram (TIC) to determine the peak areas of all components. b. Identify each peak by comparing its mass spectrum with a reference library (e.g., NIST). c. For this compound, confirm the presence of the characteristic molecular ion peaks at m/z 174 and 176 (due to the ⁷⁹Br and ⁸¹Br isotopes) in an approximate 1:1 ratio. d. Calculate the purity by dividing the peak area of this compound by the total area of all peaks.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

qNMR provides a highly accurate method for determining the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.

Caption: Workflow for Quantitative ¹H NMR Purity Assessment.

1. Sample Preparation: a. Use a calibrated analytical balance to accurately weigh approximately 15 mg of the synthesized this compound into a clean, dry vial. Record the mass to at least 0.01 mg. b. To the same vial, add approximately 10 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene), and record the exact mass. The standard should have a known purity and its protons should resonate in a region of the ¹H NMR spectrum that does not overlap with the analyte signals. c. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. d. Ensure complete dissolution by vortexing or gentle sonication. e. Transfer the solution to a clean 5 mm NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Pulse Program: Standard 1D proton experiment.
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the standard (typically 30-60 seconds for accurate quantification).
  • Number of Scans: 8 to 16, depending on the sample concentration.
  • Acquisition Time: At least 3 seconds.

3. Data Processing and Purity Calculation: a. Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform Fourier transform. b. Carefully phase the spectrum and perform baseline correction. c. Integrate a well-resolved, non-overlapping signal of this compound (e.g., the vinylic proton at ~6.10 ppm). d. Integrate a well-resolved signal of the internal standard. e. Calculate the purity using the following equation:

Conclusion: A Multi-faceted Approach to Purity Assessment

For a comprehensive and robust assessment of the purity of synthesized this compound, a multi-technique approach is recommended. GC-MS provides excellent separation and identification of volatile impurities, while quantitative ¹H NMR offers a highly accurate determination of the absolute purity of the bulk material. By understanding the principles behind each technique and implementing rigorous, well-documented protocols, researchers can ensure the quality of their synthetic intermediates and the integrity of their scientific endeavors.

References

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The Synthetic Versatility of 1-Bromocyclohept-1-ene: A Comparative Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the diverse array of synthons available, cyclic vinyl halides serve as valuable linchpins in a multitude of synthetic transformations. This guide provides an in-depth technical review of the synthetic utility of 1-bromocyclohept-1-ene, a seven-membered cyclic vinyl bromide. We will objectively compare its performance in key reaction classes with alternative cyclic vinyl halides and provide supporting experimental data to inform your synthetic design.

Introduction to this compound: Structure and Reactivity

This compound (C₇H₁₁Br) is a halogenated cycloalkene characterized by a bromine atom attached to a double bond within a seven-membered carbon ring.[1][2] This structural arrangement imparts a unique combination of reactivity, influenced by the electron-withdrawing nature of the bromine atom and the conformational flexibility of the cycloheptene ring.[3][4] The key reactive sites of this molecule are the carbon-bromine bond, susceptible to a variety of cross-coupling and substitution reactions, and the double bond, which can participate in addition and cycloaddition reactions.

Key Properties of this compound:

PropertyValue
Molecular Formula C₇H₁₁Br
Molecular Weight 175.07 g/mol
CAS Number 18317-64-1
Physical Form Liquid

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a competent substrate for several of these transformations. The choice of a specific coupling reaction often depends on the desired product, functional group tolerance, and the availability of the coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely used method for the formation of carbon-carbon bonds.[5] For vinyl bromides like this compound, this reaction provides an efficient route to substituted cycloheptenes.

General Reaction Scheme:

(Image of Heck reaction of 1-bromocycloheptene with an acrylate)

(Image of Sonogashira coupling of 1-bromocycloheptene with phenylacetylene)

(Image of Stille coupling of 1-bromocycloheptene with an organostannane)

(Image of lithiation of 1-bromocycloheptene and subsequent reaction with an electrophile)

Caption: Workflow for the lithiation of this compound and subsequent electrophilic trapping.

Cycloaddition Reactions

While this compound itself is not a highly reactive dienophile in Diels-Alder reactions due to the electron-donating nature of the bromine atom via resonance, it can serve as a precursor to more reactive species. D[6]ehydrobromination can generate the highly strained and reactive cycloheptyne, which readily undergoes [4+2] and [3+2] cycloaddition reactions.

[7]For instance, cycloheptyne generated in situ can react with 1,3-diphenylisobenzofuran in a [4+2] cycloaddition or with phenyl azide in a [3+2] dipolar cycloaddition to form the corresponding cycloadducts.

[3]### 6. Synthesis of Fused Heterocycles

This compound is a valuable starting material for the synthesis of cyclohepta-fused heterocyclic compounds, which are of interest in medicinal chemistry. For example, it can be a precursor in the synthesis of cyclohepta[b]thiophenes, which have shown potential as antiproliferative agents. T[3]he synthesis of 4H-cyclohepta[b]thiophen-4-ones has also been reported, starting from precursors derived from cycloheptanone.

This compound demonstrates considerable utility as a synthetic intermediate. Its participation in a range of palladium-catalyzed cross-coupling reactions, its ability to be converted into a reactive organolithium species, and its role as a precursor to the highly reactive cycloheptyne for cycloaddition reactions highlight its versatility.

While direct comparative data with other cyclic vinyl bromides is sometimes limited in the literature, the general principles of reactivity suggest that this compound offers a good balance of stability and reactivity for the construction of seven-membered ring-containing molecules. Future research focusing on the development of more efficient and selective catalytic systems for the functionalization of this compound will undoubtedly expand its application in the synthesis of complex targets in drug discovery and materials science.

References

  • Jones, G., Jones, R. K., & Robinson, M. J. (1973). Synthesis of 4H-cyclohepta[b]thiophen-4-ones, 4H-cyclohepta[b]furan-4-one, and 9H-cyclohepta[b]pyridin-9-one. Journal of the Chemical Society, Perkin Transactions 1, 968-972. [Link]

  • Dommerholt, J., Rutjes, F. P. J. T., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. [Link]

  • Homework.Study.com. (n.d.). Explain the product(s) of the nucleophilic substitution reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. J. T. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388–4391. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Anderson, D. R., & Collum, D. B. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54652. [Link]

  • University of Colorado Boulder. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Organic Syntheses. (n.d.). 2. Retrieved from [Link]

  • Bailey, W. F., & Longstaff, S. C. (2020). Optimization of Organolithium Reactions. Israel Journal of Chemistry, 60(5-6), 425-434. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1-Bromocyclohept-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances. 1-Bromocyclohept-1-ene (CAS No. 18317-64-1), a halogenated cycloalkene, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. The procedures outlined here are designed to ensure that this compound is managed in a way that protects laboratory personnel and the environment.

Foundational Knowledge: Hazard Assessment and Chemical Profile

Effective disposal begins with a thorough understanding of the substance's properties and hazards. This compound is classified as a brominated organic compound, which places it in the specific chemical waste category of Halogenated Organic Waste .[3] This classification is the single most important factor determining its disposal pathway, as halogenated wastes cannot be mixed with non-halogenated streams and require specialized disposal methods, typically high-temperature incineration at a licensed facility.[3]

The rationale for this strict segregation is twofold:

  • Environmental & Safety: Improper disposal or mixing can lead to the formation of highly toxic byproducts. Burning halogenated compounds in standard incinerators can produce acid gases (like hydrobromic acid) and other pollutants if not properly scrubbed.

  • Logistical & Cost: Disposal facilities charge significantly more for halogenated waste due to the specialized equipment and processes required for its safe destruction.[4] Cross-contaminating a large volume of non-halogenated solvent waste with a small amount of a halogenated compound will force the entire volume to be treated as the more hazardous and costly waste stream.[4]

For quick reference, the key characteristics of this compound are summarized below.

PropertyValue / ClassificationSource(s)
Chemical Name This compound[1][2]
CAS Number 18317-64-1[1][2]
Molecular Formula C₇H₁₁Br[1]
Molecular Weight 175.07 g/mol [1]
Waste Category Halogenated Organic Waste [3][5]
Physical Form Liquid
Inferred Hazards Combustible liquid, Skin/Eye Irritant, Respiratory Irritant, Toxic to aquatic life[6]
Storage Store sealed in a dry, cool (2-8°C) environment
Incompatible Materials Strong oxidizing agents, acids, bases, metals[7]
Primary Disposal Method Regulated Hazardous Waste Incineration[3]
Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, it is imperative to establish a safe working environment.

  • Engineered Controls: All transfers and handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent dermal and ocular exposure.

    • Gloves: Wear compatible chemical-resistant gloves. Double-gloving with nitrile or using thicker Viton gloves is recommended for handling halogenated solvents.[7] Always consult the glove manufacturer's compatibility chart.

    • Eye Protection: Chemical splash goggles are required at all times.[8]

    • Protective Clothing: A full-length, buttoned lab coat must be worn to protect from incidental splashes.[8]

Step-by-Step Waste Collection and Segregation Protocol

This protocol ensures that waste is collected, stored, and prepared for disposal in a manner that is safe, compliant, and logical.

Step 1: Select the Appropriate Waste Container

  • Action: Obtain a dedicated, properly vetted hazardous waste container.

  • Causality: The container must be chemically compatible to prevent degradation, leaks, or reactions. Polyethylene (HDPE) carboys are standard for halogenated solvent waste.[7] The use of metal safety cans is explicitly discouraged, as halogenated solvents can slowly degrade to form acidic byproducts (e.g., HBr), which will corrode the metal can, leading to catastrophic failure.[7] The container must have a screw-top cap to ensure it can be kept closed and vapor-tight.[9]

Step 2: Label the Container Before Use

  • Action: Affix a "Hazardous Waste" tag or label to the empty container.[4]

  • Causality: Pre-labeling prevents the creation of "mystery" waste containers. The label must include the words "Hazardous Waste," the full chemical names of all constituents (i.e., "this compound" and any other chemicals or solvents it may be mixed with), and the approximate percentages of each.[9]

Step 3: Segregate and Add Waste

  • Action: In a fume hood, carefully pour the this compound waste into the labeled container.

  • Causality: This is the most critical control step. Ensure that only halogenated wastes are added to this container.[3][4] Do not add non-halogenated solvents, strong acids, bases, or oxidizers.[7] Mixing incompatible waste streams can generate heat, pressure, or toxic gases. Keep the container opening away from your breathing zone during transfer.

Step 4: Secure and Store the Waste Container

  • Action: Tightly close the container cap immediately after adding waste. Store the container in a designated Satellite Accumulation Area (SAA).[4]

  • Causality: Keeping the container closed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere and protects the waste from contamination.[9] The SAA should provide secondary containment (e.g., a large tub) to contain any potential leaks and must be located away from heat sources, open flames, or direct sunlight.[7][10]

Step 5: Arrange for Final Disposal

  • Action: Once the container is approximately 75% full, submit a chemical waste collection request through your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor.[4]

  • Causality: Do not overfill containers, as this can lead to splashing during transport and does not leave adequate headspace for vapor expansion. Your EHS office is the authoritative entity responsible for ensuring the waste is transported and disposed of in accordance with all local, state, and federal regulations.

Spill and Emergency Procedures

Small Spills (manageable within 10-15 minutes):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11]

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealable container.[10][11]

  • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Clean the spill area thoroughly.

Large Spills:

  • Evacuate the immediate area.

  • Alert others and activate the nearest fire alarm if there is a fire or significant inhalation risk.

  • Contact your institution's emergency response number and the EHS office immediately.[4]

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation: This compound classify Is this a Halogenated Organic Compound? start->classify select_container Select Compatible Container (e.g., HDPE/Polyethylene) classify->select_container Yes warn_metal CRITICAL: Do NOT use metal containers. Risk of corrosion and failure. select_container->warn_metal label_container Affix 'Hazardous Waste' Label. List all chemical constituents. select_container->label_container add_waste Add Waste in Fume Hood (Full PPE Required) label_container->add_waste segregate Segregate: Halogenated Only! No mixing with non-halogenated, acids, or bases. add_waste->segregate store Close container tightly. Store in designated SAA with secondary containment. add_waste->store check_full Is container ~75% full? store->check_full check_full->store No pickup Arrange for pickup via EHS for regulated incineration. check_full->pickup Yes

Caption: Decision workflow for this compound waste management.

References

  • This compound | C7H11Br | CID 565318 . PubChem. Available at: [Link]

  • Hazardous Waste Segregation . Bucknell University. Available at: [Link]

  • 1-Bromocyclopent-1-ene . LookChem. Available at: [Link]

  • Halogenated Solvents . Washington State University Environmental Health & Safety. Available at: [Link]

  • Halogenated Waste . University of Pennsylvania Health System. Available at: [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Safety Data Sheet (7-Bromo-1-heptene) . G&M Chemical. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • 1-Bromocyclohex-1-ene | C6H9Br | CID 519775 . PubChem. Available at: [Link]

  • 1-Bromocyclopent-1-ene | C5H7Br | CID 10964660 . PubChem. Available at: [Link]

  • 3-Bromocyclohept-1-ene | C7H11Br | CID 12453881 . PubChem. Available at: [Link]

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Navigating the Safe Handling of 1-Bromocyclohept-1-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling of reactive chemical intermediates is paramount to ensuring both personal safety and the integrity of experimental outcomes. 1-Bromocyclohept-1-ene, a versatile halogenated cycloalkene, is a valuable building block in organic synthesis. However, its unharnessed reactivity can pose significant hazards if not managed with the appropriate precautions. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of its chemical nature.

Understanding the Hazards: A Composite Profile

Key Hazard Considerations:

  • Flammability: Like many organic solvents and reagents, this compound is expected to be flammable.[1][2]

  • Skin and Eye Irritation: Direct contact can cause significant irritation and potential damage to the skin and eyes.[1][2]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[1][2]

  • Toxicity: While specific toxicity data is limited, many halogenated hydrocarbons are harmful if ingested or absorbed through the skin.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE, which should be donned before entering the designated work area and only removed after exiting.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[3]Protects against splashes and vapors that can cause serious eye damage. The face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves are required. Given the nature of halogenated hydrocarbons, nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, consider heavier-duty gloves or double-gloving. Always consult the glove manufacturer's chemical resistance chart.[3][4]Halogenated solvents can degrade many common glove materials. Nitrile and neoprene offer good resistance to a range of chemicals. Inspect gloves for any signs of degradation before and during use.
Body Protection A flame-resistant lab coat should be worn at all times. Ensure the lab coat is fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[3]Provides a barrier against accidental spills and splashes, protecting your skin and personal clothing. Flame-resistant material is crucial due to the flammability hazard.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood.[4] If there is a potential for exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary, and a formal respiratory protection program should be in place.A chemical fume hood is the primary engineering control to minimize inhalation exposure. Respiratory protection is a secondary measure for situations where engineering controls may not be sufficient.

The Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol outlines the essential steps for the safe handling of this compound, from preparation to post-procedure cleanup.

Pre-Operational Protocol
  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. Check the certification sticker and the flow monitor.

  • PPE Inspection: Before donning, inspect all PPE for any signs of damage or contamination.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials for organic solvents is readily accessible.

  • Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.

Operational Protocol
  • Chemical Transport: When transporting this compound, use a secondary container to prevent spills in case the primary container fails.

  • Dispensing: Perform all dispensing and weighing of the chemical inside the chemical fume hood.

  • Grounding: When transferring larger quantities, ensure that containers are properly grounded to prevent static discharge, which could ignite flammable vapors.[5]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents and strong bases.[6]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

Post-Operational Protocol
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical. Dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Pre-Operational Checks (Fume Hood, PPE, Spill Kit) Handling Chemical Handling (Inside Fume Hood) Prep->Handling Proceed with caution Decon Decontamination Handling->Decon After use Waste Waste Disposal Decon->Waste Cleanup Personal Cleanup (Glove Removal, Hand Washing) Waste->Cleanup

Caption: A flowchart outlining the key stages of safely handling this compound.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[7]

  • Containerization: Collect all this compound waste in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research and development endeavors, fostering a secure and productive scientific environment.

References

  • ResearchGate. (2025). The decomposition of halogenated hydrocarbons by MSO. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromocyclopent-1-ene. Retrieved from [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 1-Bromopentane. Retrieved from [Link]

  • Becky Aktsiaselts. (2022). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (18317-64-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

  • ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromocyclohept-1-ene. Retrieved from [Link]

  • U.S. Plastic Corp. (2015). Safety Data Sheet. Retrieved from [Link]

  • PlasticsEurope. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins. Retrieved from [Link]

Sources

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